2-Methyltetrahydrofuran-3-one
Description
2-Methyltetrahydrofuran-3-one has been reported in Aloe africana, Nicotiana tabacum, and Mangifera indica with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyloxolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWYQRVIQDNGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047677 | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; Wintergreen-like aroma | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
138.00 to 139.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in oils, Soluble (in ethanol) | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.180-1.185 | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3188-00-9 | |
| Record name | Dihydro-2-methyl-3(2H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3188-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003188009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Furanone, dihydro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyltetrahydrofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLTETRAHYDROFURAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3703CL967 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Methyltetrahydrofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydrofuran-3-one, also known by synonyms such as Coffee Furanone and 4,5-Dihydro-2-methyl-3(2H)-furanone, is a heterocyclic ketone.[1][2] It is a versatile organic compound with applications in the flavor and fragrance industry, as a solvent in organic synthesis, and as an intermediate in the production of fine chemicals and pharmaceuticals.[1][3] Notably, it is a volatile component of the aroma of roasted coffee.[4][5] Its utility in green chemistry initiatives is also growing, presenting an environmentally friendlier alternative to some traditional solvents.[1] This guide provides a detailed overview of its core physical properties, experimental protocols for their determination, and relevant synthesis workflows.
Core Physical Properties
The physical characteristics of this compound are crucial for its application in various scientific and industrial processes. A summary of its key quantitative properties is presented below.
| Property | Value | Units | Conditions |
| Molecular Formula | C₅H₈O₂ | - | - |
| Molecular Weight | 100.12 | g/mol | - |
| Boiling Point | 119 - 139 | °C | at 760 mmHg |
| Density | 1.034 - 1.045 | g/mL | at 20-25 °C |
| Refractive Index (n_D) | 1.426 - 1.432 | - | at 20 °C |
| Flash Point | 38 - 39 | °C | Closed Cup |
| Vapor Pressure | 5.8 - 6.6 | mmHg | at 25 °C |
Detailed Physical Properties
Appearance: At room temperature, this compound is a colorless to light yellow liquid.[1][2][5]
Odor: It possesses a characteristic mild, sweet, caramel-like aroma, sometimes described as nutty or rum-like.[1][5][6]
Solubility: It is slightly soluble in water and oils, but soluble in organic solvents such as ethanol, acetone (B3395972), and ethyl acetate.[3][7][8]
| Solvent | Solubility |
| Water | Slightly Soluble[3][8] |
| Ethanol | Soluble[3][7] |
| Acetone | Soluble[3] |
| Ethyl Acetate | Soluble[3] |
| Oils | Slightly Soluble[7][8] |
Experimental Protocols for Physical Property Determination
The following are generalized experimental protocols for determining the key physical properties of liquid organic compounds such as this compound.
Boiling Point Determination (Capillary Method)
This method is suitable for small quantities of liquid.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube (fusion tube)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin (B1166041) or mineral oil
Procedure:
-
A few milliliters of the liquid sample are placed into the small test tube.
-
The capillary tube is placed inside the test tube with its open end submerged in the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped within a Thiele tube or oil bath, with the heat-transfer liquid filled to a level above the sample.
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[1][2]
Density Measurement (Pycnometer or Specific Gravity Bottle Method)
This method provides a precise measurement of density.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
-
The volume is adjusted precisely to the calibration mark, and any excess liquid on the exterior is carefully wiped away.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[9]
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through the substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper
-
Light source (typically a sodium D-line lamp, 589 nm)
-
Solvents for cleaning (e.g., acetone or ethanol)
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry completely.
-
A few drops of the liquid sample are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
The connected water bath is used to ensure the sample is at the desired temperature (e.g., 20 °C).
-
Light is directed through the sample by adjusting the mirror.
-
While looking through the eyepiece, the handwheel is adjusted until the boundary between the light and dark regions is visible.
-
The compensator knob is turned to eliminate any color fringes and sharpen the boundary line.
-
The handwheel is finely adjusted to center the sharp boundary line on the crosshairs.
-
The refractive index is read from the instrument's scale.[7][10]
Flash Point Determination (Closed-Cup Method)
The flash point is the lowest temperature at which vapors of the material will ignite when an ignition source is applied.
Apparatus:
-
Pensky-Martens or similar closed-cup flash point tester
-
Heat source with controlled temperature ramp
-
Ignition source (e.g., gas flame or electric igniter)
-
Thermometer
Procedure:
-
The sample cup of the apparatus is filled with the liquid to the specified mark.
-
The lid is securely closed.
-
The sample is heated at a slow, constant rate as specified by the standard method (e.g., ASTM D93).
-
At regular temperature intervals, the ignition source is applied by dipping it into the vapor space of the cup.
-
The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[5][11][12]
Synthesis and Workflow Visualizations
This compound can be synthesized through various routes. A common method involves the condensation of ethyl lactate (B86563) and methyl methacrylate, followed by hydrolysis and decarboxylation.[13] Another efficient method is the oxidative hydroxylation of 2-acetylbutyrolactone.
Below are diagrams illustrating a generalized synthesis workflow and the relationship between the molecular structure of this compound and its physical properties.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Relationship between molecular structure and physical properties.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. chymist.com [chymist.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. faculty.weber.edu [faculty.weber.edu]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. davjalandhar.com [davjalandhar.com]
- 11. scimed.co.uk [scimed.co.uk]
- 12. precisionlubrication.com [precisionlubrication.com]
- 13. Page loading... [wap.guidechem.com]
A Technical Guide to the Spectral Data of 2-Methyltetrahydrofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydrofuran-3-one (CAS No. 3188-00-9), also known as coffee furanone, is a heterocyclic ketone compound.[1] It is a colorless to slightly yellow liquid with a characteristic sweet, caramel-like aroma reminiscent of rum and bread.[1][2] This compound is found naturally in a variety of foods and beverages, including coffee, beer, bread, and tomatoes, and is utilized as a flavoring agent in the food and tobacco industries.[2][3] Its molecular formula is C₅H₈O₂ and it has a molecular weight of 100.12 g/mol .[1][3] This guide provides a comprehensive overview of the spectral data for this compound, along with the experimental protocols for data acquisition and synthesis.
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | Data not available in search results |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| Data not available in search results | C=O (Ketone) stretch |
| Data not available in search results | C-H (Alkyl) stretch |
| Data not available in search results | C-O (Ether) stretch |
Table 4: Mass Spectrometry (MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 100 | Data not available in search results | [M]⁺ (Molecular Ion) |
| Data not available in search results | Data not available in search results | Fragment Ions |
Experimental Protocols
2.1. Spectroscopic Analysis
The following are generalized protocols for the acquisition of spectral data for this compound, based on standard laboratory techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[4]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument.[4]
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent signal or TMS.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.[4]
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean plates is taken first and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method used, where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[4]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, plotting relative intensity versus m/z.
-
2.2. Synthesis Protocol
A common method for synthesizing this compound involves a Dieckmann-like condensation followed by hydrolysis and decarboxylation.[2]
-
Formation of the Enolate: In a three-necked flask under a nitrogen atmosphere, sodium hydride (4.8g, 0.2 mol) is suspended in 200ml of 1,2-dioxolane.[2] Ethyl lactate (B86563) (25.0g, 0.21 mol) is added slowly with vigorous stirring at room temperature until hydrogen gas evolution ceases.[2]
-
Condensation: The reaction mixture is cooled in an ice bath. A solution of methyl methacrylate (B99206) (21.0g, 0.24 mol) in 30ml of dimethyl sulfoxide (B87167) (DMSO) is added.[2] The mixture is stirred for 15 minutes, then the ice bath is removed, and stirring continues at room temperature for 2 hours.[2] This forms the intermediate 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one.
-
Workup and Isolation of Intermediate: The reaction mixture is poured into a cold 5% sulfuric acid solution and extracted with petroleum ether.[2] The organic layer is washed with a saturated saline solution until neutral, dried with anhydrous sodium sulfate, and the solvent is removed.[2] The intermediate is purified by vacuum distillation.[2]
-
Hydrolysis and Decarboxylation: The purified intermediate is refluxed with 5% hydrochloric acid and a suitable amount of acetic acid until hydrolysis is complete.[2]
-
Final Workup and Purification: After cooling, the solution is neutralized with sodium hydroxide (B78521) and extracted with ethyl acetate.[2] The organic layer is dried with anhydrous sodium sulfate, the solvent is evaporated, and the final product, this compound, is obtained by distillation, collecting the fraction at 138-140°C.[2]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the NMR Analysis of 2-Methyltetrahydrofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-Methyltetrahydrofuran-3-one, a key flavoring agent and a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. This document outlines detailed experimental protocols and presents a thorough analysis of 1D and 2D NMR data, crucial for the structural elucidation and quality control of this compound.
Introduction to this compound
This compound (CAS No: 3188-00-9) is a heterocyclic ketone with the molecular formula C₅H₈O₂.[1] Its structure, consisting of a five-membered tetrahydrofuran (B95107) ring with a methyl group at the 2-position and a carbonyl group at the 3-position, gives rise to a characteristic set of NMR signals. A detailed understanding of its NMR spectra is essential for confirming its identity, purity, and for studying its role in various chemical reactions.
Experimental Protocols
A standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following section details the methodology for sample preparation and NMR data acquisition for the analysis of this compound.
Sample Preparation
For optimal results, the following sample preparation procedure is recommended:
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher. The instrument should be equipped with a probe capable of performing standard 1D and 2D NMR experiments.
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (over 2-3 bonds).
Data Presentation and Analysis
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on available spectral data and theoretical predictions.[2][3]
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃
| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H2 | ~3.80 | Quartet (q) | 1H |
| H4a | ~4.32 | Triplet (t) | 1H |
| H4b | ~4.07 | Triplet (t) | 1H |
| H5a | ~2.53 | Multiplet (m) | 1H |
| H5b | ~2.51 | Multiplet (m) | 1H |
| CH₃ | ~1.29 | Doublet (d) | 3H |
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Chemical Shift (δ) ppm |
| C2 | ~78 |
| C3 | ~215 |
| C4 | ~68 |
| C5 | ~35 |
| CH₃ | ~15 |
Visualization of Experimental Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for the NMR analysis of this compound and the key correlations expected in the 2D NMR spectra.
NMR Analysis Workflow
Key 2D NMR Correlations
Conclusion
This technical guide provides a foundational framework for the NMR analysis of this compound. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in the accurate identification and characterization of this important molecule. The application of both 1D and 2D NMR techniques, as outlined, is crucial for unambiguous structure elucidation and quality assessment.
References
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Methyltetrahydrofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Methyltetrahydrofuran-3-one, a key flavoring agent and a molecule of interest in various chemical syntheses. Understanding the vibrational characteristics of this compound is crucial for its identification, purity assessment, and for monitoring its role in chemical reactions.
Molecular Structure and Functional Groups
This compound (also known as coffee furanone) is a cyclic ketone and an ether.[1] Its structure consists of a five-membered tetrahydrofuran (B95107) ring, a ketone group at the 3-position, and a methyl group at the 2-position. The key functional groups that give rise to characteristic infrared absorptions are:
-
Carbonyl group (C=O): This will produce a strong absorption band in the characteristic region for ketones.
-
Ether group (C-O-C): The stretching vibrations of the ether linkage will also result in distinct peaks.
-
Alkyl groups (C-H): The stretching and bending vibrations of the methyl and methylene (B1212753) groups will be present.
Infrared Spectrum Analysis
The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. While a publicly available, peer-reviewed, and fully assigned spectrum with high-resolution data is not readily found in the literature, analysis of available spectral data from chemical suppliers and databases allows for the assignment of the major peaks.
Quantitative Data Summary
The following table summarizes the principal infrared absorption bands for this compound, with their corresponding vibrational modes and typical intensity. The data is compiled from the analysis of publicly available spectra.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2980 - 2880 | Medium to Strong | C-H stretching (methyl and methylene groups) |
| ~1750 | Strong | C=O stretching (ketone) |
| ~1460 | Medium | C-H bending (methylene scissoring) |
| ~1380 | Medium | C-H bending (methyl umbrella) |
| ~1150 | Strong | C-O-C asymmetric stretching (ether) |
| ~1050 | Medium | C-O-C symmetric stretching (ether) |
Experimental Protocol: Obtaining the IR Spectrum
The following provides a generalized experimental protocol for obtaining the infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.
Objective: To obtain a high-quality infrared spectrum of liquid this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Spectrometer Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize according to the manufacturer's instructions.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, and will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. The spectrometer will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Label the significant peaks with their wavenumbers.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.
-
Visualization of Structure-Spectrum Correlations
The following diagrams illustrate the logical relationships between the functional groups in this compound and their characteristic regions of absorption in the infrared spectrum.
Caption: Molecular structure of this compound and its key functional groups.
Caption: Relationship between functional groups and their IR absorption regions.
References
An In-depth Technical Guide to the Mass Spectrometry of 2-Methyltetrahydrofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of 2-Methyltetrahydrofuran-3-one (FEMA number 3373), a significant flavor and fragrance compound found in a variety of foods such as coffee and bread.[1][2] This document outlines the core principles of its mass spectral fragmentation, presents quantitative data, and details experimental protocols for its analysis, making it an essential resource for professionals in research, quality control, and drug development.
Core Concepts in the Mass Spectrometry of this compound
Under electron ionization (EI), this compound undergoes characteristic fragmentation, providing a unique mass spectrum that allows for its identification and quantification. The fragmentation of cyclic ketones is often complex, but key bond cleavages can be predicted based on the stability of the resulting carbocations and radical species. The initial step is the formation of a molecular ion (M•+) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (100.12 g/mol ).[3] Subsequent fragmentation follows pathways that are common to cyclic ketones and ethers.
Quantitative Mass Spectrum Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the base peak—the most abundant ion—appearing at m/z 43.[4] The following table summarizes the principal ions observed, their relative intensities, and their proposed structures.
| m/z | Relative Intensity (%) | Proposed Fragment Ion Structure |
| 100 | Not explicitly stated, but present as the molecular ion | [C₅H₈O₂]⁺• (Molecular Ion) |
| 72 | Low Intensity | [C₃H₄O₂]⁺• |
| 57 | Moderate Intensity | [C₃H₅O]⁺ |
| 44 | 36.1 | [C₂H₄O]⁺• |
| 43 | 100.0 | [C₂H₃O]⁺ (Acetyl Cation) |
| 42 | 10.4 | [C₃H₆]⁺• or [C₂H₂O]⁺• |
| 29 | 27.9 | [CHO]⁺ |
| 28 | 55.9 | [CO]⁺• |
| 27 | 19.1 | [C₂H₃]⁺ |
Data sourced from ChemicalBook, based on a 75 eV electron ionization spectrum.[4]
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation can be rationalized through several key steps, including alpha-cleavage adjacent to the carbonyl group and ring-opening reactions. The formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 is a dominant pathway and results in the base peak.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
Experimental Protocols
The analysis of this compound, particularly in complex matrices like food and beverages, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Headspace sampling is a common technique due to the volatility of the compound.
Sample Preparation: Headspace Analysis of Liquid Samples (e.g., Coffee)
-
Sample Aliquoting : Transfer a defined volume (e.g., 10 mL) of the liquid sample into a headspace vial.[5]
-
Matrix Modification : For aqueous samples, add a salt, such as sodium chloride (NaCl), to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[5]
-
Internal Standard : Add a known amount of a suitable internal standard (e.g., d4-furan) for accurate quantification.[6]
-
Vial Sealing : Immediately seal the vial with a crimp cap.
-
Incubation : Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 60°C) to allow the volatile compounds to equilibrate between the sample and the headspace gas.[5][6]
GC-MS Analysis Protocol
The following is a representative GC-MS protocol for the analysis of furan (B31954) and related compounds, which can be adapted for this compound.
-
Gas Chromatograph (GC) Conditions :
-
Column : A mid-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[7]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.7 mL/min).[6]
-
Injection Mode : Splitless or a low split ratio (e.g., 2:1) to enhance sensitivity.[6][7]
-
Oven Temperature Program : An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 225°C, and a final hold for several minutes.[6][7]
-
-
Mass Spectrometer (MS) Conditions :
Analytical Workflow
The overall process for the analysis of this compound can be visualized as a logical workflow from sample receipt to final data analysis.
Caption: A typical workflow for the quantitative analysis of this compound by HS-GC-MS.
This guide provides a foundational understanding of the mass spectrometry of this compound. For specific applications, method validation and optimization are crucial to ensure accurate and reliable results.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031178) [hmdb.ca]
- 2. Page loading... [wap.guidechem.com]
- 3. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(3188-00-9) MS spectrum [chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fda.gov [fda.gov]
- 7. eurl-pc.eu [eurl-pc.eu]
2-Methyltetrahydrofuran-3-one in food and flavor chemistry
An In-Depth Technical Guide to 2-Methyltetrahydrofuran-3-one in Food and Flavor Chemistry
Introduction
This compound (also known as coffee furanone) is a significant heterocyclic volatile compound that contributes to the desirable aroma and flavor of a wide variety of cooked and roasted foods.[1][2][3] Its characteristic sweet, caramel-like, and nutty aroma profile makes it a valuable ingredient in the flavor and fragrance industry.[4] This technical guide provides a comprehensive overview of the chemical and physical properties, natural occurrence, sensory characteristics, formation pathways, and analytical methodologies related to this compound. It is intended for researchers, scientists, and professionals in the fields of food chemistry, flavor science, and drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a distinct aroma.[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound | [5] |
| Synonyms | Coffee furanone, 2-Methyloxolan-3-one | [5] |
| CAS Number | 3188-00-9 | [6] |
| Molecular Formula | C₅H₈O₂ | [6] |
| Molecular Weight | 100.12 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 139 °C | [4] |
| Density | 1.034 g/mL at 25 °C | [2] |
| Refractive Index | 1.4290–1.4304 at 20°C | [2] |
| Flash Point | 38-40 °C | [2] |
| Solubility | Soluble in ethanol (B145695) and other organic solvents. | [1] |
Natural Occurrence in Food
This compound is a naturally occurring compound formed during the thermal processing of food. It has been identified in a variety of products, as listed in Table 2. Quantitative data on its concentration in many foods is limited in the available literature.
Table 2: Natural Occurrence of this compound in Food Products
| Food Product | Reference(s) |
| Coffee (roasted) | [1][2][3] |
| Bread | [1] |
| Roasted Almonds | [2][3] |
| Roasted Filberts | [2][3] |
| Beer | [2][3][7] |
| Rum | [1][2][3] |
| Cocoa | [1] |
| Pork | [1] |
| Beef | [7] |
| Potato Chips | [2][3] |
| Soy Sauce | [2][3] |
| Dried Scallops | [2][3] |
| Guava | [1] |
| Mushrooms | [1] |
| Onions | [1] |
| Tomatoes | [1] |
| Cherimoya | [7] |
| Allium species | [7] |
| Beans | [7] |
Sensory Profile and Thresholds
The sensory characteristics of this compound are a key aspect of its importance in food.
Aroma and Flavor Profile: It is described as having a sweet, caramel-like aroma with nutty and bready undertones.[1][4] Some sources also describe a buttery top note and a slightly astringent, creamy almond nuance.[2][3]
Sensory Thresholds: Precise odor and taste detection thresholds for this compound in water are not widely reported in the available scientific literature. However, its high impact on flavor suggests a low threshold. Recommended usage levels in flavorings can provide some context for its potency.
Table 3: Sensory Profile and Recommended Usage Levels of this compound
| Parameter | Description | Reference(s) |
| Odor Profile | Sweet, caramel, nutty, bready, buttery | [1][2][3][4] |
| Taste Profile | Nutty, astringent, creamy almond nuance | [2][3] |
| Recommended Usage in Flavors | Varies by application, e.g., up to 5000 ppm in roast beef flavors, 2000 ppm in coffee and chocolate flavors, and lower levels in other products. | [8][9] |
Formation Pathways
The primary route for the formation of this compound in food is the Maillard reaction.
The Maillard Reaction
The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures.[10] This reaction is responsible for the development of color and a myriad of flavor compounds in cooked foods. The formation of furanones, including this compound, is a known outcome of the Maillard reaction.[2][3] The general pathway involves the condensation of a sugar and an amino acid, followed by a series of rearrangements, degradations, and cyclizations.
Role of Thiamine (B1217682)
Studies have indicated that the thermal degradation of thiamine (Vitamin B1) can be a significant pathway for the formation of this compound, particularly in the presence of reducing sugars and amino acids like cysteine.[1][2]
Experimental Protocols
This section provides detailed methodologies for the synthesis, isolation, and sensory analysis of this compound.
Laboratory Synthesis
The following protocol is based on the condensation of ethyl lactate (B86563) and methyl methacrylate (B99206).[1]
Objective: To synthesize this compound.
Materials:
-
Three-necked flask (1000 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Sodium hydride (NaH)
-
1,2-Dioxolane (anhydrous)
-
Ethyl lactate
-
Methyl methacrylate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
5% Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Sodium hydroxide (B78521) solution
Procedure:
Step 1: Synthesis of 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one
-
To a three-necked flask, add 4.8 g (0.2 mol) of sodium hydride and 200 mL of 1,2-dioxolane.
-
Under vigorous stirring, slowly add 25.0 g (0.21 mol) of ethyl lactate at room temperature until the evolution of hydrogen gas ceases.
-
Cool the reaction flask with an ice bath.
-
Add a solution of 21.0 g (0.24 mol) of methyl methacrylate in 30 mL of DMSO.
-
Stir for 15 minutes, then remove the ice bath and continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture into a cold 5% H₂SO₄ solution.
-
Extract the aqueous phase with petroleum ether.
-
Wash the ether layer with a saturated saline solution until neutral.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and collect the residue by vacuum distillation to obtain 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one.
Step 2: Hydrolysis and Decarboxylation
-
In a 1000 mL three-necked flask, add the 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one obtained in Step 1, 5 times its amount of 5% hydrochloric acid, and a suitable amount of acetic acid.
-
Heat the mixture under reflux until hydrolysis is complete.
-
Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the ethyl acetate layer with anhydrous sodium sulfate.
-
Evaporate the solvent and distill the residue, collecting the fraction at 138-140 °C to yield this compound.
Isolation and Quantification from a Food Matrix (e.g., Coffee)
This protocol describes a general method for the extraction and quantification of this compound from a solid food matrix using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).
Objective: To extract and quantify this compound in roasted coffee beans.
Materials:
-
Roasted coffee beans
-
Grinder
-
20 mL headspace vials with septa
-
SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)
-
Sodium chloride (NaCl)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation:
-
Grind the roasted coffee beans to a fine powder.
-
Accurately weigh a specific amount of the ground coffee (e.g., 1 g) into a 20 mL headspace vial.
-
Add a known amount of the internal standard.
-
Add a specific amount of NaCl (e.g., 1 g) to increase the volatility of the analytes.
-
Add a small amount of distilled water (e.g., 5 mL) to form a slurry.
-
Immediately seal the vial with a septum cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with constant agitation.
-
-
GC-MS Analysis:
-
Desorb the extracted volatiles from the SPME fiber in the hot GC injector (e.g., at 250°C) for a set time (e.g., 5 minutes) in splitless mode.
-
Separate the compounds on the GC column using a suitable temperature program.
-
Detect and identify this compound and the internal standard using the mass spectrometer in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound with the internal standard.
-
Calculate the concentration of this compound in the coffee sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)
This protocol outlines a method for the sensory evaluation of volatile compounds, including this compound, in a food extract.
Objective: To identify and characterize the odor-active compounds in a food extract.
Materials:
-
Food extract containing volatile compounds
-
GC-O system with a sniffing port
-
Trained sensory panel (at least 6-8 panelists)
-
Odorless air supply for the sniffing port
Procedure:
-
Sample Injection: Inject a suitable amount of the food extract into the GC.
-
Chromatographic Separation: Separate the volatile compounds on the GC column.
-
Effluent Splitting: The effluent from the column is split between a chemical detector (e.g., mass spectrometer) and the sniffing port.
-
Olfactometry:
-
A trained panelist sniffs the effluent at the sniffing port.
-
The panelist records the retention time, provides a descriptor for any detected odor, and rates its intensity on a scale.
-
-
Data Analysis: The olfactometry data from all panelists are combined to create an aromagram, which shows the odor-active regions of the chromatogram. The corresponding peaks can then be identified by the mass spectrometer.
Analytical and Sensory Evaluation Workflow
The analysis of volatile flavor compounds like this compound typically involves a combination of instrumental and sensory techniques.
Biological Perception and Signaling Pathways
The perception of this compound involves both the sense of smell (olfaction) and taste (gustation).
Olfactory Perception
The detection of volatile compounds like this compound begins with their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant to an OR triggers a signaling cascade that ultimately leads to the generation of an action potential in the olfactory neuron, which is transmitted to the brain for interpretation.
While the general mechanism of olfaction is well-understood, the specific olfactory receptors that bind to this compound have not yet been deorphanized in the scientific literature.
Taste Perception
The taste of this compound, often described as having sweet and nutty nuances, is perceived by taste receptors on the tongue. Sweet and umami tastes are typically mediated by GPCRs of the T1R family. The binding of a tastant to these receptors initiates a signaling cascade involving G-proteins (like gustducin), leading to the release of neurotransmitters that signal to the brain. The specific taste receptors for this compound have not been identified.
Applications in the Food and Flavor Industry
Due to its pleasant and complex aroma profile, this compound is widely used as a flavor ingredient in a variety of food products, including:
-
Bakery and Confectionery: To impart a baked, caramel, or nutty flavor.[2][3]
-
Beverages: In coffee, cocoa, and alcoholic beverages like rum to enhance the roasted and sweet notes.[2][3]
-
Savory Products: In meat, particularly beef and pork flavors, to add complexity and roasted notes.[2][3][8][9]
-
Dairy Products: To contribute to the flavor of certain dairy products.[2][3]
Conclusion
This compound is a key aroma compound with a significant impact on the flavor of many thermally processed foods. Its formation via the Maillard reaction and its complex sensory profile make it a subject of great interest in food and flavor chemistry. While its presence in various foods is well-documented, further research is needed to quantify its concentration in a wider range of products, determine its precise sensory thresholds, and identify the specific olfactory and taste receptors responsible for its perception. A deeper understanding of these aspects will enable better control of flavor formation in food processing and more precise application in flavor creation.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. imreblank.ch [imreblank.ch]
- 4. glooshi.com [glooshi.com]
- 5. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Maillard reaction - Wikipedia [en.wikipedia.org]
The Biological Activity of 2-Methyltetrahydrofuran-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyltetrahydrofuran-3-one, a naturally occurring furanone derivative found in a variety of foods and beverages, has garnered increasing interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a particular focus on its role as a quorum sensing inhibitor and its potential applications in antimicrobial strategies and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a valuable resource for the scientific community.
Introduction
This compound, also known as coffee furanone, is a volatile organic compound responsible for the characteristic aroma of roasted coffee and is a constituent of many other natural products. Beyond its organoleptic properties, this molecule has demonstrated notable biological activity, particularly in the realm of microbial communication. As the challenge of antimicrobial resistance continues to grow, exploring novel strategies such as the disruption of bacterial quorum sensing has become a critical area of research. This compound presents a promising scaffold for the development of new anti-virulence and anti-biofilm agents. This guide aims to consolidate the current scientific knowledge on its biological functions, providing a technical foundation for further investigation and application.
Chemical and Physical Properties
A thorough understanding of the physicochemical characteristics of this compound is essential for its application in biological and pharmaceutical research.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| CAS Number | 3188-00-9 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 139 °C (lit.) | [1] |
| Density | 1.034 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.429 (lit.) | [1] |
| Solubility | Soluble in ethanol (B145695) and other organic solvents | [1] |
Synthesis of this compound
Several synthetic routes for this compound have been established. A common and efficient method involves the condensation of ethyl lactate (B86563) and methyl methacrylate (B99206).
General Experimental Protocol for Synthesis
The following protocol is a generalized representation of a common synthesis method.
Materials:
-
Ethyl lactate
-
Methyl methacrylate
-
Sodium hydride (or metallic sodium)
-
1,2-Dioxolane (or other suitable solvent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
5% Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Saturated saline solution
Procedure:
-
Formation of the Enolate: In a three-necked flask under an inert atmosphere (e.g., N₂), sodium hydride is suspended in 1,2-dioxolane. Ethyl lactate is added dropwise with vigorous stirring at room temperature until hydrogen gas evolution ceases.
-
Michael Addition: The reaction mixture is cooled in an ice bath, and a solution of methyl methacrylate in DMSO is added. The reaction is stirred for a specified time, allowing the Michael addition to proceed.
-
Work-up and Extraction: The reaction is quenched by pouring it into a cold 5% sulfuric acid solution. The aqueous layer is extracted with petroleum ether. The combined organic layers are washed with a saturated saline solution until neutral and then dried over anhydrous sodium sulfate.
-
Purification of Intermediate: The solvent is removed under reduced pressure, and the resulting intermediate, 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one, is purified by vacuum distillation.
-
Hydrolysis and Decarboxylation: The purified intermediate is refluxed with 5% hydrochloric acid and a suitable amount of acetic acid until hydrolysis is complete.
-
Final Purification: After cooling, the solution is neutralized with sodium hydroxide (B78521) and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, the solvent is evaporated, and the final product, this compound, is obtained by distillation.
Biological Activity
The primary reported biological activity of this compound is its ability to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.
Quorum Sensing Inhibition
This compound has been identified as a quorum sensing inhibitor (QSI).[2] Studies have shown its efficacy in inhibiting biofilm formation by Hafnia alvei, a bacterium associated with food spoilage.[2][3][4] The proposed mechanism for furanone-based QSIs involves their structural similarity to N-acyl-homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. By competing with AHLs for binding to their cognate LuxR-type transcriptional regulators, these inhibitors can disrupt the signaling cascade that leads to the expression of virulence factors and biofilm-associated genes.
References
- 1. This compound natural, 97 , FG 3188-00-9 [sigmaaldrich.com]
- 2. Biofilm formation and acyl homoserine lactone production in Hafnia alvei isolated from raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Biofilm formation and acyl homoserine lactone production in Hafnia alvei isolated from raw milk. | Semantic Scholar [semanticscholar.org]
The Discovery and Synthesis of 2-Methyltetrahydrofuran-3-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydrofuran-3-one, a heterocyclic organic compound, has garnered significant interest in various scientific and industrial fields. Initially identified as a key flavor component in roasted coffee, for which it is often nicknamed "coffee furanone," its applications have expanded to pharmaceuticals and fine chemical synthesis. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound, presenting detailed experimental protocols and quantitative data to support researchers and drug development professionals.
Historical Perspective and Discovery
The first synthesis of this compound is credited to H. Wynberg in 1963, who prepared the compound via an acid-catalyzed ring closure of a β-alkoxy diazoketone. This initial work laid the foundation for further exploration of its chemical properties and potential applications. Its identification as a significant volatile constituent of roasted coffee aroma in the 1970s spurred further research into its natural occurrence and synthesis, solidifying its importance in the flavor and fragrance industry.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic mild, ketonic odor. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol |
| CAS Number | 3188-00-9 |
| Boiling Point | 139 °C |
| Density | 1.034 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.429 |
Key Synthetic Methodologies
Several synthetic routes to this compound have been developed since its initial discovery. The following sections detail the most significant and widely employed methods, providing comprehensive experimental protocols.
Synthesis from Ethyl Lactate (B86563) and Methyl Acrylate (B77674)
This method involves the condensation of ethyl lactate and methyl acrylate, followed by hydrolysis and decarboxylation to yield the target compound.
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small portions.
-
Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of 59 g (0.5 mol) of ethyl lactate and 43 g (0.5 mol) of methyl acrylate dropwise with stirring over a period of 2 hours.
-
Reflux: After the addition is complete, heat the mixture to reflux for 4 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and add 100 mL of 20% aqueous hydrochloric acid. Heat the mixture to reflux for 2 hours to effect hydrolysis and decarboxylation.
-
Extraction and Purification: After cooling, extract the mixture with diethyl ether (3 x 100 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.
Oxidative Hydroxylation of 2-Acetyl-γ-butyrolactone
This efficient synthesis involves the oxidative hydroxylation of the readily available 2-acetyl-γ-butyrolactone.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 12.8 g (0.1 mol) of 2-acetyl-γ-butyrolactone in 100 mL of methanol (B129727).
-
Addition of Oxidant: To this solution, add a solution of 16.4 g (0.1 mol) of ferric chloride in 50 mL of methanol dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction by adding 100 mL of water and extract with dichloromethane (B109758) (3 x 75 mL).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to give this compound.
Acid-Catalyzed Cyclization of 5-Hydroxy-2-pentanone
This method utilizes the intramolecular cyclization of 5-hydroxy-2-pentanone to form a dihydrofuran intermediate, which is subsequently oxidized.
Experimental Protocol:
-
Cyclization: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve 10.2 g (0.1 mol) of 5-hydroxy-2-pentanone in 100 mL of toluene (B28343). Add a catalytic amount of p-toluenesulfonic acid (0.1 g).
-
Dehydration: Heat the mixture to reflux, and azeotropically remove the water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation of Intermediate: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the toluene under reduced pressure to obtain the crude intermediate, 4,5-dihydro-2-methylfuran.
-
Oxidation: The crude 4,5-dihydro-2-methylfuran is dissolved in 100 mL of a 1:1 mixture of acetonitrile (B52724) and water. Add 21.4 g (0.1 mol) of sodium periodate (B1199274) and a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (0.05 g).
-
Reaction and Work-up: Stir the biphasic mixture vigorously at room temperature for 4 hours. Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with sodium thiosulfate (B1220275) solution and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by vacuum distillation to yield this compound.
Biological Activity
Recent studies have revealed that this compound exhibits biological activity as a quorum sensing inhibitor. Specifically, it has been shown to inhibit biofilm formation by Hafnia alvei, a bacterium found in various environments, including raw milk.[1] This finding opens up potential applications in food preservation and as a tool for studying bacterial communication.
Experimental and Logical Workflows
The synthesis of this compound can be visualized through the following workflows.
Caption: Synthesis of this compound from Ethyl Lactate and Methyl Acrylate.
Caption: Synthesis of this compound via Oxidative Hydroxylation.
Caption: Two-step synthesis from 5-Hydroxy-2-pentanone.
Conclusion
This compound, since its initial synthesis in 1963, has evolved from a laboratory curiosity to a compound of significant industrial importance, particularly in the flavor and fragrance sector. Its synthesis has been achieved through various routes, each with its own advantages. The detailed protocols provided in this guide offer a practical resource for researchers. Furthermore, the emerging understanding of its biological activities, such as quorum sensing inhibition, suggests that the scope of its application may continue to broaden, making it a molecule of ongoing scientific interest.
References
An In-depth Technical Guide to 2-Methyltetrahydrofuran-3-one (CAS: 3188-00-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyltetrahydrofuran-3-one (CAS Number: 3188-00-9), a heterocyclic ketone of significant interest in various scientific domains. This document collates essential chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data. Furthermore, it delves into its biological activities, with a particular focus on its role as a quorum sensing inhibitor, and its potential applications in drug development. The information is presented to be a valuable resource for researchers and professionals engaged in chemical synthesis, and pharmaceutical research.
Chemical and Physical Properties
This compound, also known as coffee furanone, is a colorless to light yellow liquid.[1][2][3] It is recognized for its characteristic sweet, bread-like, and nutty aroma, which has led to its use as a flavoring agent in the food industry.[1][2][4]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 3188-00-9 | [1][2][3] |
| Molecular Formula | C₅H₈O₂ | [3][5] |
| Molecular Weight | 100.12 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid | [1][2][3] |
| Boiling Point | 138-139 °C (at 760 mmHg) | [1][2] |
| Density | 1.034 g/mL at 25 °C | [1][6] |
| Refractive Index (n20/D) | 1.429 | [1][6] |
| Flash Point | 38 °C | [7] |
| Solubility | Soluble in ethanol (B145695) and other organic solvents | [4] |
| Synonyms | Coffee furanone, 4,5-Dihydro-2-methyl-3(2H)-furanone | [3][5] |
Synthesis of this compound: Experimental Protocol
Several synthetic routes to this compound have been reported.[4][8][9] A common and efficient method involves the oxidative hydroxylation of 2-acetyl-γ-butyrolactone.[8] Another practical approach is the condensation of ethyl lactate (B86563) with methyl acrylate.[4][9] Below is a detailed experimental protocol for the latter method.
Synthesis via Condensation of Ethyl Lactate and Methyl Acrylate[4]
This two-step synthesis first produces an intermediate, 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one, which is then hydrolyzed and decarboxylated to yield the final product.
Step 1: Synthesis of 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one
-
Materials:
-
Sodium hydride (NaH) (4.8 g, 0.2 mol)
-
1,2-Dioxolane (200 ml)
-
Ethyl lactate (25.0 g, 0.21 mol)
-
Methyl methacrylate (B99206) (21.0 g, 0.24 mol)
-
Dimethyl sulfoxide (B87167) (DMSO) (30 ml)
-
5% Sulfuric acid (H₂SO₄) solution
-
Petroleum ether
-
Saturated saline solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a three-necked flask, add sodium hydride (4.8 g) and 1,2-dioxolane (200 ml).
-
Under vigorous stirring, slowly add ethyl lactate (25.0 g) at room temperature until the evolution of hydrogen gas ceases.
-
Cool the reaction flask in an ice bath.
-
Add a solution of methyl methacrylate (21.0 g) in DMSO (30 ml).
-
Stir the mixture for 15 minutes, then remove the ice bath and continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture into a cold 5% sulfuric acid solution.
-
Extract the aqueous layer with petroleum ether.
-
Wash the combined ether layers with a saturated saline solution until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The residue, 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one, can be purified by vacuum distillation. This method reportedly yields approximately 24.7g (75.6%).[4]
-
Step 2: Hydrolysis and Decarboxylation to this compound
-
Materials:
-
2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one (from Step 1)
-
5% Hydrochloric acid (HCl)
-
Acetic acid
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a 1000 ml three-necked flask, add the 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one, 5 times its amount of 5% hydrochloric acid, and a suitable amount of acetic acid.
-
Heat the mixture under reflux until hydrolysis is complete.
-
Cool the reaction to room temperature and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Evaporate the solvent.
-
Distill the residue and collect the fraction at 138-140 °C to obtain this compound. The reported yield for this step is 83%.[4]
-
Caption: Synthesis workflow for this compound.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Spectroscopic Data | Observed Peaks/Signals | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.35 (d, 3H), 2.15-2.30 (m, 1H), 2.50-2.65 (m, 1H), 3.90 (q, 1H), 4.20-4.35 (m, 2H) | [7] |
| ¹³C NMR (in CDCl₃) | δ (ppm): 15.2, 33.8, 67.5, 78.9, 217.5 | [7] |
| Infrared (IR) (liquid film) | ν (cm⁻¹): ~2980 (C-H stretch), ~1750 (C=O stretch, ketone), ~1150 (C-O stretch, ether) | [7] |
| Mass Spectrometry (EI) | m/z (%): 100 (M+), 71, 57, 43 (base peak) | [6] |
Biological Activity: Quorum Sensing Inhibition
This compound has been identified as an inhibitor of quorum sensing (QS), a cell-to-cell communication mechanism in bacteria that regulates various physiological processes, including biofilm formation and virulence factor production.[1][10] It has shown activity against Hafnia alvei, a bacterium implicated in food spoilage.[10]
The quorum-sensing system in many Gram-negative bacteria, including Hafnia alvei, is of the LuxI/LuxR type. In this system, the LuxI protein synthesizes N-acylhomoserine lactone (AHL) signal molecules. As the bacterial population density increases, the concentration of AHLs rises. Upon reaching a threshold concentration, AHLs bind to the LuxR transcriptional regulator protein. The AHL-LuxR complex then activates the transcription of target genes.
Furanone compounds, structurally similar to AHLs, are known to interfere with this process. The predominant mechanism of inhibition is believed to be the destabilization of the LuxR protein, leading to its accelerated degradation. This prevents the accumulation of functional LuxR, thereby inhibiting the activation of QS-regulated genes.
Caption: Quorum sensing inhibition by this compound.
Applications in Drug Development and Research
The properties of this compound make it a molecule of interest for several applications in research and drug development:
-
Quorum Sensing Inhibition: As an inhibitor of bacterial communication, it represents a promising lead for the development of anti-virulence drugs. Such compounds could offer an alternative to traditional antibiotics by disarming pathogens without killing them, potentially reducing the selective pressure for antibiotic resistance.
-
Flavor and Fragrance Industry: Its organoleptic properties are utilized in the food and fragrance industries.[3]
-
Synthetic Intermediate: Its chemical structure makes it a useful building block in organic synthesis for the preparation of more complex molecules.[11]
-
Solvent Applications: The related compound, 2-methyltetrahydrofuran, is valued as a green solvent, suggesting that derivatives like this compound could also be explored for their solvent properties in chemical reactions.[3]
Safety and Handling
This compound is a flammable liquid and vapor.[12][13] It should be handled in a well-ventilated area, and sources of ignition should be avoided.[12] Standard personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[14] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12][14]
Conclusion
This compound is a multifaceted compound with established applications in the flavor industry and emerging potential in the pharmaceutical sector as a quorum sensing inhibitor. This guide has provided a consolidated resource of its chemical properties, synthetic methodologies, and biological activities to aid researchers and drug development professionals in their work with this molecule. Further investigation into its specific inhibitory mechanisms and its efficacy in more complex biological systems is warranted to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. This compound(3188-00-9) IR Spectrum [m.chemicalbook.com]
- 6. This compound(3188-00-9) MS spectrum [chemicalbook.com]
- 7. Potential quorum-sensing inhibitor of Hafnia alvei H4—theaflavin-3,3´-digallate analyzed by virtual screening and molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. 2-Methyltetrahydrofuran(96-47-9) IR Spectrum [chemicalbook.com]
- 10. uni-saarland.de [uni-saarland.de]
- 11. Frontiers | Reducing Quorum Sensing-Mediated Virulence Factor Expression and Biofilm Formation in Hafnia alvei by Using the Potential Quorum Sensing Inhibitor L-Carvone [frontiersin.org]
- 12. Page loading... [guidechem.com]
- 13. Potential quorum-sensing inhibitor of Hafnia alvei H4-theaflavin-3,3´-digallate analyzed by virtual screening and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Methyltetrahydrofuran(96-47-9) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of 2-Methyltetrahydrofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydrofuran-3-one, also known by synonyms such as coffee furanone and 2-methyloxolan-3-one, is a heterocyclic organic compound with the chemical formula C₅H₈O₂.[1][2][3] It is a five-membered ring structure containing an ether linkage and a ketone functional group. This molecule is a notable volatile constituent of the aroma of roasted coffee and is found in a variety of other foods, contributing to their flavor profiles.[1][4] Beyond its role as a flavoring agent, this compound serves as a versatile intermediate in organic synthesis and has applications in the pharmaceutical and fragrance industries.[2][5] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic characterization, and synthetic methodologies.
Molecular Structure and Properties
This compound is a derivative of tetrahydrofuran (B95107) with a methyl group at the 2-position and a carbonyl group at the 3-position. The presence of a chiral center at the C2 position means that it can exist as a racemic mixture of two enantiomers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₂ | [2][3] |
| Molecular Weight | 100.12 g/mol | [2][3] |
| CAS Number | 3188-00-9 | [2][3] |
| IUPAC Name | 2-methyloxolan-3-one | [1][3] |
| Appearance | Colorless to light yellow liquid | [2][6] |
| Odor | Bread-like, buttery, sweet, caramel | [6][7][8] |
| Boiling Point | 139 °C | [6][9] |
| Density | 1.034 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.429 | [6] |
| Solubility | Soluble in ethanol (B145695) and other organic solvents | [7][8] |
Spectroscopic Data
The molecular structure of this compound has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides key information about the hydrogen environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Doublet | 3H | -CH₃ |
| ~2.2-2.6 | Multiplet | 2H | -CH₂- (C4) |
| ~3.9-4.3 | Multiplet | 2H | -O-CH₂- (C5) |
| ~3.8 | Quartet | 1H | -CH- (C2) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used. The data presented is a generalized representation based on available spectra.[3][9][10]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the different carbon environments.
| Chemical Shift (ppm) | Assignment |
| ~15 | -CH₃ |
| ~35 | -CH₂- (C4) |
| ~65 | -O-CH₂- (C5) |
| ~80 | -CH- (C2) |
| ~215 | C=O (C3) |
Note: The chemical shifts are approximate and can vary based on experimental conditions.[9]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 | Strong | C=O stretch (ketone) |
| ~1150 | Strong | C-O-C stretch (ether) |
| ~2850-3000 | Medium-Strong | C-H stretch (aliphatic) |
Note: The peak positions can have slight variations.[3][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment |
| 100 | Moderate | [M]⁺ (Molecular ion) |
| 71 | Strong | [M - CHO]⁺ |
| 43 | Strong | [CH₃CO]⁺ |
Note: Fragmentation patterns can be complex and vary with the ionization technique used.[3][12]
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves the oxidative hydroxylation of 2-acetylbutyrolactone.[4] Another established method is the condensation of ethyl lactate (B86563) with methyl acrylate.[7][13]
Method 1: Synthesis from Ethyl Lactate and Methyl Acrylate
This procedure involves the base-catalyzed Michael addition of ethyl lactate to methyl methacrylate (B99206), followed by cyclization and decarboxylation.
Experimental Workflow: Synthesis from Ethyl Lactate and Methyl Acrylate
Caption: Workflow for the synthesis of this compound.
Protocol:
-
In a three-necked flask, metallic sodium is crushed and heated in 1,2-dioxolane under a nitrogen atmosphere to form sodium sand.
-
After cooling, ethyl lactate is slowly added to the stirring suspension.
-
The reaction mixture is then cooled in an ice-salt bath, and a solution of methyl methacrylate in DMSO is added.
-
The reaction is stirred at room temperature for several hours.
-
The resulting mixture is poured into a cold dilute sulfuric acid solution.
-
The aqueous layer is extracted with petroleum ether, and the organic layer is washed and dried.
-
The intermediate, 2-methyl-4-methoxycarbonyl tetrahydrofuran-3-one, is then hydrolyzed and decarboxylated by refluxing with hydrochloric acid and acetic acid.[7]
-
The reaction mixture is neutralized, and the product is extracted with ethyl acetate.
-
The final product is purified by vacuum distillation.[7]
Spectroscopic Analysis Protocol
General Considerations:
-
Sample Preparation: The sample of this compound should be of high purity. For NMR, the sample is typically dissolved in a deuterated solvent (e.g., CDCl₃). For IR, a thin film of the neat liquid is used. For GC-MS, the sample is diluted in a volatile solvent.
-
Instrumentation: Standard laboratory spectrometers (e.g., 400 MHz NMR, FT-IR, GC-MS) are suitable for analysis.
Experimental Workflow: Spectroscopic Characterization
Caption: General workflow for spectroscopic analysis.
Applications in Research and Development
This compound is primarily utilized in the flavor and fragrance industry.[5] However, its structural motifs, a chiral center and a reactive ketone, make it a potentially useful building block in organic synthesis for the preparation of more complex molecules, including agrochemicals and specialty chemicals.[2][5] Its favorable solvent properties and relatively low toxicity also align with the principles of green chemistry, suggesting its potential as a more environmentally friendly alternative to some traditional solvents.[2] For drug development professionals, understanding the properties and synthesis of such small, functionalized heterocyclic molecules can be valuable for the design and synthesis of novel pharmaceutical compounds.
Conclusion
This compound is a well-characterized molecule with a significant role in the flavor industry and growing potential in synthetic chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical and spectroscopic properties, and common synthetic methodologies. The presented data and protocols offer a valuable resource for researchers and scientists working with this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031178) [hmdb.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound (cas 3188-00-9) | Aroma Chemical [chemicalbull.com]
- 6. This compound | 3188-00-9 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. scent.vn [scent.vn]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound(3188-00-9) 1H NMR spectrum [chemicalbook.com]
- 11. This compound(3188-00-9) IR Spectrum [chemicalbook.com]
- 12. This compound(3188-00-9) MS [m.chemicalbook.com]
- 13. Coffee furanone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safety and Handling of 2-Methyltetrahydrofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for 2-Methyltetrahydrofuran-3-one (CAS No. 3188-00-9). The information is intended to support researchers, scientists, and professionals in the drug development field in the safe use and management of this chemical. All quantitative data has been summarized in structured tables for ease of reference, and detailed experimental protocols for key toxicological assessments are provided.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1][2] It is recognized for its applications as a flavoring agent and as a solvent in organic synthesis.[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | [4] |
| Molecular Weight | 100.12 g/mol | [4][5] |
| Boiling Point | 139 °C | [1][6][7] |
| Flash Point | 38 - 39 °C (closed cup) | [1][8] |
| Density | 1.034 - 1.045 g/mL at 25 °C | [1][7] |
| Refractive Index | 1.426 - 1.431 (at 20 °C) | [1] |
| Vapor Pressure | 5.8 ± 0.3 mmHg at 25°C | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol. | [9] |
| Stability | Stable under normal temperatures and pressures. | [1] |
Hazard Identification and GHS Classification
This compound is classified as a flammable liquid and is harmful if swallowed. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[4][10]
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [5][6][10] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [8][10] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4] |
Hazard Pictograms:
Toxicological Data
The toxicological profile of this compound has been evaluated through various studies. The acute oral toxicity (LD50) in mice has been determined to be 1860 mg/kg.[11][12] Genotoxicity studies, including the Ames test and an in vitro micronucleus test, have been conducted, with the substance being considered non-clastogenic in the micronucleus test.[13]
| Test | Species | Route | Result | Reference(s) |
| Acute Oral Toxicity (LD50) | Mouse | Oral | 1860 mg/kg | [11][12] |
| Skin Irritation | Not specified | Dermal | Irritant | [4] |
| Eye Irritation | Not specified | Ocular | Irritant | [4] |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium, E. coli | In vitro | Equivocal | [13] |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | In vitro | Non-clastogenic | [13] |
Experimental Protocols
The following are detailed methodologies for key toxicological assessments, based on OECD guidelines.
Acute Oral Toxicity (based on OECD Guideline 401)
This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[6]
-
Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[6]
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice) are used. At least 5 animals of the same sex are used for each dose level.[6]
-
Procedure:
-
Animals are fasted prior to administration of the substance.[6]
-
The test substance is administered in a single dose via gavage. If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.[6]
-
Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea, lethargy), and changes in body weight for at least 14 days.[6]
-
All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.[6]
-
-
Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[6]
In Vitro Mammalian Cell Micronucleus Test (based on OECD Guideline 487)
This genotoxicity test is used for the detection of micronuclei in the cytoplasm of interphase cells, which can indicate chromosomal damage.[7][10]
-
Principle: Cultured mammalian cells are exposed to the test substance, and the frequency of micronuclei is analyzed in cells that have completed mitosis.[7][10]
-
Cell Cultures: Human lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.[7]
-
Procedure:
-
Cell cultures are exposed to at least three analyzable concentrations of the test substance, both with and without a metabolic activation system (S9 mix).[7]
-
Exposure is typically for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period of 1.5-2 normal cell cycles.[7]
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which allows for the specific analysis of cells that have undergone one mitosis.[7][10]
-
Cells are harvested, stained, and scored for the presence of micronuclei.[7]
-
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[7]
Safety and Handling
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following PPE is recommended when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4][14]
-
Skin Protection:
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
Handling and Storage
-
Handling:
-
Storage:
First Aid Measures
-
If Inhaled: Move the person into fresh air.[10]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[10]
-
In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]
Fire and Explosion Hazards
This compound is a flammable liquid and vapor.[6][10] Vapors may form explosive mixtures with air.[4]
-
Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[10]
-
Unsuitable Extinguishing Media: No limitations are given for this substance.[10]
-
Special Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[18] Containers may explode when heated.[18]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for assessing the safety of a chemical substance like this compound, from initial characterization to comprehensive toxicological evaluation.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[10] Do not mix with other waste and leave chemicals in their original containers.[10] Handle uncleaned containers as you would the product itself.[10]
This guide is intended for informational purposes and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional safety advice. Always consult the most current SDS for this compound before use.
References
- 1. The bacterial reverse mutation test | RE-Place [re-place.be]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. GSRS [precision.fda.gov]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. Test No. 405: Acute Eye Irritation/Corrosion - OECD - Google Books [books.google.je]
Methodological & Application
Synthesis of 2-Methyltetrahydrofuran-3-one: A Comprehensive Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyltetrahydrofuran-3-one, also known as coffee furanone, is a key aroma compound found in a variety of foods and beverages, including coffee, bread, and rum.[1][2] Its characteristic sweet, caramel, and nutty aroma makes it a valuable ingredient in the flavor and fragrance industry.[1][3] Beyond its sensory properties, this compound also serves as a versatile building block in organic synthesis. This document provides detailed protocols for the chemical synthesis of this compound, focusing on practical and efficient laboratory-scale preparations.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₂ | [3][4] |
| Molecular Weight | 100.12 g/mol | [3][4] |
| Boiling Point | 139 °C | [1] |
| Density | 1.034 g/mL at 25 °C | |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in ethanol (B145695) and other organic solvents | [1] |
Synthetic Approaches
Several synthetic routes to this compound have been reported. A prevalent and well-documented method involves the condensation of an alpha-hydroxy ester, such as ethyl lactate (B86563), with an acrylic ester, followed by cyclization, hydrolysis, and decarboxylation.[1][3] An alternative approach is the oxidative hydroxylation of 2-acetyl-γ-butyrolactone.[5] Other reported methods include the acid-catalyzed ring closure of β-alkoxy-diazoketones and the oxidation of 2-methyltetrahydrofuran.[3]
This document will provide a detailed protocol for the synthesis via the condensation of ethyl lactate and methyl methacrylate (B99206).
Experimental Protocols
Method 1: Synthesis from Ethyl Lactate and Methyl Methacrylate
This synthesis is a two-step process. The first step is the formation of the intermediate 2-methyl-4-methoxycarbonyl-tetrahydrofuran-3-one, followed by hydrolysis and decarboxylation to yield the final product.
Step 1: Synthesis of 2-Methyl-4-methoxycarbonyl-tetrahydrofuran-3-one
Two variations of this step are provided, using either metallic sodium or sodium hydride as the base.
Protocol 1a: Using Metallic Sodium
-
Materials:
-
1,2-Dioxolane (200 mL)
-
Metallic sodium (5.0 g, 0.22 mol), crushed
-
Ethyl lactate (25.0 g, 0.21 mol)
-
Methyl methacrylate (21.0 g, 0.24 mol)
-
Dimethyl sulfoxide (B87167) (DMSO) (30 mL)
-
5% Sulfuric acid solution
-
Petroleum ether
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a three-necked flask, add 100 mL of 1,2-dioxolane and 5.0 g of crushed metallic sodium.
-
Pass nitrogen gas through the flask and heat until the sodium melts. Stir vigorously to form a sodium sand.
-
Add another 100 mL of 1,2-dioxolane and cool the mixture to room temperature.
-
Under stirring, slowly add 25.0 g of ethyl lactate. Continue the addition until no more hydrogen gas is evolved.
-
Cool the reaction flask using an ice-salt bath.
-
Add a solution of 21.0 g of methyl methacrylate in 30 mL of DMSO all at once.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the mixture to remove the sodium sand.
-
Pour the filtrate into a cold 5% sulfuric acid solution.
-
Extract the aqueous solution with petroleum ether.
-
Wash the ether layer with a saturated saline solution until it is neutral.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Recover the solvent by evaporation.
-
Purify the residue by vacuum distillation to obtain 2-methyl-4-methoxycarbonyl-tetrahydrofuran-3-one.[1]
-
Protocol 1b: Using Sodium Hydride
-
Materials:
-
Sodium hydride (4.8 g, 0.2 mol)
-
1,2-Dioxolane (200 mL)
-
Ethyl lactate (25.0 g, 0.21 mol)
-
Methyl methacrylate (21.0 g, 0.24 mol)
-
Dimethyl sulfoxide (DMSO) (30 mL)
-
-
Procedure:
-
To a three-necked flask, add 4.8 g of sodium hydride and 200 mL of 1,2-dioxolane.
-
Under vigorous stirring, slowly add 25.0 g of ethyl lactate at room temperature until no more hydrogen gas is evolved.
-
Cool the reaction flask with an ice bath.
-
Add a solution of 21.0 g of methyl methacrylate in 30 mL of DMSO.
-
Stir the mixture for 15 minutes.
-
Remove the ice bath and continue stirring at room temperature for 2 hours.
-
Follow the work-up procedure described in Protocol 1a (steps 9-14).[1]
-
Step 2: Hydrolysis and Decarboxylation to this compound
-
Materials:
-
2-Methyl-4-methoxycarbonyl-tetrahydrofuran-3-one (from Step 1)
-
5% Hydrochloric acid
-
Acetic acid
-
Sodium hydroxide (B78521) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 1000 mL three-necked flask, add the 2-methyl-4-methoxycarbonyl-tetrahydrofuran-3-one, 5 times its amount of 5% hydrochloric acid, and a suitable amount of acetic acid.
-
Heat the mixture under reflux until the hydrolysis is complete.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Evaporate the solvent.
-
Distill the residue and collect the fraction at 138-140 °C to obtain this compound.[1]
-
Quantitative Data Summary
| Reaction Step | Method | Starting Materials | Product | Yield | Reference |
| Intermediate Synthesis | Metallic Sodium | Ethyl lactate, Methyl methacrylate | 2-Methyl-4-methoxycarbonyl-tetrahydrofuran-3-one | 72.3% | [1] |
| Intermediate Synthesis | Sodium Hydride | Ethyl lactate, Methyl methacrylate | 2-Methyl-4-methoxycarbonyl-tetrahydrofuran-3-one | 75.6% | [1] |
| Hydrolysis & Decarboxylation | Acid Hydrolysis | 2-Methyl-4-methoxycarbonyl-tetrahydrofuran-3-one | This compound | 83% | [1] |
| Alternative Route | Oxidative Hydroxylation | 2-Acetyl-γ-butyrolactone | This compound | 55.2% | [5] |
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound from ethyl lactate.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for the Enantioselective Synthesis of 2-Methyltetrahydrofuran-3-one Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydrofuran-3-one is a chiral heterocyclic compound of significant interest in the fields of flavor chemistry and medicinal chemistry. Its stereoisomers often exhibit distinct biological activities and sensory properties, making their stereoselective synthesis a critical area of research. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the four stereoisomers of this compound: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
The synthetic strategy hinges on three key transformations:
-
Sharpless Asymmetric Dihydroxylation: To establish the cis-diol precursors with high enantioselectivity.
-
Mitsunobu Reaction: To invert the stereocenter at the C3 position of the cis-diols, thereby accessing the trans-isomers.
-
Swern Oxidation: To oxidize the secondary alcohol functionality of the hydroxy-tetrahydrofuran intermediates to the desired ketone.
Synthetic Pathways Overview
The overall synthetic approach to the four stereoisomers of this compound is depicted below. The synthesis commences with (E)-pent-3-en-1-ol, which undergoes Sharpless asymmetric dihydroxylation to yield the enantiomerically enriched cis-2-methyl-3-hydroxy-tetrahydrofuran intermediates. These can then be either directly oxidized to the cis-ketone stereoisomers or converted to the trans-hydroxy-tetrahydrofuran intermediates via a Mitsunobu reaction, followed by oxidation to the trans-ketone stereoisomers.
Figure 1: Overall synthetic workflow for the enantioselective synthesis of this compound stereoisomers.
Data Presentation
The following tables summarize the expected yields and stereoselectivities for the key steps in the synthesis of the four stereoisomers of this compound.
Table 1: Synthesis of cis-2-Methyl-3-hydroxy-tetrahydrofuran Stereoisomers via Sharpless Asymmetric Dihydroxylation
| Starting Material | Reagent | Product | Typical Yield | Enantiomeric Excess (ee) |
| (E)-pent-3-en-1-ol | AD-mix-α | (2S,3R)-2-Methyl-3-hydroxy-tetrahydrofuran | 80-95% | >95% |
| (E)-pent-3-en-1-ol | AD-mix-β | (2R,3S)-2-Methyl-3-hydroxy-tetrahydrofuran | 80-95% | >95% |
Table 2: Synthesis of trans-2-Methyl-3-hydroxy-tetrahydrofuran Stereoisomers via Mitsunobu Inversion
| Starting Material | Product | Typical Yield | Diastereomeric Ratio (dr) |
| (2R,3S)-2-Methyl-3-hydroxy-tetrahydrofuran | (2R,3R)-2-Methyl-3-hydroxy-tetrahydrofuran | 60-80% | >98:2 |
| (2S,3R)-2-Methyl-3-hydroxy-tetrahydrofuran | (2S,3S)-2-Methyl-3-hydroxy-tetrahydrofuran | 60-80% | >98:2 |
Table 3: Synthesis of this compound Stereoisomers via Swern Oxidation
| Starting Material | Product | Typical Yield |
| (2R,3S)-2-Methyl-3-hydroxy-tetrahydrofuran | (2R,3S)-2-Methyltetrahydrofuran-3-one | 85-95% |
| (2S,3R)-2-Methyl-3-hydroxy-tetrahydrofuran | (2S,3R)-2-Methyltetrahydrofuran-3-one | 85-95% |
| (2R,3R)-2-Methyl-3-hydroxy-tetrahydrofuran | (2R,3R)-2-Methyltetrahydrofuran-3-one | 85-95% |
| (2S,3S)-2-Methyl-3-hydroxy-tetrahydrofuran | (2S,3S)-2-Methyltetrahydrofuran-3-one | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of cis-(2R,3S)-2-Methyl-3-hydroxy-tetrahydrofuran
This protocol details the Sharpless asymmetric dihydroxylation of (E)-pent-3-en-1-ol to yield the (2R,3S) stereoisomer, followed by in-situ cyclization.
Figure 2: Experimental workflow for the synthesis of cis-(2R,3S)-2-Methyl-3-hydroxy-tetrahydrofuran.
Materials:
-
(E)-pent-3-en-1-ol
-
AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of t-BuOH and water.
-
To this solvent mixture, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq). Stir until the solids are mostly dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Add (E)-pent-3-en-1-ol (1.0 eq) to the cooled, stirring mixture.
-
Stir the reaction vigorously at 0°C for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene).
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for 1 hour.
-
Add ethyl acetate to the mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure (2R,3S)-2-methyl-3-hydroxy-tetrahydrofuran.
Note: To synthesize the enantiomeric (2S,3R)-isomer, follow the same protocol using AD-mix-α.
Protocol 2: Synthesis of trans-(2R,3R)-2-Methyl-3-hydroxy-tetrahydrofuran
This protocol describes the inversion of the C3 stereocenter of cis-(2R,3S)-2-methyl-3-hydroxy-tetrahydrofuran using a Mitsunobu reaction, followed by hydrolysis.[1]
Figure 3: Experimental workflow for the synthesis of trans-(2R,3R)-2-Methyl-3-hydroxy-tetrahydrofuran.
Materials:
-
cis-(2R,3S)-2-Methyl-3-hydroxy-tetrahydrofuran
-
p-Nitrobenzoic acid
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol (B129727) (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Mitsunobu Inversion: a. To a solution of cis-(2R,3S)-2-methyl-3-hydroxy-tetrahydrofuran (1.0 eq) and p-nitrobenzoic acid (1.5 eq) in anhydrous THF, add triphenylphosphine (1.5 eq). b. Cool the mixture to 0°C in an ice bath. c. Slowly add DIAD (1.5 eq) dropwise to the cooled solution. d. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. e. Monitor the reaction by TLC. Once complete, concentrate the mixture under reduced pressure. f. Purify the crude intermediate ester by flash column chromatography.
-
Hydrolysis: a. Dissolve the purified p-nitrobenzoate ester in a mixture of methanol and water. b. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 4-6 hours. c. Monitor the hydrolysis by TLC. Once complete, remove the methanol under reduced pressure. d. Extract the aqueous residue three times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. f. Purify the crude product by flash column chromatography to yield trans-(2R,3R)-2-methyl-3-hydroxy-tetrahydrofuran.
Note: To synthesize the enantiomeric (2S,3S)-isomer, start with cis-(2S,3R)-2-methyl-3-hydroxy-tetrahydrofuran.
Protocol 3: General Procedure for the Synthesis of this compound Stereoisomers via Swern Oxidation
This protocol describes the oxidation of the 2-methyl-3-hydroxy-tetrahydrofuran intermediates to the corresponding ketones.
Figure 4: Experimental workflow for the Swern oxidation to this compound stereoisomers.
Materials:
-
2-Methyl-3-hydroxy-tetrahydrofuran (any stereoisomer)
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ at -78°C (dry ice/acetone bath), add a solution of DMSO (2.0 eq) in CH₂Cl₂ dropwise. Stir the mixture for 15 minutes.
-
Slowly add a solution of the 2-methyl-3-hydroxy-tetrahydrofuran (1.0 eq) in CH₂Cl₂ to the reaction mixture. Stir for 30-60 minutes at -78°C.
-
Add triethylamine (5.0 eq) dropwise, and continue stirring at -78°C for 15 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired this compound stereoisomer.
Conclusion
The protocols outlined in this document provide a robust and highly stereoselective pathway to all four stereoisomers of this compound. By employing a combination of Sharpless asymmetric dihydroxylation, Mitsunobu inversion, and Swern oxidation, researchers can access these valuable chiral building blocks in high purity for applications in drug discovery, flavor and fragrance chemistry, and other areas of chemical research. Careful execution of these protocols and appropriate analytical characterization are essential for ensuring the desired stereochemical outcome and purity of the final products.
References
Asymmetric Synthesis of 2-Methyltetrahydrofuran-3-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-methyltetrahydrofuran-3-one derivatives. This class of compounds holds significant interest in drug discovery and development due to the prevalence of the tetrahydrofuran (B95107) motif in a wide array of biologically active molecules. The stereochemistry of these derivatives is often crucial for their pharmacological activity, making enantioselective synthesis a critical aspect of their preparation.
Introduction
The this compound core is a key structural feature in various natural products and pharmaceutical agents. Its derivatives are explored for a range of therapeutic applications, leveraging the chiral centers to optimize efficacy and reduce off-target effects. This document outlines robust and reproducible methods for accessing enantiomerically enriched this compound derivatives through key synthetic strategies, including Sharpless asymmetric dihydroxylation, Mitsunobu inversion, and organocatalytic Michael additions.
Key Synthetic Strategies and Data
The asymmetric synthesis of this compound derivatives often involves the construction of chiral precursors, which are then cyclized to form the tetrahydrofuran ring. The following tables summarize quantitative data from key experimental approaches.
Table 1: Enantioselective Synthesis of Chiral Diol Precursors via Sharpless Asymmetric Dihydroxylation
| Substrate | Chiral Ligand | Product | Yield (%) | ee (%) | Reference |
| 2-Methyl-2-penten-1-ol | (DHQD)₂PHAL | (R,R)-2-Methylpentane-1,2,3-triol | 81 | 90 | [1] |
| 5-Aryl-2-vinylfurans | AD-mix-β | Chiral Diols | High | High | [2] |
| Vinyl Sulfones | Sharpless Conditions | Enantioenriched α-hydroxyaldehydes | - | High | [3] |
Table 2: Stereochemical Inversion of Hydroxyl Groups via Mitsunobu Reaction
| Substrate | Nucleophile | Product | Yield (%) | Stereochemistry | Reference |
| cis-2-Methyl-3-hydroxy-tetrahydrofuran | p-Nitrobenzoic Acid | trans-2-Methyl-3-(p-nitrobenzoyloxy)-tetrahydrofuran | 43 | Inversion | [4] |
| Sterically Hindered 17-Hydroxy Steroids | Benzoic Acid Derivatives | Inverted 17-Ester Steroids | up to 85 | Inversion | [3] |
| (1R,2S,5R)-(−)-Menthol | 4-Nitrobenzoic Acid | (1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 4-nitrobenzoate | 85.6 | Inversion | [5] |
Table 3: Organocatalytic Asymmetric Synthesis of Substituted Tetrahydrofurans
| Reaction Type | Catalyst | Substrates | Product | Yield (%) | dr | ee (%) | Reference |
| Double Michael Addition | Chiral Amine | γ-Hydroxy-α,β-unsaturated carbonyls and enals | 2,3,4-Trisubstituted tetrahydrofurans | High | High | High | [1] |
| Cascade aza-Michael/Michael Addition | Cinchona-derived Urea | o-Anilino-α,β-unsaturated ketones and nitroolefins | Tetrahydroquinolines | >99 | >99:1 | 99 | [6] |
Experimental Protocols
The following are detailed protocols for the key reactions involved in the asymmetric synthesis of this compound derivatives.
Protocol 1: Sharpless Asymmetric Dihydroxylation of an Allylic Alcohol
This protocol describes the synthesis of a chiral diol, a precursor to cis-2-methyl-3-hydroxy-tetrahydrofuran.
Materials:
-
Allylic alcohol (e.g., 2-methyl-2-penten-1-ol)
-
AD-mix-β (containing (DHQD)₂PHAL)
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per gram of AD-mix-β) at room temperature, add methanesulfonamide (1.1 eq).
-
Cool the mixture to 0 °C and add the allylic alcohol (1 eq) in one portion.
-
Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Add solid sodium sulfite (1.5 g per mmol of alkene) and warm the mixture to room temperature. Stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.[2]
Protocol 2: Mitsunobu Inversion of a cis-2-Methyl-3-hydroxytetrahydrofuran Derivative
This protocol details the inversion of the C3 stereocenter to obtain the trans isomer.
Materials:
-
cis-2-Methyl-3-hydroxy-tetrahydrofuran derivative (1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
p-Nitrobenzoic acid (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the cis-2-methyl-3-hydroxy-tetrahydrofuran derivative, triphenylphosphine, and p-nitrobenzoic acid in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD dropwise to the stirred solution over 10-15 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the trans-p-nitrobenzoate ester.[4]
Protocol 3: Organocatalytic Asymmetric Double Michael Addition
This protocol describes the synthesis of a highly substituted chiral tetrahydrofuran derivative.
Materials:
-
γ-Hydroxy-α,β-unsaturated carbonyl (1 eq)
-
α,β-Unsaturated aldehyde (enal) (1.2 eq)
-
Chiral diarylprolinol silyl (B83357) ether catalyst (e.g., 10-20 mol%)
-
Acidic co-catalyst (e.g., benzoic acid, 20 mol%)
-
Solvent (e.g., toluene (B28343) or chloroform)
-
Sodium borohydride (B1222165) (NaBH₄) (for optional reduction)
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the γ-hydroxy-α,β-unsaturated carbonyl and the chiral amine catalyst in the chosen solvent, add the acidic co-catalyst.
-
Add the α,β-unsaturated aldehyde and stir the reaction at room temperature for the time indicated by TLC analysis (typically 24-72 hours).
-
Upon completion, the reaction can be worked up directly or the intermediate aldehyde can be reduced in situ. For reduction, cool the mixture to 0 °C and add methanol followed by sodium borohydride in portions.
-
Stir for 30 minutes, then quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations and logical flow of the synthetic strategies discussed.
Purification and Characterization
Purification of the synthesized this compound derivatives is typically achieved by flash column chromatography on silica gel.[7] The choice of eluent system depends on the polarity of the specific derivative and is optimized using thin-layer chromatography (TLC). Common solvent systems include mixtures of hexane (B92381) and ethyl acetate.
Characterization and determination of enantiomeric excess are performed using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Structural confirmation is achieved through standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The asymmetric synthesis of this compound derivatives is a vital area of research for the development of new therapeutic agents. The protocols and data presented here provide a comprehensive resource for researchers to design and execute efficient and highly stereoselective syntheses of these valuable chiral building blocks. The choice of synthetic strategy will depend on the desired stereochemistry and substitution pattern of the target molecule. Careful optimization of reaction conditions and purification procedures is essential to obtain products of high purity and enantiomeric excess.
References
- 1. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 6. Organocatalytic enantioselective cascade aza-michael/michael addition for the synthesis of highly functionalized tetrahydroquinolines and tetrahydrochromanoquinolines - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methyltetrahydrofuran-3-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydrofuran-3-one, a heterocyclic ketone, is emerging as a noteworthy solvent and co-solvent in specialized organic synthesis applications. While structurally similar to the well-established green solvent 2-Methyltetrahydrofuran (2-MeTHF), the presence of a ketone functional group in this compound imparts distinct physical and chemical properties, influencing its solvation capabilities and potential applications. Primarily known as a flavor and fragrance component, recent studies have highlighted its utility as a bio-sourced co-solvent, particularly in enzymatic reactions.
This document provides detailed application notes and experimental protocols for the use of this compound as a co-solvent in the lipase-catalyzed synthesis of sugar esters, a class of non-ionic surfactants with broad applications in the food, pharmaceutical, and cosmetic industries.
Physicochemical Properties
A comprehensive understanding of a solvent's properties is crucial for its effective application in organic synthesis. The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 3188-00-9 | [1] |
| Molecular Formula | C₅H₈O₂ | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 139 °C | [1] |
| Density | 1.045 g/mL | [1] |
| Flash Point | 38 °C | [1] |
| Solubility | Soluble in ethanol, acetone, and ethyl acetate; slightly soluble in water and oils. | [2] |
Application in Organic Synthesis: Co-solvent in Enzymatic Esterification
This compound has demonstrated significant potential as a co-solvent in the lipase-catalyzed synthesis of sugar esters. The production of these bio-surfactants often faces challenges due to the low solubility of the polar sugar and the non-polar fatty acid in a common solvent. Research has shown that this compound can enhance the yield of such reactions, positioning it as a green alternative to conventional solvents like Dimethyl Sulfoxide (DMSO).
Lipase-Catalyzed Synthesis of D-Glucose Laurate
A notable application of this compound is as a co-solvent in the synthesis of D-glucose laurate, an ester with applications in the food and cosmetic industries. The use of this compound as a co-solvent has been shown to achieve high conversion rates.
| Reactants | Enzyme | Solvent System | Temperature | Time | Conversion/Yield | Reference |
| D-Glucose, Lauric Acid | Novozym 435® | This compound | 75 °C | 72 h | 79% | [3] |
| D-Glucose, Ethyl Laurate | Supported Aspergillus niger lipase (B570770) | 2-Methyl-2-butanol/2-Methyltetrahydrofuran-3-one (4:1) | 56 °C | 48 h | 49% | [3] |
Experimental Protocols
The following are detailed protocols for the lipase-catalyzed synthesis of D-glucose laurate utilizing this compound as a co-solvent.
Protocol 1: Synthesis of D-Glucose Laurate using Novozym 435®
This protocol is based on the successful synthesis of D-glucose laurate with a high conversion rate using this compound as the co-solvent.
Materials:
-
D-Glucose
-
Lauric Acid
-
Novozym 435® (immobilized Candida antarctica lipase B)
-
This compound
-
Appropriate reaction vessel with temperature control and stirring
Procedure:
-
To a suitable reaction vessel, add D-glucose and lauric acid.
-
Add this compound as the co-solvent.
-
Add Novozym 435® to the reaction mixture.
-
Seal the vessel and heat the mixture to 75 °C with constant stirring.
-
Maintain the reaction at this temperature for 72 hours.
-
After 72 hours, cool the reaction mixture to room temperature.
-
Separate the immobilized enzyme from the reaction mixture by filtration.
-
The product, D-glucose laurate, can be isolated and purified from the filtrate using standard chromatographic techniques.
Protocol 2: Synthesis of D-Glucose Laurate using Supported Aspergillus niger Lipase
This protocol outlines the synthesis using a mixed solvent system containing this compound.
Materials:
-
D-Glucose
-
Ethyl Laurate
-
Supported Aspergillus niger lipase
-
2-Methyl-2-butanol
-
This compound
-
Reaction vessel with temperature control and stirring
Procedure:
-
Prepare a 4:1 (v/v) mixture of 2-Methyl-2-butanol and this compound.
-
In a reaction vessel, dissolve D-glucose and ethyl laurate in the prepared solvent mixture.
-
Add the supported Aspergillus niger lipase to the solution.
-
Seal the vessel and heat the mixture to 56 °C with continuous stirring.
-
Allow the reaction to proceed for 48 hours.
-
Upon completion, cool the mixture to ambient temperature.
-
Remove the immobilized enzyme by filtration.
-
Isolate and purify the D-glucose laurate from the filtrate via column chromatography or other suitable purification methods.
Visualizations
Logical Workflow for Solvent Selection and Reaction Optimization
The following diagram illustrates a logical workflow for selecting and optimizing a solvent system for enzymatic synthesis, highlighting the consideration of green co-solvents like this compound.
Caption: Logical workflow for optimizing enzymatic synthesis solvent systems.
Signaling Pathway of Lipase-Catalyzed Esterification
The diagram below illustrates the general mechanism of lipase-catalyzed esterification, where this compound acts as a co-solvent to improve substrate solubility.
Caption: General pathway of lipase-catalyzed sugar ester synthesis.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry place away from oxidizing agents.
Conclusion
This compound presents a promising, bio-sourced co-solvent option for specific applications in organic synthesis, most notably in enzymatic reactions such as the synthesis of sugar esters. Its ability to improve reaction yields makes it a valuable tool for researchers and professionals in the fields of green chemistry and drug development. Further exploration of its properties and applications is warranted to fully realize its potential as a sustainable solvent in a broader range of chemical transformations.
References
- 1. Kinetics of lipase-catalyzed esterification in supercritical CO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102212580B - Method for catalytic synthesis of glucose laurate by utilizing yeast display lipase - Google Patents [patents.google.com]
- 3. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyltetrahydrofuran-3-one in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-Methyltetrahydrofuran-3-one (also known as 2-methyloxolan-3-one) in pharmaceutical research and development. The content covers its role as a versatile chemical intermediate and its significant potential as a modulator of bacterial communication.
Application as a Quorum Sensing Inhibitor
This compound belongs to the furanone class of compounds, which are recognized for their ability to interfere with bacterial quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. The inhibition of QS is a promising anti-virulence strategy that may not exert the same selective pressures as traditional antibiotics.
In the opportunistic pathogen Pseudomonas aeruginosa, the las quorum sensing system is a key regulator of virulence. The transcriptional regulator LasR is activated by its cognate N-acyl homoserine lactone (AHL) autoinducer. Furanone compounds, structurally similar to AHLs, can act as competitive inhibitors of LasR. They bind to the ligand-binding site of the LasR protein, preventing the binding of the natural autoinducer.[1] This abrogation of LasR activation leads to the downregulation of virulence genes and a reduction in biofilm formation.[2][3][4]
Caption: Quorum sensing inhibition by this compound.
This protocol details a method to assess the ability of this compound to inhibit biofilm formation in Pseudomonas aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
This compound
-
96-well microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or other suitable solvent for solubilizing Crystal Violet
-
Plate reader
Procedure:
-
Preparation of Bacterial Inoculum: Culture P. aeruginosa overnight in LB broth at 37°C. Dilute the overnight culture in fresh LB broth to a starting OD₆₀₀ of approximately 0.02.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions to achieve the desired final test concentrations.
-
Assay Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known biofilm inhibitor, if available).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Quantification of Biofilm:
-
Carefully discard the planktonic cell culture from each well.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air dry the plate.
-
Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate completely.
-
Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.
-
Measure the absorbance at a wavelength between 570 and 595 nm using a plate reader.
-
While specific quantitative data for this compound is limited in the reviewed literature, studies on structurally related brominated furanones demonstrate significant activity against P. aeruginosa.
| Compound | Target | Assay | Effective Concentration | % Inhibition | Reference |
| Brominated Furanone C-30 | LasR | Pyocyanin Production | 10-50 µM | 20-100% | [5] |
| Brominated Furanone C-30 | Biofilm Formation | Crystal Violet Assay | 50 µM | ~75% (in clinical isolates) | [5] |
| (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoate derivatives | LasR | QS Reporter Strain | Not specified | 20-90% | [6] |
Application as a Synthetic Building Block in Pharmaceutical Development
This compound is a heterocyclic compound that can serve as a versatile starting material for the synthesis of more complex molecules in the pharmaceutical industry.[7] Its ketone and ether functionalities allow for a variety of chemical transformations.
The furanone scaffold is present in numerous biologically active natural products and synthetic compounds.[8] The chemical reactivity of this compound can be exploited to introduce diverse functionalities, leading to the generation of libraries of compounds for drug discovery screening. Reactions targeting the ketone group, such as reductive amination or aldol (B89426) condensation, can be employed to build molecular complexity.
While the direct use of this compound as a key intermediate in the synthesis of currently marketed drugs is not extensively documented in publicly available literature, the synthesis of heterocyclic compounds is a cornerstone of pharmaceutical chemistry.[9][10]
This workflow outlines a general approach for utilizing this compound as a precursor for novel pharmaceutical scaffolds.
Caption: Conceptual workflow for scaffold synthesis.
It is important to distinguish this compound from its related and more extensively studied solvent, 2-Methyltetrahydrofuran (B130290) (2-MeTHF). 2-MeTHF is widely recognized as a green and sustainable alternative to other ether solvents like tetrahydrofuran (THF) in a variety of organometallic and biphasic reactions.[11][12] Its application in pharmaceutical synthesis, including peptide synthesis, is well-documented.[11][13]
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should adapt and optimize these methods based on their specific experimental context and safety considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyltetrahydrofuran-3-one as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydrofuran-3-one, also known as coffee furanone, is a volatile organic compound naturally present in a variety of heat-processed foods and beverages, including roasted coffee, nuts, and beer.[1][2] It is a five-membered heterocyclic ketone recognized for its characteristic sweet, bready, buttery, and nutty aroma profile.[3] This compound is utilized in the food industry as a flavoring agent to impart or enhance these desirable notes in a wide range of products. Its FEMA number is 3373 and its CAS number is 3188-00-9. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound as a flavoring agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, storage, and application in various food matrices.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₂ | [4] |
| Molecular Weight | 100.12 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Odor Profile | Sweet, bready, buttery, nutty, caramel, rum-like | [3] |
| Boiling Point | 139 °C (lit.) | [5] |
| Density | 1.034 g/mL at 25 °C (lit.) | [5] |
| Flash Point | 38 °C | [6] |
| Solubility | Slightly soluble in water; soluble in alcohol and propylene (B89431) glycol | [7] |
| FEMA Number | 3373 | [4][8] |
| CAS Number | 3188-00-9 | [4][8] |
Application in Food Products
This compound is a versatile flavoring agent used to enhance the sensory profile of numerous food products. Its ability to impart a cooked, roasted, and sweet character makes it particularly suitable for applications aiming to create a more authentic and complex flavor experience.[9]
Recommended Usage Levels
The following table provides suggested starting usage levels of this compound in various food and beverage categories. It is important to note that optimal concentrations will vary depending on the specific product matrix and desired flavor profile. Sensory evaluation is recommended to determine the ideal usage level for each application.
| Food Category | Suggested Usage Level (ppm) |
| Meat Products (Roast Beef, Pork) | 2000 - 5000 |
| Poultry | 300 |
| Coffee & Cocoa | 2000 |
| Nut Products (Hazelnut, Peanut) | 200 |
| Bakery Products | As needed |
| Alcoholic Beverages (Rum) | As needed |
| Dairy Products | As needed |
| Honey Flavors | 1000 |
| Malt Flavors | 500 |
| Roasted Bell Pepper Flavors | 500 |
| French Fry Flavors | 300 |
| Almond and Pistachio Flavors | 100 |
(Source: Data compiled from various sources, including Perfumer & Flavorist.[10][11])
Experimental Protocols
This section outlines detailed protocols for the sensory evaluation, analytical quantification, and stability testing of this compound in food applications.
Sensory Evaluation
Sensory analysis is critical for determining the impact and consumer acceptance of this compound in a food product. The following are standard sensory testing methodologies.
QDA is a method used to identify, describe, and quantify the sensory attributes of a product.[12][13]
Objective: To develop a comprehensive sensory profile of a food product containing this compound.
Materials:
-
Food product samples with varying concentrations of this compound.
-
Control sample without added this compound.
-
Reference standards for aroma attributes (e.g., bread crust, melted butter, roasted hazelnut).
-
Unsalted crackers and water for palate cleansing.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Computerized data collection system or paper ballots.
Procedure:
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.
-
Conduct training sessions to familiarize panelists with the product and the QDA methodology.
-
Develop a consensus vocabulary (lexicon) to describe the aroma, flavor, and texture attributes of the product. This should include terms related to the expected profile of this compound (e.g., "bready," "buttery," "nutty," "caramel-like").
-
Train panelists on the use of an unstructured line scale (e.g., 15 cm) for intensity rating, anchored with "low" and "high" at the ends.
-
-
Sample Evaluation:
-
Prepare and code all samples to be evaluated.
-
Present the samples to the panelists in a randomized and balanced order.
-
Instruct panelists to evaluate each sample for the agreed-upon sensory attributes and rate their intensity on the line scale.
-
Ensure panelists cleanse their palate with water and unsalted crackers between samples.
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
-
Generate spider web plots or bar graphs to visualize the sensory profiles of the different samples.
-
The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[14][15]
Objective: To determine if the addition of this compound at a specific concentration creates a perceivable difference in a food product.
Materials:
-
Control food product (A).
-
Test food product with a specific concentration of this compound (B).
-
Three-digit coded sample cups.
-
Water for palate cleansing.
Procedure:
-
Sample Preparation:
-
Prepare two sets of three samples for each panelist. One set will be two controls and one test (AAB), and the other will be one control and two tests (ABB), or other combinations like ABA, BAA, BAB, BBA.[14]
-
The order of presentation should be randomized for each panelist.
-
-
Panelist Instruction:
-
Instruct panelists that they will be presented with three samples, two of which are identical and one is different.
-
Ask them to taste the samples from left to right and identify the "odd" or "different" sample.
-
-
Data Analysis:
-
Count the number of correct identifications.
-
Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
Analytical Quantification (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile flavor compounds like this compound in complex food matrices.
Objective: To quantify the concentration of this compound in a food or beverage sample.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Headspace autosampler or Solid Phase Microextraction (SPME) device.
-
Appropriate GC column (e.g., DB-5ms, HP-INNOWax).
-
Helium carrier gas.
-
This compound analytical standard.
-
Internal standard (e.g., d3-2-methyltetrahydrofuran-3-one, if available, or another suitable compound).
-
Volumetric flasks and pipettes.
-
Solvent (e.g., dichloromethane, diethyl ether).
Procedure:
-
Sample Preparation (Headspace or SPME):
-
Headspace: Accurately weigh a known amount of the homogenized food sample into a headspace vial. Add a known amount of internal standard. Seal the vial and incubate at a specific temperature and time to allow volatile compounds to equilibrate in the headspace.
-
SPME: Place a known amount of the homogenized food sample in a vial. Add a known amount of internal standard. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample for a specific time and temperature to adsorb the volatile compounds.[16]
-
-
GC-MS Analysis:
-
Injection: Introduce the headspace sample or desorb the SPME fiber into the GC inlet.
-
Gas Chromatography: Use a suitable temperature program to separate the volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/minute.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. For quantification, select specific ions for this compound and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the standards and the sample.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.
-
Stability Testing
Stability testing is essential to determine the shelf-life of this compound in a food product under various storage conditions.
Objective: To evaluate the stability of this compound in a food product over time at different storage temperatures.
Materials:
-
Food product samples containing a known initial concentration of this compound.
-
Controlled temperature storage chambers (e.g., incubators, refrigerators).
-
GC-MS for quantification.
Procedure:
-
Sample Preparation and Storage:
-
Prepare a batch of the food product with a known concentration of this compound.
-
Package the product in its final intended packaging.
-
Store the samples at different temperatures, for example, refrigerated (4°C), ambient (20-25°C), and accelerated (35-40°C).[17]
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 1, 3, 6, 9, 12 months), withdraw samples from each storage condition.
-
Quantify the concentration of this compound in each sample using the GC-MS method described above.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage temperature.
-
Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to appropriate kinetic models.
-
Calculate the rate constants for degradation at each temperature.
-
Use the Arrhenius equation to model the temperature dependence of the degradation rate and to predict the shelf-life at normal storage conditions based on the accelerated testing data.
-
Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway
The perception of aroma compounds like this compound is initiated by the binding of the odorant molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity.[18][19] This binding event triggers a signal transduction cascade, leading to the perception of smell.
Caption: Olfactory signal transduction cascade.
Sweet Taste Signaling Pathway
Given its sweet and caramel-like notes, it is plausible that this compound could also contribute to taste perception, likely through the sweet taste receptor, which is also a GPCR.[20]
Caption: Sweet taste signal transduction pathway.
Experimental Workflow for Flavor Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound as a flavoring agent.
Caption: Workflow for flavor analysis.
Conclusion
This compound is a valuable flavoring agent for creating and enhancing sweet, bready, and nutty notes in a variety of food products. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively evaluate and utilize this compound. Adherence to standardized sensory and analytical methodologies is crucial for ensuring product quality, consistency, and consumer acceptance. Further research may be beneficial to determine specific sensory thresholds and stability kinetics in various food matrices to further refine its application.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. glooshi.com [glooshi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 3188-00-9 [chemicalbook.com]
- 6. This compound CAS 3188-00-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. femaflavor.org [femaflavor.org]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. softouch.on.ca [softouch.on.ca]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 17. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 18. Olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
Application Notes and Protocols for the Grignard Reaction with 2-Methyltetrahydrofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the nucleophilic addition of a Grignard reagent to 2-methyltetrahydrofuran-3-one, a versatile building block in organic synthesis. This reaction is a fundamental method for the formation of carbon-carbon bonds and the synthesis of chiral tertiary alcohols, which are valuable intermediates in the development of pharmaceutical agents and other fine chemicals.
The reaction involves the addition of an organomagnesium halide (Grignard reagent) to the ketone functionality of this compound. This process leads to the formation of a tertiary alcohol, introducing a new alkyl or aryl substituent at the C3 position of the tetrahydrofuran (B95107) ring. Given the chiral nature of the starting material, this reaction can potentially lead to the formation of diastereomeric products.
General Reaction Scheme
The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting magnesium alkoxide intermediate is subsequently protonated during an acidic workup to yield the corresponding tertiary alcohol.
Quantitative Data Summary
While specific yield and diastereoselectivity data for the Grignard reaction of this compound are not extensively reported in the literature, the following table outlines the expected products from reactions with various Grignard reagents. Yields for Grignard additions to cyclic ketones are generally moderate to high, but are highly dependent on the specific substrate, Grignard reagent, and reaction conditions.
| Grignard Reagent (R-MgX) | Product (3-R-2-methyltetrahydrofuran-3-ol) | Reported Yield (%) | Diastereomeric Ratio (d.r.) |
| Methylmagnesium bromide (CH₃MgBr) | 2-Methyl-3-methyltetrahydrofuran-3-ol | Data not available | Not reported |
| Ethylmagnesium bromide (C₂H₅MgBr) | 3-Ethyl-2-methyltetrahydrofuran-3-ol | Data not available | Not reported |
| Phenylmagnesium bromide (C₆H₅MgBr) | 2-Methyl-3-phenyltetrahydrofuran-3-ol | Data not available | Not reported |
| Vinylmagnesium bromide (C₂H₃MgBr) | 2-Methyl-3-vinyltetrahydrofuran-3-ol | Data not available | Not reported |
| Isopropylmagnesium chloride (i-C₃H₇MgCl) | 3-Isopropyl-2-methyltetrahydrofuran-3-ol | Data not available | Not reported |
Note: The diastereomeric ratio of the product will depend on the stereochemistry of the starting this compound and the facial selectivity of the Grignard reagent addition. Further analysis (e.g., by NMR spectroscopy or chiral chromatography) would be required to determine this ratio.
Detailed Experimental Protocol
This protocol provides a general procedure for the addition of a Grignard reagent to this compound. All glassware should be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
Materials:
-
Three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel
-
Schlenk line or inert gas manifold (Nitrogen or Argon)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
This compound
-
Grignard reagent (e.g., 1.0 M solution in THF or Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., ethyl acetate (B1210297), diethyl ether)
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup:
-
Assemble the dry three-neck round-bottom flask with the dropping funnel and reflux condenser.
-
Place the apparatus under an inert atmosphere.
-
To the flask, add a solution of this compound (1.0 eq) dissolved in anhydrous diethyl ether or THF (concentration typically 0.1-0.5 M).
-
-
Addition of Grignard Reagent:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Charge the dropping funnel with the Grignard reagent solution (1.1 - 1.5 eq).
-
Add the Grignard reagent dropwise to the stirred solution of the ketone over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Reaction Quench and Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: This is an exothermic process.
-
Continue stirring until the precipitated magnesium salts are dissolved or become a fine suspension.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary alcohol.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
-
Visualizations
Signaling Pathway of Grignard Reaction
Caption: Reaction pathway of the Grignard addition.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Application Notes and Protocols: 2-Methyltetrahydrofuran-3-one in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydrofuran-3-one, a versatile and chiral building block, is a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its inherent structural features, including a ketone functionality and a tetrahydrofuran (B95107) ring, provide a platform for the construction of fused and substituted heterocycles, many of which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole (B372694), pyrimidine (B1678525), and oxazole (B20620) derivatives using this compound as a key precursor.
Synthesis of Dihydrofuranopyrazoles
The reaction of this compound with hydrazine (B178648) derivatives provides a direct route to the synthesis of dihydrofuranopyrazole ring systems. These fused heterocyclic scaffolds are of interest in medicinal chemistry due to their structural rigidity and potential for diverse substitution.
Reaction Scheme:
Caption: Synthesis of a dihydrofuranopyrazole derivative.
Application Notes:
This cyclocondensation reaction offers a straightforward method for constructing the bicyclic dihydrofuranopyrazole core. The reaction proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The resulting fused pyrazole system can serve as a scaffold for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.
Experimental Protocol: Synthesis of 2-Methyl-2,4,5,6-tetrahydropyrano[4,3-c]pyrazol-3-one
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-methyl-2,4,5,6-tetrahydropyrano[4,3-c]pyrazol-3-one.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| This compound | Hydrazine hydrate | 2-Methyl-2,4,5,6-tetrahydropyrano[4,3-c]pyrazol-3-one | 75-85 | [1] |
Synthesis of Pyrimidone Derivatives
Drawing analogy from the reactivity of similar cyclic ketones like 2-acetylbutyrolactone, this compound can be envisioned as a precursor for the synthesis of fused pyrimidone derivatives. The reaction with S-alkylisothioureas followed by acid-mediated cyclization would provide a convenient one-pot synthesis of these valuable heterocyclic scaffolds.
Logical Workflow:
Caption: Proposed workflow for fused pyrimidone synthesis.
Application Notes:
4-Pyrimidone-2-thioethers are versatile building blocks for the synthesis of densely functionalized pyrimidines, which are prevalent in bioactive molecules. A one-pot synthesis starting from this compound would offer an efficient route to novel fused pyrimidine analogs for biological screening. The reaction likely proceeds through a base-mediated condensation followed by an acid-catalyzed intramolecular cyclization and dehydration.
Proposed Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
S-Alkylisothiouronium salt (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.1 eq)
-
Trifluoromethanesulfonic acid (TfOH) (1.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF) as solvent
Procedure:
-
To a solution of the S-alkylisothiouronium salt and this compound in 2-MeTHF at 0 °C, add DIPEA dropwise.
-
Stir the reaction at 0 °C for several hours.
-
Add TfOH dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and stir for several hours until completion as monitored by TLC.
-
After cooling to room temperature, the reaction is worked up by extraction and purified by chromatography.
Expected Quantitative Data (based on analogy with 2-acetylbutyrolactone): [2]
| Reactant 1 | Reactant 2 | Product (Proposed) | Expected Yield (%) |
| This compound | S-Isopropylisothiourea | Isopropylthio-fused pyrimidone derivative | 70-90 |
Synthesis of Oxazole Derivatives
As an α-hydroxy ketone equivalent, this compound can potentially be utilized in the synthesis of oxazole derivatives. One plausible approach involves a three-component reaction with an isothiocyanate and ammonium (B1175870) acetate (B1210297).
Signaling Pathway Diagram:
Caption: Proposed pathway to fused oxazoles.
Application Notes:
This one-pot, three-component synthesis would provide a green and efficient route to novel fused oxazole derivatives.[3] The reaction likely proceeds through the in-situ formation of a thiourea derivative from the isothiocyanate and ammonium acetate, which then reacts with the this compound. Subsequent intramolecular cyclization and aromatization would lead to the fused oxazole product.
Proposed Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Isothiocyanate (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Triethylamine (B128534) (1.5 eq)
-
Solvent (e.g., Ethanol or DMF)
Procedure:
-
A mixture of this compound, isothiocyanate, ammonium acetate, and triethylamine in a suitable solvent is heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
Conclusion
This compound is a promising and versatile building block for the synthesis of a range of heterocyclic compounds. The examples provided for the synthesis of dihydrofuranopyrazoles, and the proposed routes to fused pyrimidones and oxazoles, highlight its potential in generating novel molecular scaffolds for drug discovery and development. Further exploration of its reactivity with other bifunctional reagents is warranted to expand the library of accessible heterocyclic systems. The chirality of this compound also presents an opportunity for the asymmetric synthesis of complex heterocyclic targets.
References
Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of 2-Methyltetrahydrofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 2-Methyltetrahydrofuran-3-one, also known as coffee furanone, using Gas Chromatography-Olfactometry (GC-O). This powerful technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector, enabling the identification and characterization of odorous compounds.
Introduction to this compound
This compound is a key aroma compound found in a variety of food products, contributing a pleasant sweet, bready, buttery, and nutty caramel-like aroma. It is a volatile furan (B31954) derivative and a significant component of the aroma complex of roasted coffee. Beyond coffee, it has been identified as an important odorant in roasted beef, bread, and other cooked foods.[1][2][3] Its characteristic aroma makes it a target compound for flavor and fragrance research, as well as for quality control in the food and beverage industry.
Quantitative Data Summary
The sensory impact of an aroma compound is often assessed by its concentration in a product relative to its odor threshold. Techniques like Aroma Extract Dilution Analysis (AEDA) are used to determine the Flavor Dilution (FD) factor, which represents the highest dilution at which an odorant is still detectable by GC-O. A higher FD factor indicates a more potent odorant.
Table 1: Physicochemical and Sensory Properties of this compound
| Property | Value | Reference |
| Synonyms | Coffee furanone, 2-Methyloxolan-3-one | |
| CAS Number | 3188-00-9 | |
| Molecular Formula | C₅H₈O₂ | |
| Molar Mass | 100.12 g/mol | |
| Odor Descriptors | Sweet, bready, buttery, nutty, caramel |
Table 2: Flavor Dilution (FD) Factors of this compound in Various Food Products Determined by GC-O/AEDA
| Food Matrix | Flavor Dilution (FD) Factor | Reference |
| Commercial Coffee | 1 | [4] |
| Roasted Beef Flavoring | High FD factor (specific value not provided) | [3] |
Note: The FD factor can vary significantly depending on the specific product, processing conditions, and the analytical method used.
Experimental Protocols
The following protocols are generalized from common practices in flavor analysis and should be optimized for specific laboratory conditions and sample matrices.
Sample Preparation and Aroma Extraction
The choice of extraction method is critical for the representative analysis of volatile compounds.
a) Solvent-Assisted Flavor Evaporation (SAFE)
This technique is recommended for obtaining a comprehensive, artifact-free extract of volatile and semi-volatile compounds.
-
Homogenization: Homogenize 50 g of the food sample (e.g., ground coffee, cooked beef) with 200 mL of a suitable solvent (e.g., dichloromethane).
-
Internal Standard: Add an internal standard, such as 3-heptanone, to the mixture for quantification purposes.
-
Extraction: Shake the mixture for 30 minutes at room temperature.
-
Filtration: Filter the mixture to remove solid particles.
-
SAFE Distillation: Isolate the volatile compounds from the non-volatile matrix using a high-vacuum SAFE apparatus. Maintain the water bath at 50°C.
-
Drying and Concentration: Dry the resulting extract over anhydrous sodium sulfate (B86663) and carefully concentrate it to a final volume of approximately 1 mL using a Vigreux column.
b) Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique suitable for the rapid screening of volatile compounds.
-
Sample Preparation: Place a known amount of the homogenized sample into a headspace vial.
-
Equilibration: Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow volatiles to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes.
Gas Chromatography-Olfactometry (GC-O) Analysis
-
Gas Chromatograph (GC) System: A GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and an olfactometry port.
-
Column: A polar capillary column is typically used for the separation of furanones. A common choice is a TG-WAX column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Set the injector temperature to 250°C. For liquid injections, use a splitless mode. For SPME, use a splitless mode with a desorption time of 5 minutes.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 180°C at a rate of 5°C/min.
-
Ramp 2: Increase to 230°C at a rate of 10°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Effluent Splitting: The column effluent is split between the detector (FID or MS) and the heated olfactometry port (e.g., 1:1 ratio).
-
Olfactometry Port: The sniffing port should be supplied with humidified air to prevent nasal dryness of the panelists. The temperature of the transfer line to the port should be maintained at approximately 230°C.
-
Panelists: Use trained sensory panelists to sniff the effluent and record the retention time and odor description of each detected aroma.
Aroma Extract Dilution Analysis (AEDA)
AEDA is performed to determine the FD factor of the odor-active compounds.
-
Serial Dilution: Prepare a series of stepwise dilutions of the original aroma extract (e.g., 1:3, 1:9, 1:27, etc.) using the appropriate solvent.
-
GC-O Analysis of Dilutions: Analyze each dilution by GC-O.
-
FD Factor Determination: The FD factor for a specific compound is the highest dilution at which its odor is still detected by the panelists.
Visualizations
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Caption: Principle of Aroma Extract Dilution Analysis (AEDA).
References
Application Notes and Protocols for the Quantification of 2-Methyltetrahydrofuran-3-one in Coffee Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyltetrahydrofuran-3-one, also known as "coffee furanone," is a key volatile organic compound that contributes significantly to the characteristic aroma of roasted coffee.[1] It imparts pleasant sweet, caramel, and nutty notes. The formation of this compound occurs during the roasting process through the Maillard reaction. Its concentration in coffee is influenced by factors such as the coffee bean species (e.g., Arabica, Robusta), the degree of roasting, and the brewing method. Accurate quantification of this compound is crucial for quality control in the coffee industry and for research into flavor chemistry and sensory analysis.
These application notes provide detailed protocols for the quantification of this compound in coffee samples using two primary methods: a highly accurate Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and a more general screening method using Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS.
Quantitative Data Summary
The following table summarizes the concentration of this compound found in different types of roasted coffee. The data is derived from studies employing stable isotope dilution assays, which provide a high degree of accuracy and precision.
| Coffee Bean Type | Roasting Level | Concentration (mg/kg) | Reference |
| Arabica (Colombia) | Medium | 17.3 | Semmelroch et al., 1995 |
| Robusta (Indonesia) | Medium | 14.3 | Semmelroch et al., 1995 |
Note: Concentrations can vary significantly based on the specific origin of the beans, roasting profile, and analytical methodology. The values presented are from a specific study and should be considered representative.
Experimental Protocols
Protocol 1: Gold Standard Quantification using Stable Isotope Dilution Assay (SIDA) and GC-MS
This protocol is recommended for accurate and precise quantification of this compound. It is based on the methodologies reported for the analysis of potent odorants in coffee.
1. Materials and Reagents
-
Roasted coffee beans (ground to a consistent particle size)
-
This compound (analytical standard)
-
Deuterated this compound (e.g., d3-2-Methyltetrahydrofuran-3-one) as an internal standard (custom synthesis may be required)
-
Dichloromethane (B109758) (CH₂Cl₂), high purity
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Distilled water
2. Sample Preparation and Extraction
-
Weigh 10 g of freshly ground coffee into a 250 mL flask.
-
Add a precise amount of the deuterated internal standard solution in dichloromethane.
-
Add 100 mL of dichloromethane to the flask.
-
Stir the mixture for 2 hours at room temperature to extract the volatile compounds.
-
Filter the extract through anhydrous sodium sulfate to remove water.
-
Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-FFAP (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min
-
Ramp: 5°C/min to 230°C
-
Hold at 230°C for 10 min
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for this compound: m/z 100, 72, 43
-
Target Ions for Deuterated Internal Standard (e.g., d3): m/z 103, 75, 46
-
-
4. Quantification
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the amount of this compound in the coffee sample using the calibration curve.
Protocol 2: Screening using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS
This method is suitable for rapid screening and semi-quantitative analysis of this compound.
1. Materials and Reagents
-
Roasted coffee beans (ground to a consistent particle size)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Sodium chloride (NaCl)
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
2. Sample Preparation and Extraction
-
Weigh 1.0 g of freshly ground coffee into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution.
-
Immediately seal the vial with the screw cap.
-
Place the vial in a heating block or water bath at 60°C.
-
Equilibrate the sample for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Mode: Splitless
-
Injector Temperature: 250°C (for thermal desorption)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 min
-
Ramp: 6°C/min to 240°C
-
Hold at 240°C for 5 min
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (m/z 35-350)
-
4. Data Analysis
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Semi-quantification can be achieved by comparing the peak area of the analyte across different samples. For more accurate quantification, a calibration curve prepared under the same conditions is necessary.
References
2-Methyltetrahydrofuran-3-one: A Versatile Building Block for Fine Chemicals
Introduction
2-Methyltetrahydrofuran-3-one, also known as coffee furanone, is a heterocyclic organic compound naturally found in a variety of foods, including coffee, roasted nuts, and beer.[1][2] Its pleasant sweet, nutty, and caramel-like aroma has led to its widespread use as a flavoring agent in the food and fragrance industries.[1][3] Beyond its sensory properties, this compound is a valuable and versatile chiral building block in organic synthesis, serving as a precursor for a range of fine chemicals, including pharmaceuticals and agrochemicals.[3] Its utility in synthesis stems from the presence of a ketone functional group and a chiral center, allowing for a variety of chemical transformations and the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3188-00-9 | [4] |
| Molecular Formula | C₅H₈O₂ | [4] |
| Molecular Weight | 100.12 g/mol | [4] |
| Boiling Point | 139 °C | [5] |
| Density | 1.034 g/mL at 25 °C | |
| Refractive Index | n20/D 1.429 |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common approach involves the condensation of ethyl lactate (B86563) and methyl acrylate (B77674) followed by hydrolysis and decarboxylation.
Synthetic Workflow for this compound
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Methyl-4-methoxycarbonyltetrahydrofuran-3-one [5]
-
To a three-necked flask, add 4.8 g (0.2 mol) of sodium hydride and 200 mL of 1,2-dioxolane.
-
Under vigorous stirring, slowly add 25.0 g (0.21 mol) of ethyl lactate at room temperature until no more hydrogen gas is released.
-
Cool the reaction flask with an ice bath, then add a solution of 21.0 g (0.24 mol) of methyl methacrylate (B99206) in 30 mL of DMSO.
-
Stir for 15 minutes, then remove the ice bath and continue stirring at room temperature for 2 hours.
-
Work-up of the reaction mixture yields 24.7 g (75.6%) of 2-Methyl-4-methoxycarbonyltetrahydrofuran-3-one.
Step 2: Synthesis of this compound [5]
-
In a 1000 mL three-necked flask, add 2-Methyl-4-methoxycarbonyltetrahydrofuran-3-one, 5 times the amount of 5% hydrochloric acid, and a suitable amount of acetic acid.
-
Heat the mixture under reflux until hydrolysis is complete.
-
Cool to room temperature, neutralize with sodium hydroxide (B78521) solution, and extract with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate.
-
After solvent evaporation, distill the residue and collect the fraction at 138-140 °C to obtain this compound with a yield of 83%.
Applications in Fine Chemical Synthesis
This compound serves as a versatile starting material for the synthesis of various fine chemicals, particularly those with applications in the flavor and pharmaceutical industries. One notable application is the synthesis of 2-methyltetrahydrofuran-3-thiol (B142655), a potent flavor compound.
Synthesis of 2-Methyltetrahydrofuran-3-thiol
The synthesis of 2-methyltetrahydrofuran-3-thiol from this compound involves a two-step process of vulcanization followed by reduction.
Synthetic Workflow for 2-Methyltetrahydrofuran-3-thiol
Caption: Synthesis of 2-Methyltetrahydrofuran-3-thiol.
Experimental Protocol: Synthesis of 2-Methyltetrahydrofuran-3-thiol[7]
Step 1: Vulcanization
-
A vulcanization reaction is carried out on this compound as the raw material using a suitable vulcanization reagent (e.g., phosphorus pentasulfide) to obtain an intermediate.
-
The reaction is typically performed in a solvent such as acetonitrile (B52724) at a temperature of 40-70 °C.
-
After the reaction, the pH is adjusted to 7-8 with an aqueous sodium carbonate solution, followed by extraction with an organic solvent to isolate the intermediate.
Step 2: Reduction
-
The intermediate from the vulcanization step is subjected to a reduction reaction to yield 2-methyltetrahydrofuran-3-thiol.
-
A reducing agent such as sodium borohydride (B1222165) or potassium borohydride is used in a C1-C6 alcohol solvent.
-
The reaction is typically carried out at a temperature of 10-20 °C.
-
After the reaction, the pH is adjusted to 5-6 with concentrated hydrochloric acid.
-
The product is isolated through filtration, solvent removal, and purification by flash evaporation and rectification.
Conclusion
This compound is a valuable and versatile building block for the synthesis of fine chemicals. Its utility is demonstrated in the preparation of important flavor compounds and its potential as a precursor for pharmaceutical and agrochemical intermediates. The availability of straightforward synthetic routes to this compound, coupled with its reactivity, makes it an attractive starting material for researchers and professionals in drug development and chemical synthesis. Further exploration of its reactivity will undoubtedly lead to the discovery of new and efficient synthetic methodologies for a wide range of valuable molecules.
References
Application Notes and Protocols for the Biotransformation of 2-Methyltetrahydrofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective bioreduction of 2-Methyltetrahydrofuran-3-one to the corresponding chiral alcohol, (2S,3S)- or (2R,3R)-2-methyltetrahydrofuran-3-ol. Chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. Biotransformation offers a green and efficient alternative to traditional chemical synthesis for producing enantiomerically pure compounds.
The following protocols describe two common biocatalytic approaches: whole-cell reduction using Saccharomyces cerevisiae (baker's yeast) and an enzymatic reduction using a commercially available alcohol dehydrogenase (ADH).
Biotransformation Pathway
The biotransformation of this compound involves the stereoselective reduction of the ketone functionality to a secondary alcohol. This reaction is catalyzed by oxidoreductases, specifically alcohol dehydrogenases, which utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride donor.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyltetrahydrofuran-3-one
Welcome to the technical support center for the purification of 2-Methyltetrahydrofuran-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?
A1: this compound, also known as coffee furanone, is a heterocyclic compound with a pleasant, sweet, caramel-like aroma. It is a colorless to light yellow liquid at room temperature.[1][2] Key physical properties are summarized in the table below.
Q2: What are the primary methods for purifying this compound?
A2: The two primary methods for purifying this compound are fractional distillation and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q3: What are the most common impurities found in crude this compound?
A3: Common impurities often originate from the synthesis process. For the synthesis involving the condensation of ethyl lactate (B86563) and methyl methacrylate, followed by hydrolysis and decarboxylation, potential impurities include:
-
Unreacted Starting Materials: Ethyl lactate and methyl methacrylate.
-
Intermediate: 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one.
-
Byproducts of Side Reactions: Products from self-condensation or other Michael addition pathways.
-
Solvents: Residual solvents used in the synthesis and workup, such as 1,2-dioxolane, dimethyl sulfoxide (B87167) (DMSO), petroleum ether, or ethyl acetate (B1210297).[1]
-
Water: From aqueous workup steps.
Q4: Is this compound stable under all conditions?
A4: The furanone ring system can be sensitive to strong acidic and basic conditions, which may lead to hydrolysis and ring-opening.[3][4][5][6] It is advisable to maintain near-neutral pH during purification and storage. The compound is also a ketone and may be susceptible to reactions typical of ketones. Prolonged exposure to high temperatures during distillation should be minimized to prevent potential thermal degradation.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3188-00-9 | [1][2] |
| Molecular Formula | C5H8O2 | [1][2] |
| Molecular Weight | 100.12 g/mol | [1][7] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 138-140 °C at 760 mmHg | [1][7] |
| Density | ~1.034 - 1.045 g/mL at 25 °C | [7] |
| Refractive Index | ~1.426 - 1.431 at 20 °C | [7] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Slightly soluble | The related compound 2-methyltetrahydrofuran (B130290) has limited water miscibility.[8] |
| Ethanol | Soluble | [2][7] |
| Methanol | Expected to be soluble | Based on its polarity. |
| Acetone | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Hexane/Heptane | Expected to be soluble | Non-polar solvents. |
| Dichloromethane | Expected to be soluble | Common solvent for chromatography. |
Experimental Protocols
Protocol 1: Fractional Distillation
This method is effective for removing impurities with significantly different boiling points from this compound (b.p. 138-140 °C).
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection:
-
Fore-run: Collect the initial distillate, which will contain lower-boiling impurities and residual solvents. The temperature at the still head will be below the boiling point of the product.
-
Main Fraction: Once the temperature at the still head stabilizes at the boiling point of this compound (138-140 °C), collect the main fraction in a clean, dry receiving flask.
-
End-run: Stop the distillation before the flask runs dry to prevent the concentration of high-boiling impurities and potential decomposition.
-
-
Analysis: Analyze the purity of the collected main fraction using a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Column Chromatography
This technique is suitable for removing impurities with similar boiling points or non-volatile impurities.
Methodology:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for the product.
-
Column Packing:
-
Prepare a slurry of silica (B1680970) gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the selected solvent system.
-
If a gradient elution is necessary, gradually increase the polarity of the eluent to facilitate the separation of compounds.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guides
Distillation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No distillate collected | - Insufficient heating.- Leak in the system.- Condenser water is too cold for a high-boiling liquid. | - Increase the heating mantle temperature gradually.- Check all joints for a proper seal.- Reduce the flow rate of the cooling water or use warmer water. |
| Bumping or uneven boiling | - Absence of boiling chips or inadequate stirring.- Heating too rapidly. | - Add new boiling chips or ensure the stir bar is spinning.- Reduce the heating rate. |
| Poor separation of fractions | - Distillation rate is too fast.- Inefficient fractionating column. | - Slow down the distillation rate by reducing the heat.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).[9][10] |
| Product discoloration | - Thermal degradation due to excessive heating.- Presence of high-boiling, colored impurities. | - Reduce the distillation temperature by performing a vacuum distillation.- Consider pre-purification by column chromatography to remove non-volatile impurities. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation (overlapping peaks) | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Optimize the solvent system using TLC; a less polar system may improve separation.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed evenly and the sample is loaded in a narrow band. |
| Product does not elute | - Solvent system is not polar enough. | - Gradually increase the polarity of the eluent. |
| Product elutes too quickly | - Solvent system is too polar. | - Use a less polar solvent system. |
| Tailing of the product spot on TLC | - Interaction of the ketone with the acidic silica gel. | - Add a small amount of a neutralizer like triethylamine (B128534) (e.g., 0.1%) to the eluent. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for distillation issues.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. sciencing.com [sciencing.com]
- 10. Purification [chem.rochester.edu]
2-Methyltetrahydrofuran-3-one Synthesis Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyltetrahydrofuran-3-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 'bread ketone', is a colorless to yellow liquid with a scent reminiscent of rum and bread.[1] It is a versatile aromatic compound found in various natural sources like coffee, bread, and cocoa.[1][2] In a professional context, it serves as a key synthetic intermediate and is also investigated as a quorum-sensing inhibitor, which can prevent biofilm formation by certain bacteria.[1][3] Its chemical formula is C₅H₈O₂, and it has a boiling point of approximately 139°C.[1]
Q2: What are the primary methods for synthesizing this compound?
A2: The most common laboratory-scale synthesis involves a two-stage process. The first stage is a Dieckmann-type condensation between ethyl lactate (B86563) and methyl methacrylate (B99206) to form an intermediate, 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one.[1] This intermediate is then hydrolyzed and decarboxylated to yield the final product.[1] An alternative, though lower-yielding, method is the oxidative hydroxylation of 2-acetylbutyrolactone (B121156).[4]
Q3: What are the typical yields for the synthesis of this compound?
A3: For the common two-stage synthesis from ethyl lactate, the intermediate can be produced in yields of 72-76%.[1] The subsequent hydrolysis and decarboxylation step has a reported yield of about 83%.[1] This results in an overall process yield of approximately 60-63%. The single-step oxidative hydroxylation of 2-acetylbutyrolactone has a reported yield of 55.2%.[4]
Troubleshooting Guide
Q4: My reaction yield is significantly lower than reported values. What are the potential causes and solutions?
A4: Low yield is a common issue that can stem from several factors throughout the synthesis process. Consult the logical troubleshooting workflow below and the detailed points that follow.
Caption: Troubleshooting logic for low yield.
-
Reagent Quality:
-
Base Inactivity: Sodium hydride (NaH) should be fresh and handled under inert gas (N₂ or Argon) to prevent deactivation by moisture. If using metallic sodium, ensure it is freshly cut to expose a clean surface, and that the formation of "sodium sand" is efficient.[1]
-
Solvent Purity: The solvents used, particularly 1,2-dioxolane and DMSO, must be anhydrous. Water will quench the strong base, reducing the yield of the desired condensation product.
-
Monomer Purity: Ensure the methyl methacrylate is free of inhibitors and polymers. Distilling it prior to use may be necessary.
-
-
Reaction Conditions:
-
Temperature Control: The initial reaction between the ethyl lactate alkoxide and methyl methacrylate is exothermic. Maintaining a low temperature with an ice or ice-salt bath during addition is critical to prevent side reactions, such as the polymerization of methyl methacrylate.[1]
-
Incomplete Hydrolysis: During the final step, the hydrolysis of the ester intermediate may be incomplete. Monitor the reaction via TLC or GC-MS to ensure full conversion before work-up. If necessary, increase the reflux time or the concentration of the hydrochloric acid.[1]
-
-
Work-up and Purification:
-
Extraction Losses: The product may have some solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent like ethyl acetate.[1] A brine wash of the combined organic layers can help break emulsions and reduce water content.
-
Purification Losses: The final product is purified by distillation.[1] To avoid thermal decomposition, vacuum distillation is highly recommended. Ensure the distillation apparatus is efficient to prevent loss of product.
-
Q5: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A5: Side products often arise from the high reactivity of the reagents and intermediates.
-
Michael Addition of Methoxide (B1231860): If using sodium methoxide or if methanol (B129727) is present as an impurity, it can compete in a Michael addition to methyl methacrylate.
-
Polymerization of Methyl Methacrylate: As a monomer, methyl methacrylate can polymerize, especially under basic conditions or at elevated temperatures. This can be minimized by keeping the reaction temperature low during its addition and ensuring it is added to the reaction mixture, not the other way around.[1]
-
Self-Condensation Products: Although less common, side reactions involving the self-condensation of ethyl lactate can occur if conditions are not optimal.
To minimize these, ensure a slow, controlled addition of the methyl methacrylate solution to the cooled reaction flask containing the formed ethyl lactate alkoxide.[1]
Q6: The final purification by distillation is proving difficult. What can I do?
A6: Purification challenges often relate to the presence of impurities with close boiling points or thermal instability of the product.
-
Use Vacuum Distillation: this compound has a boiling point of 139-140°C at atmospheric pressure.[1] Using a vacuum will lower the boiling point significantly, preventing potential degradation of the product at high temperatures.
-
Pre-distillation Wash: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove any residual acidic impurities, followed by a brine wash. Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate.[1]
-
Fractional Distillation: If impurities have very close boiling points, use a fractional distillation column (e.g., a Vigreux column) to improve separation efficiency.
Quantitative Data Summary
Table 1: Comparison of Synthesis Conditions for 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one Intermediate.
| Parameter | Method 1[1] | Method 2[1] |
|---|---|---|
| Base | Metallic Sodium (Na) | Sodium Hydride (NaH) |
| Solvent | 1,2-dioxolane, DMSO | 1,2-dioxolane, DMSO |
| Reaction Time | 4 hours | 2 hours 15 minutes |
| Reported Yield | 72.3% | 75.6% |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one (Based on Method 2)
This protocol is adapted from the higher-yielding method reported in the literature.[1]
Caption: Experimental workflow for the intermediate.
-
Setup: To a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add sodium hydride (4.8g, 0.2 mol, 60% dispersion in mineral oil) and 200ml of anhydrous 1,2-dioxolane.[1]
-
Alkoxide Formation: With vigorous stirring, slowly add ethyl lactate (25.0g, 0.21 mol) at room temperature. Stir the mixture until hydrogen gas evolution ceases.[1]
-
Condensation: Cool the reaction flask in an ice bath. Separately, prepare a solution of methyl methacrylate (21.0g, 0.24 mol) in 30ml of anhydrous DMSO. Add this solution to the cooled reaction mixture.[1]
-
Reaction: Stir the mixture in the ice bath for 15 minutes, then remove the bath and continue stirring at room temperature for 2 hours.[1]
-
Work-up: Pour the reaction mixture into a cold 5% sulfuric acid solution. Extract the aqueous layer with petroleum ether. Wash the combined organic layers with a saturated saline solution until neutral.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting residue is purified by vacuum distillation to yield 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one.[1]
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask, combine the 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one from the previous step, 5 times its mass of 5% hydrochloric acid, and a suitable amount of acetic acid to aid solubility.[1]
-
Hydrolysis & Decarboxylation: Heat the mixture under reflux until the hydrolysis is complete (this can be monitored by TLC).[1]
-
Work-up: Cool the reaction to room temperature and neutralize with a sodium hydroxide (B78521) solution. Extract the product with ethyl acetate.[1]
-
Purification: Dry the combined organic extracts with anhydrous sodium sulfate. After evaporating the solvent, distill the residue, collecting the fraction at 138-140°C to obtain pure this compound (yield ~83%).[1]
References
Technical Support Center: Synthesis of 2-Methyltetrahydrofuran-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-Methyltetrahydrofuran-3-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Degradation of Starting Materials or Product: Presence of moisture or air, or use of incorrect pH. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Verify the pH of the reaction mixture and adjust as necessary. | |
| Ineffective Reagents: Degradation of reagents over time. | Use freshly opened or properly stored reagents. Test the activity of key reagents if there are doubts about their quality. | |
| Formation of Significant Byproducts | Side Reactions: Non-optimal reaction conditions (temperature, concentration, stoichiometry). | Carefully control the reaction temperature. Add reagents dropwise to maintain a low concentration of the reactive species. Ensure the correct stoichiometry of reactants is used. |
| Presence of Impurities: Impurities in starting materials or solvents can act as catalysts for side reactions. | Use high-purity starting materials and solvents. Purify materials if necessary before use. | |
| Difficulty in Product Purification | Similar Physical Properties of Byproducts: Byproducts may have boiling points or polarities close to the desired product. | Employ high-resolution purification techniques such as fractional distillation or preparative chromatography. Consider derivatization of the product or byproduct to alter its physical properties for easier separation. |
| Product Instability: The product may degrade during purification. | Use mild purification conditions. Avoid excessive heat and exposure to acidic or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Several synthetic routes have been reported for the preparation of this compound. Some of the most common methods include:
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The condensation of ethyl lactate (B86563) and methyl acrylate (B77674).[1]
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Acid-catalyzed ring closure of β-alkoxy diazoketones.[1]
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Hydrolytic decarboxylation of 2-methyl-4-carbomethoxytetrahydrofuran-3-one.[3]
Q2: What are the potential side reactions to be aware of during the synthesis of this compound via the condensation of ethyl lactate and methyl acrylate?
A2: While specific side reactions are not extensively detailed in the provided literature, based on the reactants and conditions, potential side reactions could include:
-
Michael addition of the alkoxide base to methyl acrylate: This would lead to the formation of a dimeric acrylate species.
-
Self-condensation of ethyl lactate: Under basic conditions, ethyl lactate could potentially undergo self-condensation reactions.
-
Polymerization of methyl acrylate: Methyl acrylate is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Formation of other ring structures: Depending on the reaction conditions, alternative cyclization pathways might be possible, leading to isomeric products.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: To minimize byproduct formation, consider the following strategies:
-
Control of Reaction Temperature: Maintain the optimal temperature for the desired reaction. Lowering the temperature can often reduce the rate of side reactions.
-
Slow Addition of Reagents: Adding a reactive intermediate slowly can help to keep its concentration low, thereby disfavoring side reactions that are of a higher order with respect to that intermediate.
-
Use of High-Purity Reagents: Impurities in starting materials can sometimes catalyze unwanted side reactions.
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, working under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q4: What are the recommended purification methods for this compound?
A4: The primary method for purifying this compound is vacuum distillation.[4] The boiling point of this compound is 139 °C at atmospheric pressure.[4] Depending on the nature of the impurities, other techniques such as column chromatography may also be employed. It is important to note that byproducts with similar boiling points can make purification challenging.[5][6]
Experimental Protocols
Synthesis of 2-Methyl-4-methoxycarbonyltetrahydrofuran-3-one (An Intermediate)
This protocol describes the synthesis of a key intermediate which can then be converted to this compound.
Method 1: Using Sodium Metal [4]
-
In a three-necked flask, add 100 ml of 1,2-dioxolane and 5.0 g (0.22 mol) of crushed metallic sodium.
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Pass N₂ gas through the flask and heat until the sodium melts. Stir vigorously to form sodium sand.
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Add another 100 ml of 1,2-dioxolane and cool to room temperature.
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Under stirring, slowly add 25.0 g (0.21 mol) of ethyl lactate until no more hydrogen gas is released.
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Cool the reaction flask in an ice-salt bath.
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Add a solution of 21.0 g (0.24 mol) of methyl methacrylate (B99206) in 30 ml of dimethyl sulfoxide (B87167) (DMSO) at once.
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Stir at room temperature for 4 hours.
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Filter out the sodium sand and pour the filtrate into a cold 5% H₂SO₄ solution.
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Extract with petroleum ether, wash the ether layer with saturated saline solution until neutral, and dry with anhydrous sodium sulfate.
-
Recover the solvent and collect the residue by vacuum distillation to obtain 2-Methyl-4-methoxycarbonyltetrahydrofuran-3-one.
Method 2: Using Sodium Hydride [4]
-
In a three-necked flask, add 4.8 g (0.2 mol) of sodium hydride and 200 ml of 1,2-dioxolane.
-
Under vigorous stirring, slowly add 25.0 g (0.21 mol) of ethyl lactate at room temperature until no more hydrogen gas is released.
-
Cool the reaction flask with an ice bath.
-
Add a solution of 21.0 g (0.24 mol) of methyl methacrylate in 30 ml of DMSO.
-
Stir for 15 minutes, then remove the ice bath and stir at room temperature for 2 hours.
-
The subsequent work-up is the same as in Method 1.
Hydrolysis to this compound[4]
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In a 1000 ml three-necked flask, add 2-Methyl-4-methoxycarbonyltetrahydrofuran-3-one, 5 times the amount of 5% hydrochloric acid, and a suitable amount of acetic acid.
-
Heat under reflux until hydrolysis is complete.
-
Cool to room temperature, neutralize with sodium hydroxide (B78521) solution, and extract with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate.
-
After solvent evaporation, distill and collect the fraction at 138-140 °C.
Data Presentation
| Synthesis Method | Key Reagents | Yield of Intermediate (%) | Final Product Yield (%) | Reference |
| Method 1 (Sodium) | Ethyl lactate, Methyl methacrylate, Sodium | 72.3 | 83 | [4] |
| Method 2 (NaH) | Ethyl lactate, Methyl methacrylate, Sodium Hydride | 75.6 | 83 | [4] |
| Oxidative Hydroxylation | 2-acetylbutyrolactone | - | 55.2 | [2] |
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Coffee furanone - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. WO2009003882A1 - Method for the one-step synthesis of 2-methyltetrahydrofuran from furfural and a catalyst - Google Patents [patents.google.com]
- 6. US20100099895A1 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst - Google Patents [patents.google.com]
Technical Support Center: 2-Methyltetrahydrofuran-3-one - Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and degradation of 2-Methyltetrahydrofuran-3-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept in a cool, dry place in tightly sealed containers, protected from light. Specific supplier recommendations include storage at freezer temperatures (-20°C). Under these conditions, the shelf life is stated to be 12 months or longer. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1]
Q2: Is this compound sensitive to light?
While specific photostability studies are not extensively available in the public domain, a safety assessment has indicated that this compound has minor UV/Vis absorption. This suggests it may not be a significant concern for phototoxicity or photoallergenicity, implying a degree of stability under light exposure. However, as a general precaution for chemical compounds, protection from light during storage and handling is always recommended.
Q3: What is the general stability of this compound?
This compound is reported to be stable under normal temperatures and pressures and in most media.[2] However, its stability can be affected by factors such as pH, temperature, and the presence of oxidizing agents, which can be investigated through forced degradation studies.
Q4: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound are not well-documented in publicly available literature. However, based on the chemistry of related furanone compounds, potential degradation pathways may include:
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Hydrolysis: The ester-like lactone structure could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.
-
Oxidation: Furan rings can be susceptible to oxidative cleavage.[2][3] The presence of a ketone group may also influence its reactivity towards oxidizing agents. Studies on other furanones suggest that oxidation can lead to the formation of various acidic and smaller carbonyl compounds.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent assay results for this compound. | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored at the recommended temperature, protected from light and moisture.2. Prepare fresh solutions for analysis.3. Perform a system suitability test on your analytical instrument. |
| Appearance of unknown peaks in chromatograms during analysis. | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times.2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks to help in their identification.3. Ensure the mobile phase and sample diluent are not reacting with the compound. |
| Loss of compound potency over time in a formulation. | Instability of this compound under the formulation's pH or in the presence of certain excipients. | 1. Perform compatibility studies with individual excipients.2. Conduct a pH-rate profile study to determine the pH of maximum stability.3. Consider the addition of antioxidants if oxidative degradation is suspected. |
Quantitative Data Summary
| Stress Condition | Conditions Tested | % Degradation | Major Degradation Products (if identified) |
| Acidic Hydrolysis | e.g., 0.1 M HCl at 60°C for 24h | Data to be filled by the user | Data to be filled by the user |
| Basic Hydrolysis | e.g., 0.1 M NaOH at RT for 8h | Data to be filled by the user | Data to be filled by the user |
| Oxidative | e.g., 3% H₂O₂ at RT for 24h | Data to be filled by the user | Data to be filled by the user |
| Thermal | e.g., 80°C for 48h | Data to be filled by the user | Data to be filled by the user |
| Photolytic | e.g., ICH Option 2 | Data to be filled by the user | Data to be filled by the user |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies and developing a stability-indicating HPLC method. These should be adapted based on the specific properties of this compound and the analytical instrumentation available.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile (B52724), and methanol (B129727)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
At various time points (e.g., 1, 4, 8 hours), withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points (e.g., 2, 8, 24 hours), withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.
-
At various time points, dissolve a portion of the sample in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector or a photodiode array (PDA) detector. An LC-MS system is highly recommended for peak identification.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Procedure:
-
Initial Method Scouting:
-
Mobile Phase: Start with a gradient elution using a mixture of water (A) and acetonitrile or methanol (B). A typical starting gradient could be 10-90% B over 20 minutes.
-
Detection Wavelength: Determine the UV absorbance maximum of this compound. Use a PDA detector to monitor the entire spectrum.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, e.g., 30°C.
-
-
Method Optimization:
-
Analyze the stressed samples from the forced degradation study using the initial HPLC method.
-
Optimize the mobile phase composition (e.g., pH of the aqueous phase, gradient slope) to achieve baseline separation between the parent peak and all degradation product peaks.
-
The use of different stationary phases (e.g., C8, phenyl-hexyl) can be explored if adequate separation is not achieved.
-
-
Method Validation:
-
Once a suitable method is developed, validate it according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for a forced degradation study.
References
Optimizing reaction conditions for 2-Methyltetrahydrofuran-3-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Methyltetrahydrofuran-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound, a valuable aroma compound, can be synthesized through several pathways. A prevalent and efficient method involves the intramolecular Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. One common approach starts with the reaction of ethyl lactate (B86563) and methyl methacrylate (B99206) to form the intermediate 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one, which is then hydrolyzed to the final product.[1] Other reported syntheses include the oxidative hydroxylation of 2-acetylbutyrolactone (B121156) and the acid-catalyzed ring closure of β-alkoxy-diazoketones.
Q2: What is the Dieckmann condensation and why is it used for this synthesis?
A2: The Dieckmann condensation is an intramolecular organic reaction of a diester with a base to form a β-keto ester.[2][3] This reaction is particularly well-suited for forming five- and six-membered rings, making it ideal for the synthesis of the five-membered ring structure of this compound's precursor.[3][4][5]
Q3: What are the typical yields for the synthesis of this compound via the ethyl lactate and methyl methacrylate route?
A3: The overall yield can vary depending on the specific conditions and success of each step. The initial Dieckmann condensation to form 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one has reported yields in the range of 72-76%. The subsequent hydrolysis and decarboxylation step can proceed with a yield of around 83%.[1]
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis involves strong bases like sodium metal or sodium hydride, which are highly reactive and flammable. These reagents must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture. Solvents like 1,2-dioxolane and petroleum ether are also flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All reactions should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one (Dieckmann Condensation Step)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Base | The base (sodium metal or sodium hydride) may have been deactivated by exposure to air or moisture. Use freshly opened or properly stored base. Ensure all glassware is thoroughly dried before use. |
| Insufficient Base | The Dieckmann condensation requires at least a stoichiometric amount of a strong base. Ensure the correct molar equivalent of the base is used. |
| Presence of Water | Water will quench the strong base and hydrolyze the ester starting materials. Use anhydrous solvents and reagents. Dry solvents using appropriate methods if necessary. |
| Low Reaction Temperature | While the initial formation of the sodium salt of ethyl lactate is done at room temperature, the subsequent reaction with methyl methacrylate may require a specific temperature to proceed efficiently. One protocol suggests cooling in an ice-salt bath before adding methyl methacrylate and then stirring at room temperature.[1] |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if possible. One protocol suggests a 4-hour reaction time at room temperature.[1] |
| Inefficient Stirring | If using sodium metal, vigorous stirring is crucial to form "sodium sand" and ensure a large surface area for the reaction.[1] |
| Intermolecular Condensation | Although less likely for a five-membered ring formation, intermolecular reactions can occur, leading to polymer-like byproducts. This can sometimes be mitigated by using high dilution conditions. |
Problem 2: Difficulty in Isolating the Product after Dieckmann Condensation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Emulsion during Workup | During the acidic workup and extraction with an organic solvent, an emulsion can form, making phase separation difficult. Add a saturated brine solution to help break the emulsion. |
| Product is Water Soluble | While the precursor has limited water solubility, some loss can occur during the aqueous workup. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent. |
Problem 3: Incomplete Hydrolysis of 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid or Base | Ensure the correct concentration and amount of acid (e.g., 5% HCl) or base is used for the hydrolysis. |
| Short Reaction Time | The hydrolysis may require heating under reflux for a sufficient period to go to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. A reported protocol suggests heating under reflux until hydrolysis is complete.[1] |
| Two-Phase System | If the precursor is not fully soluble in the aqueous acidic or basic solution, the reaction rate will be slow. The addition of a co-solvent like acetic acid can help to create a homogeneous solution and facilitate the reaction.[1] |
Problem 4: Impure Final Product (this compound) after Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Distillation | For vacuum distillation, ensure the vacuum is stable and the column is efficient. A fractionating column may be necessary to separate impurities with close boiling points. The boiling point of this compound is 139°C at atmospheric pressure.[1] Adjust the pressure to achieve a distillation temperature that avoids product decomposition. |
| Presence of Side Products | Side reactions during the Dieckmann condensation or hydrolysis can lead to impurities. Re-purification by distillation or chromatography may be necessary. |
| Thermal Decomposition | The product may be sensitive to high temperatures. Use vacuum distillation to lower the boiling point and minimize the risk of decomposition. |
Data Presentation
Table 1: Comparison of Two Methods for 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one Synthesis
| Parameter | Method 1 | Method 2 |
| Base | Crushed Metallic Sodium | Sodium Hydride |
| Solvent | 1,2-Dioxolane | 1,2-Dioxolane |
| Reactants | Ethyl Lactate, Methyl Methacrylate in DMSO | Ethyl Lactate, Methyl Methacrylate in DMSO |
| Reaction Temperature | Cooled with ice-salt bath, then room temperature | Cooled with ice bath, then room temperature |
| Reaction Time | 4 hours | 2 hours (after 15 min on ice) |
| Reported Yield | 72.3% | 75.6% |
| Reference | [1] | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one (Method 2)
This protocol is adapted from a reported synthesis.[1]
Materials:
-
Sodium hydride (4.8 g, 0.2 mol)
-
1,2-Dioxolane (200 ml, anhydrous)
-
Ethyl lactate (25.0 g, 0.21 mol)
-
Methyl methacrylate (21.0 g, 0.24 mol)
-
Dimethyl sulfoxide (B87167) (DMSO) (30 ml)
-
5% Sulfuric acid solution
-
Petroleum ether
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add sodium hydride and 1,2-dioxolane.
-
Under vigorous stirring, slowly add ethyl lactate at room temperature. Continue stirring until hydrogen gas evolution ceases.
-
Cool the reaction flask in an ice bath.
-
Add a solution of methyl methacrylate in DMSO.
-
Stir the mixture for 15 minutes in the ice bath.
-
Remove the ice bath and continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture into a cold 5% sulfuric acid solution.
-
Extract the aqueous layer with petroleum ether.
-
Wash the combined organic layers with saturated saline solution until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one.
Protocol 2: Hydrolysis of 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one
This protocol is a continuation of the synthesis to obtain the final product.[1]
Materials:
-
2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one
-
5% Hydrochloric acid
-
Acetic acid
-
Sodium hydroxide (B78521) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, add 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one, 5 times its amount of 5% hydrochloric acid, and a suitable amount of acetic acid.
-
Heat the mixture under reflux until the hydrolysis is complete (can be monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent.
-
Distill the residue and collect the fraction at 138-140°C to obtain this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting low yields in the Dieckmann condensation step.
References
Technical Support Center: Purification of 2-Methyltetrahydrofuran-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyltetrahydrofuran-3-one. The information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Impurities in this compound often originate from its synthesis. Common synthesis routes involve the reaction of ethyl lactate (B86563) and methyl methacrylate, followed by hydrolysis and decarboxylation.[1] Therefore, potential impurities include:
-
Unreacted Starting Materials: Ethyl lactate and methyl methacrylate.
-
Solvents: Solvents used in the reaction, such as 1,2-dioxolane or dimethyl sulfoxide (B87167) (DMSO).[1]
-
Intermediate Products: Incomplete hydrolysis may leave traces of 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one.[1]
-
Byproducts of Side Reactions: Undesirable products from side reactions that can occur during synthesis.
-
Degradation Products: The furan (B31954) ring can be sensitive to strong acids or bases, potentially leading to ring-opening or polymerization, especially at elevated temperatures.
Q2: What analytical methods are recommended for assessing the purity of this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both qualitative and quantitative analysis of this compound and its volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and can also be used for quantitative analysis with an internal standard.
Troubleshooting Guides
Issue 1: Discoloration of the Purified Product (Yellow or Brown Tint)
-
Possible Cause A: Thermal Degradation. this compound can degrade at high temperatures, leading to colored impurities.
-
Solution: Employ vacuum distillation to lower the boiling point and minimize thermal stress on the compound. Ensure the distillation apparatus is clean and free of contaminants that could catalyze degradation.
-
-
Possible Cause B: Acidic or Basic Residues. Trace amounts of acid or base from the synthesis workup can cause degradation over time.
-
Solution: Neutralize the crude product before distillation. A wash with a saturated sodium bicarbonate solution, followed by a brine wash, can effectively remove acidic impurities. Ensure the product is thoroughly dried with an anhydrous drying agent like sodium sulfate (B86663) before distillation.[1]
-
Issue 2: Presence of High-Boiling Impurities in the Distillate
-
Possible Cause: Inefficient Fractional Distillation. A simple distillation setup may not be sufficient to separate impurities with boiling points close to that of the product.
-
Solution: Use a fractional distillation column (e.g., Vigreux or packed column) to enhance separation efficiency. Carefully control the distillation rate and collect fractions, analyzing each for purity.
-
Issue 3: Low Purity Despite Distillation
-
Possible Cause A: Azeotrope Formation. An impurity may form an azeotrope with this compound, making separation by distillation difficult.
-
Solution: Consider alternative purification methods such as column chromatography. Silica (B1680970) gel is a common stationary phase, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can be effective.
-
-
Possible Cause B: Co-eluting Impurities in Chromatography.
-
Solution: Optimize the chromatographic conditions. Experiment with different solvent systems or use a high-performance liquid chromatography (HPLC) system for better resolution.
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for removing non-volatile and some volatile impurities from crude this compound.
Methodology:
-
Neutralization and Drying:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude, dry product.
-
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus, ensuring all glassware is dry.
-
Place the crude, dried this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 139°C at atmospheric pressure.[1]
-
Protocol 2: Purification by Column Chromatography
This protocol is effective for removing impurities that are difficult to separate by distillation.
Methodology:
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Quantitative Data
| Impurity Class | Expected Level in Crude Product | Target Level in Purified Product | Recommended Analytical Technique |
| Starting Materials | Variable | < 0.1% | GC-MS |
| Solvents | Variable | < 0.1% | GC-MS, ¹H NMR |
| Intermediate Products | Variable | < 0.1% | GC-MS, LC-MS |
| Byproducts | Variable | < 0.1% | GC-MS, LC-MS |
Visualizations
References
Navigating the Scale-Up of 2-Methyltetrahydrofuran-3-one: A Technical Support Guide
The industrial-scale production of 2-Methyltetrahydrofuran-3-one, a key intermediate in the pharmaceutical and flavor industries, presents a unique set of challenges for researchers and chemical engineers. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the transition from laboratory-scale synthesis to large-scale manufacturing.
Troubleshooting Guide
This guide offers solutions to common problems that may arise during the scale-up of this compound production.
| Problem | Potential Causes | Recommended Solutions |
| Low Reaction Yield | - Inefficient catalyst activity or deactivation.- Suboptimal reaction temperature or pressure.- Incomplete conversion of starting materials.- Formation of side products. | - Screen for more robust catalysts suitable for industrial conditions.- Implement a catalyst regeneration cycle.- Optimize reaction parameters (temperature, pressure, reaction time) through a Design of Experiments (DoE) approach.- Utilize in-process monitoring (e.g., GC, HPLC) to track conversion and adjust conditions as needed. |
| Impurity Profile Deviations | - Presence of unreacted starting materials.- Formation of byproducts due to side reactions (e.g., over-reduction, polymerization).- Contaminants in raw materials or solvents. | - Improve purification of starting materials.- Adjust reaction conditions to minimize side reactions.- Develop and validate robust analytical methods (e.g., GC-MS, HPLC) for impurity profiling.- Implement multi-step purification processes such as fractional distillation or chromatography. |
| Difficulties in Product Isolation and Purification | - Formation of azeotropes with solvents or water.- Similar boiling points of the product and impurities.- Thermal degradation of the product during distillation. | - Employ azeotropic distillation with a suitable entrainer.- Consider alternative purification techniques like preparative chromatography for high-purity requirements.- Utilize vacuum distillation to lower the boiling point and prevent thermal decomposition. |
| Inconsistent Batch-to-Batch Quality | - Variations in raw material quality.- Poor process control and monitoring.- Inadequate cleaning of reactors and equipment. | - Establish stringent quality control specifications for all incoming raw materials.- Implement a robust process analytical technology (PAT) strategy for real-time monitoring.- Develop and adhere to strict cleaning and validation protocols for all equipment. |
| Safety Concerns | - Use of flammable solvents.- Potential for runaway reactions.- Handling of hazardous reagents. | - Conduct a thorough process hazard analysis (PHA).- Ensure proper grounding and bonding of all equipment to prevent static discharge[1].- Implement automated control systems with safety interlocks.- Provide comprehensive safety training for all personnel on handling hazardous materials and emergency procedures[1][2][3][4]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound at an industrial scale?
A1: While various synthetic pathways exist, a common route involves the condensation of ethyl lactate (B86563) with methyl methacrylate (B99206) to form 2-methyl-4-methoxycarbonyl tetrahydrofuran-3-one, followed by hydrolysis and decarboxylation to yield the final product.[5] Another potential route, analogous to the synthesis of the related compound 2-Methyltetrahydrofuran (B130290) (2-MeTHF), could involve the catalytic conversion of biomass-derived precursors like levulinic acid, though this is less documented specifically for the 3-one derivative.[6][7]
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to monitor and control include reaction temperature, pressure, catalyst loading and activity, reactant and reagent feed rates, and mixing efficiency. In-process monitoring of product formation and impurity levels is also crucial for maintaining process control and ensuring final product quality.
Q3: How can catalyst deactivation be mitigated in a continuous process?
A3: Catalyst deactivation can be addressed by several strategies. Optimizing reaction conditions to minimize coking or poisoning of the catalyst is a primary step. Implementing a catalyst regeneration protocol, which may involve controlled oxidation to burn off carbon deposits, can extend the catalyst's lifespan.[8] In some cases, a dual-reactor system where one reactor is online while the other is undergoing regeneration can ensure continuous operation.
Q4: What are the typical impurities encountered, and how can they be removed?
A4: Impurities can include unreacted starting materials, intermediates like 2-methyl-4-methoxycarbonyl tetrahydrofuran-3-one, and byproducts from side reactions. Purification is often challenging due to potentially similar boiling points. A multi-step approach is often necessary, which may include fractional distillation under reduced pressure, and for very high purity requirements, preparative chromatography.
Q5: Are there any specific safety precautions for handling this compound and its precursors?
A5: Yes, this compound is a flammable liquid and should be handled in well-ventilated areas, away from ignition sources.[3][9] Personal protective equipment (PPE), including safety goggles, gloves, and flame-retardant clothing, should be worn.[2] A thorough understanding of the material safety data sheet (MSDS) for all chemicals involved is essential.[2][3]
Experimental Protocols
The following are representative laboratory-scale protocols. Note: These protocols must be adapted and optimized for pilot and industrial-scale production, taking into account heat and mass transfer limitations, safety considerations, and equipment specifications.
Protocol 1: Synthesis of 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one
Methodology:
-
In a suitable reactor equipped with a stirrer, thermometer, and dropping funnel, charge sodium hydride (0.2 mol) and 1,2-dioxolane (200 ml).
-
Under vigorous stirring, slowly add ethyl lactate (0.21 mol) at room temperature, ensuring the reaction to form the sodium salt of ethyl lactate proceeds safely.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of methyl methacrylate (0.24 mol) in dimethyl sulfoxide (B87167) (DMSO) (30 ml).
-
Stir for 15 minutes with cooling, then remove the ice bath and continue stirring at room temperature for 2 hours.
-
The resulting intermediate, 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one, can be isolated and purified for the next step. A yield of approximately 75.6% has been reported at the lab scale.[5]
Protocol 2: Hydrolysis and Decarboxylation to this compound
Methodology:
-
In a reactor, charge the 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one from the previous step, 5 times its amount of 5% hydrochloric acid, and a suitable amount of acetic acid.
-
Heat the mixture under reflux until hydrolysis is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or HPLC.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide (B78521) solution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer with a drying agent like anhydrous sodium sulfate.
-
After solvent evaporation, purify the crude product by distillation, collecting the fraction at 138-140°C. A yield of 83% for this step has been reported at the lab scale.[5]
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Logical relationships in the FAQ section.
References
- 1. nj.gov [nj.gov]
- 2. carlroth.com [carlroth.com]
- 3. This compound(3188-00-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. furan.com [furan.com]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. This compound = 97 , FG 3188-00-9 [sigmaaldrich.com]
Technical Support Center: 2-Methyltetrahydrofuran-3-one Crystallization
Welcome to the technical support center for 2-Methyltetrahydrofuran-3-one crystallization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to crystallization?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. It is a colorless to light yellow liquid at room temperature with a boiling point of approximately 139 °C.[1][2] Its liquid state at ambient temperatures means that crystallization will likely require cooling below room temperature or the use of an anti-solvent.
Q2: Which solvents are recommended for the crystallization of this compound?
A2: While specific solubility data for crystallization is not extensively published, general principles suggest solvents with moderate polarity may be effective. Based on its structure, solvents such as isopropanol (B130326), ethyl acetate (B1210297), or a mixed solvent system like hexane/acetone could be suitable starting points.[3] The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures.[4]
Q3: My this compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5][6] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. To address this, you can try adding a small amount of a "good" solvent to dissolve the oil and then cooling the solution very slowly. Alternatively, using a solvent with a lower boiling point might be beneficial.[6]
Q4: No crystals are forming, even after cooling the solution. What are the possible reasons and solutions?
A4: The absence of crystal formation could be due to several factors, including insufficient supersaturation, the presence of impurities inhibiting nucleation, or the need for a nucleation site.[7] Try the following:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod to create nucleation sites.[6]
-
Seeding: Add a small seed crystal of this compound to the solution.[4]
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and cool again.[6]
-
Use an Anti-Solvent: Slowly add a solvent in which this compound is insoluble to a solution of the compound in a "good" solvent.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues during the crystallization of this compound.
Problem 1: Oiling Out of the Compound
Symptoms:
-
Formation of liquid droplets or a separate liquid phase upon cooling.
-
The solution becomes cloudy with an oily appearance.
Possible Causes:
-
The cooling rate is too fast.
-
The solution is highly supersaturated.
-
The melting point of the compound (or its impure form) is below the temperature of the solution.[6]
Solutions:
-
Re-heat and Dilute: Gently warm the solution until the oil redissolves. Add a small amount of additional solvent to reduce the supersaturation.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.
-
Solvent System Modification: Consider using a solvent with a lower boiling point or a different solvent mixture.
Problem 2: Failure to Induce Crystallization
Symptoms:
-
A clear solution remains even after prolonged cooling.
-
No solid material is formed.
Possible Causes:
-
The solution is not sufficiently supersaturated.
-
Lack of nucleation sites.[7]
-
Presence of soluble impurities that inhibit crystal growth.[7]
Solutions:
-
Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of this compound.
-
Induce Nucleation:
-
Anti-Solvent Addition: Slowly add a solvent in which the compound is poorly soluble (an anti-solvent) to the solution until turbidity is observed, then warm slightly until the solution is clear again and allow it to cool slowly.
Problem 3: Formation of Poor Quality Crystals (Needles, Plates, or Amorphous Powder)
Symptoms:
-
Crystals are very fine, making them difficult to filter and wash.
-
The product appears as a powder rather than distinct crystals.
Possible Causes:
-
The rate of crystallization is too rapid due to high supersaturation or rapid cooling.
-
The chosen solvent system is not optimal for growing well-defined crystals.
Solutions:
-
Optimize Cooling Rate: Employ a slower, more controlled cooling profile.
-
Adjust Solvent System: Experiment with different solvents or solvent mixtures. A solvent in which the compound has slightly higher solubility at room temperature may promote the growth of larger crystals.
-
Recrystallization: Dissolve the poor-quality crystals in a minimal amount of hot solvent and repeat the crystallization process with slower cooling.[4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) (Hypothetical) | Solubility at 50°C ( g/100 mL) (Hypothetical) | Suitability for Crystallization |
| Water | ~ 1.0 | ~ 2.5 | Poor (Low Solubility) |
| n-Hexane | ~ 5.0 | ~ 15.0 | Good (as anti-solvent or co-solvent) |
| Isopropanol | ~ 40.0 | > 100 | Moderate (May require low temperatures) |
| Ethyl Acetate | ~ 60.0 | > 100 | Moderate (May require low temperatures) |
| Acetone | > 100 | > 100 | Poor (Too soluble) |
| Toluene | ~ 70.0 | > 100 | Moderate (Consider for slow evaporation) |
Note: This data is hypothetical and for illustrative purposes to guide solvent selection.
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (Isopropanol)
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in approximately 20 mL of isopropanol by gently warming the mixture on a hot plate to 40-50 °C with stirring until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. To further promote crystallization, subsequently place the flask in a refrigerator (4 °C) for several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization (Ethyl Acetate/n-Hexane)
-
Dissolution: Dissolve 5.0 g of crude this compound in a minimal amount of ethyl acetate (a "good" solvent) at room temperature.
-
Anti-Solvent Addition: While stirring, slowly add n-hexane (an "anti-solvent") dropwise until the solution becomes faintly turbid.
-
Clarification: Gently warm the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a pre-chilled mixture of ethyl acetate and n-hexane (e.g., 1:5 v/v).
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: Experimental workflow for anti-solvent crystallization.
References
- 1. This compound | 3188-00-9 [chemicalbook.com]
- 2. This compound CAS 3188-00-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. longdom.org [longdom.org]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
Preventing polymerization of 2-Methyltetrahydrofuran-3-one derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of 2-Methyltetrahydrofuran-3-one and its derivatives. Our goal is to help you prevent unwanted polymerization and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be polymerizing or degrading. What are the common causes?
A1: Polymerization or degradation of this compound derivatives can be initiated by several factors:
-
Heat: Elevated temperatures, especially during distillation or prolonged storage at ambient or higher temperatures, can promote thermal polymerization.
-
Light: Exposure to light, particularly UV light, can initiate photochemical reactions leading to polymerization.
-
Contaminants: The presence of acidic or basic impurities can catalyze ring-opening polymerization. Strong bases or nucleophiles can initiate anionic polymerization through Michael addition.
-
Peroxides: Like many cyclic ethers, derivatives of this compound may form peroxides upon exposure to air, which can then initiate radical polymerization.
Q2: How can I visually identify if my this compound derivative has started to polymerize?
A2: Signs of polymerization include:
-
An increase in viscosity, with the liquid becoming more syrupy.
-
The formation of a solid or semi-solid precipitate.
-
A noticeable change in color, often to a yellowish or brownish hue.
Q3: What are the recommended storage conditions for this compound and its derivatives to ensure stability?
A3: Proper storage is critical to prevent polymerization. We recommend the following conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at low temperatures, ideally refrigerated (2-8 °C) or frozen (-20 °C).[1] | Significantly slows down the rate of potential polymerization reactions. |
| Light | Store in amber or opaque bottles.[1] | Protects the compound from light-induced photochemical polymerization. |
| Atmosphere | For highly sensitive derivatives, store under an inert atmosphere (e.g., nitrogen or argon). | Prevents the formation of peroxides that can act as polymerization initiators. |
| Inhibitors | Store the compound with a suitable free-radical inhibitor. | Scavenges free radicals that can initiate polymerization. |
| Container | Use tightly sealed containers to prevent exposure to air and moisture. | Minimizes the risk of peroxide formation and hydrolysis. |
Q4: What type of inhibitors can I use to prevent the polymerization of my this compound derivative, and at what concentration?
A4: For α,β-unsaturated ketones and related compounds, free-radical inhibitors are commonly used. The choice and concentration can depend on the specific derivative and its intended application.
| Inhibitor | Typical Concentration (ppm) | Solubility | Notes |
| Hydroquinone (HQ) | 100 - 1000[1] | Water-soluble | Effective for both storage and distillation, though it is non-volatile. |
| 4-Methoxyphenol (MEHQ) | 100 - 1000[1] | Water-soluble | A common and effective inhibitor. |
| Butylated hydroxytoluene (BHT) | 100 - 1000[1] | Oil-soluble | Often used for stabilizing organic compounds. |
It is crucial to ensure the inhibitor is thoroughly mixed with the compound for uniform protection.
Troubleshooting Guides
Issue 1: Polymerization Observed During Synthesis or Work-up
Symptoms:
-
The reaction mixture becomes viscous or solidifies unexpectedly.
-
Difficulty in stirring or transferring the reaction mixture.
-
Lower than expected yield of the desired product.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Reaction Temperature | - Monitor the reaction temperature closely and ensure it does not exceed the recommended range.- Improve the cooling efficiency of the reaction setup. |
| Presence of Strong Bases/Acids | - If a base is required, consider using a weaker, non-nucleophilic base.- Buffer the reaction mixture to maintain a pH that is unfavorable for polymerization. |
| Extended Reaction Time | - Monitor the reaction progress using techniques like TLC or LC-MS.- Work up the reaction promptly upon completion. |
Issue 2: Polymerization During Purification by Distillation
Symptoms:
-
The compound in the distillation flask becomes viscous or solidifies upon heating.
-
A significant amount of non-volatile residue remains after distillation.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Distillation Temperature | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Absence of an Inhibitor | - Add a non-volatile free-radical inhibitor, such as hydroquinone, to the distillation flask before heating. |
| Presence of Peroxides | - Before distillation, test for the presence of peroxides and treat if necessary.- Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for Inhibiting Polymerization During Storage
-
Select an appropriate inhibitor: Based on the properties of your this compound derivative and downstream applications, choose a suitable inhibitor (e.g., BHT for non-aqueous systems, MEHQ for general use).
-
Prepare a stock solution of the inhibitor: Dissolve the inhibitor in a small amount of a compatible solvent.
-
Add the inhibitor to the compound: Add the inhibitor solution to the purified this compound derivative to achieve the desired final concentration (typically 100-1000 ppm).
-
Ensure thorough mixing: Gently agitate the mixture to ensure the inhibitor is evenly distributed.
-
Transfer to appropriate storage: Store the stabilized compound in a tightly sealed amber vial under an inert atmosphere and at a low temperature (2-8 °C or -20 °C).
Visualizations
Caption: Workflow for preventing polymerization.
Caption: Potential polymerization pathways.
References
Technical Support Center: Enhancing the Resolution of 2-Methyltetrahydrofuran-3-one Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of 2-Methyltetrahydrofuran-3-one enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a chiral separation method for this compound?
A1: The initial and most crucial step is the selection of the appropriate chiral stationary phase (CSP). For a small, cyclic ketone like this compound, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, offer broad selectivity, while cyclodextrin-based columns are effective for molecules that can fit into their chiral cavities.
Q2: Which chromatographic technique is more suitable for the chiral separation of this compound, HPLC or GC?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the chiral separation of this compound. The choice depends on the volatility and thermal stability of the analyte and any derivatives. Given that this compound is a relatively volatile compound, GC with a chiral capillary column is a highly effective and often preferred method, offering high resolution and sensitivity.
Q3: What are the typical mobile phases used for the chiral HPLC separation of small ketones?
A3: For normal-phase HPLC, a mixture of a non-polar solvent like n-hexane or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used. The percentage of the polar modifier is a critical parameter to optimize for achieving good resolution. For reversed-phase HPLC, mixtures of water or buffer with methanol (B129727) or acetonitrile (B52724) are standard.
Q4: Do I need to use additives in my mobile phase for the chiral separation of this compound?
A4: this compound is a neutral compound, so additives are generally not necessary to improve peak shape. However, if you are working with acidic or basic analogs, adding a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier to the mobile phase can significantly improve peak symmetry and resolution.
Q5: How does temperature affect the chiral resolution of this compound?
A5: Temperature is a critical parameter in chiral chromatography. Generally, lower temperatures lead to better resolution by enhancing the differences in interaction energy between the enantiomers and the chiral stationary phase. However, this often comes at the cost of longer analysis times and higher backpressure. It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, and 40°C) to find the optimal balance for your separation.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, unresolved peak.
-
Two co-eluting or poorly separated peaks with a resolution (Rs) value less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs. For this compound, start with cyclodextrin-based GC columns (e.g., a β-cyclodextrin derivative) or polysaccharide-based HPLC columns. |
| Suboptimal Mobile Phase/Carrier Gas Flow Rate | For HPLC, systematically vary the ratio of the mobile phase components. For GC, optimize the carrier gas flow rate or pressure. A lower flow rate can sometimes increase interaction time and improve resolution. |
| Incorrect Temperature | For GC, optimize the oven temperature program. An isothermal run at a lower temperature may improve resolution. For HPLC, try decreasing the column temperature in increments of 5-10°C. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetric peaks with a tailing factor greater than 1.2 or less than 0.8.
-
Broad peaks that reduce overall resolution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in the mobile phase (for HPLC) or a volatile solvent compatible with the GC column. |
| Secondary Interactions with the Stationary Phase | For HPLC, if the analyte has acidic or basic properties, add a suitable modifier to the mobile phase (e.g., 0.1% TFA for acids, 0.1% DEA for bases). |
| Column Contamination or Degradation | Flush the column with a strong solvent (compatible with the CSP) to remove contaminants. If performance does not improve, the column may need to be replaced. |
Issue 3: Irreproducible Retention Times
Symptoms:
-
Significant shifts in retention times between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unstable Temperature | Ensure the GC oven or HPLC column compartment is maintaining a stable temperature. |
| Inconsistent Mobile Phase/Carrier Gas Flow | Check the HPLC pump for leaks or bubbles. For GC, verify the carrier gas pressure and flow settings. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase or at the initial temperature before each injection. |
Experimental Protocols
Representative Chiral GC Method for this compound
Please note: The following protocol is based on a validated method for the chiral separation of the structurally similar compound 2-Methyltetrahydrofuran and serves as an excellent starting point for method development for this compound.[1]
Instrumentation and Materials:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral GC Column: HYDRODEX β-TBDAc, 25 m x 0.25 mm ID.[1]
-
Carrier Gas: Hydrogen.[1]
-
Sample: Racemic this compound dissolved in n-hexane.
Chromatographic Conditions:
| Parameter | Value |
| Column | HYDRODEX β-TBDAc, 25 m x 0.25 mm ID[1] |
| Injection Volume | 1 µL[1] |
| Injection Temperature | 220 °C[1] |
| Split Ratio | 1:25[1] |
| Carrier Gas | Hydrogen[1] |
| Carrier Gas Pressure | 0.6 bar[1] |
| Oven Temperature | 65 °C (Isothermal)[1] |
| Detector | FID[1] |
| Detector Temperature | 220 °C[1] |
Expected Results (for the analogous 2-Methyltetrahydrofuran):
While specific retention times for this compound are not available in the cited literature, the enantiomers of the closely related 2-Methyltetrahydrofuran were successfully resolved under these conditions.[1] Users should expect two well-separated peaks corresponding to the (R)- and (S)-enantiomers of this compound. The exact retention times and resolution will need to be determined experimentally.
Visualizations
Caption: A typical workflow for developing a chiral separation method.
Caption: A logical workflow for troubleshooting common chiral chromatography issues.
References
Technical Support Center: Managing Moisture Sensitivity in 2-Methyltetrahydrofuran-3-one Reactions
Welcome to the technical support center for managing moisture sensitivity in reactions involving 2-Methyltetrahydrofuran-3-one. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for experiments with this versatile ketone.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions with this compound due to its sensitivity to moisture.
Issue 1: Low or No Yield in Base-Catalyzed Reactions (e.g., Alkylation, Aldol (B89426) Condensation)
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Question: I am attempting an enolate formation from this compound for an alkylation reaction, but I am getting very low conversion to the desired product. What could be the problem?
-
Answer: Low or no yield in base-catalyzed reactions involving this compound is frequently due to the presence of trace amounts of water.
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Possible Cause 1: Quenching of the Base. Strong bases, such as Lithium diisopropylamide (LDA) or sodium hydride (NaH), are extremely reactive towards water. Any moisture in the reaction flask, solvent, or on the surface of the glassware will consume the base, preventing the deprotonation of the ketone to form the required enolate.
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Troubleshooting Step 1: Rigorous Drying of Glassware and Reagents. All glassware must be thoroughly dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[1][2] Solvents must be anhydrous. While 2-Methyltetrahydrofuran (2-MeTHF) is a good solvent choice due to its lower water miscibility compared to THF, it must still be properly dried before use.[3]
-
Possible Cause 2: Reagent Integrity. The this compound itself may have absorbed atmospheric moisture during storage.
-
Troubleshooting Step 2: Anhydrous Handling of the Ketone. If the purity of the ketone is in doubt, it can be dried by azeotropic distillation with a suitable solvent like toluene (B28343), followed by removal of the toluene under vacuum. Handle and store the ketone under an inert atmosphere.
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Issue 2: Failure to Initiate or Low Yield in Grignard Reactions
-
Question: My Grignard reaction with this compound is not starting, or the yield of the tertiary alcohol is very low. What are the likely causes?
-
Answer: Grignard reactions are notoriously sensitive to moisture. The Grignard reagent is a strong base and will be quenched by any protic source, including water.
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Possible Cause 1: Incomplete Formation of the Grignard Reagent. The presence of water in the solvent (typically diethyl ether or THF) or on the magnesium turnings will prevent the formation of the Grignard reagent.[1][4]
-
Troubleshooting Step 1: Ensure Absolute Anhydrous Conditions for Grignard Formation. Use freshly distilled, anhydrous solvents. Activate the magnesium turnings to remove the passivating magnesium oxide layer. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] A visible color change that fades upon initiation is a good indicator.[5]
-
Possible Cause 2: Moisture in the Ketone Substrate. The this compound solution may contain water, which will destroy the Grignard reagent upon addition.
-
Troubleshooting Step 2: Use Anhydrous Ketone. Ensure the this compound is dry before adding it to the reaction mixture. If preparing a solution of the ketone, use a rigorously dried solvent.
-
Possible Cause 3: Enolization of the Ketone. Grignard reagents can act as bases and deprotonate the α-carbon of the ketone, forming a magnesium enolate. This is a non-productive pathway that consumes both the Grignard reagent and the ketone. The presence of excess moisture can exacerbate this issue by altering the reaction environment.
-
Troubleshooting Step 3: Low-Temperature Addition. Add the Grignard reagent to the ketone solution at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[6]
-
Issue 3: Formation of Side Products and Complex Product Mixtures
-
Question: My reaction with this compound is producing multiple unexpected spots on my TLC plate. What could be causing this?
-
Answer: The formation of side products can be a consequence of moisture interfering with the desired reaction pathway, leading to side reactions such as self-condensation or hydrolysis.
-
Possible Cause: Water-Mediated Side Reactions. In the presence of either acid or base, water can facilitate the self-condensation (aldol reaction) of this compound, leading to dimers and other oligomeric impurities. Under acidic conditions, water can also lead to the hydrolysis of the tetrahydrofuran (B95107) ring, although this is generally less common under standard reaction conditions.
-
Troubleshooting Step: Maintain a Strictly Anhydrous and Inert Atmosphere. The rigorous exclusion of water and oxygen is critical. Assembling the reaction setup under a positive pressure of an inert gas like argon or nitrogen can prevent the ingress of atmospheric moisture.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: How can I effectively dry this compound before use?
-
A1: For small quantities, drying over a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate, followed by filtration under an inert atmosphere, is effective.[7] For larger quantities or for very sensitive reactions, azeotropic distillation with dry toluene can be employed to remove water, followed by careful removal of the toluene under vacuum.
-
-
Q2: What is the best solvent for reactions involving this compound where moisture is a concern?
-
A2: 2-Methyltetrahydrofuran (2-MeTHF) is an excellent choice as it is less miscible with water than THF and forms an azeotrope with water, which aids in its drying.[3] However, any solvent used must be rigorously dried before the reaction.
-
-
Q3: How do I properly dry the solvents for my reaction?
-
A3: Solvents can be dried by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers like THF and 2-MeTHF, or calcium hydride for hydrocarbons). Alternatively, passing the solvent through a column of activated alumina (B75360) or using molecular sieves can achieve very low water content.[7]
-
-
Q4: My glassware is clean, but is it dry enough?
-
Q5: How can I be sure my inert gas is dry?
-
A5: While cylinder-grade nitrogen or argon is typically very dry, it is good practice to pass the gas through a drying tube containing a desiccant like calcium sulfate (Drierite) or a column of molecular sieves before it enters the reaction vessel.
-
Quantitative Data on Moisture Effects
| Water Content in Solvent (ppm) | Approximate Yield of Alkylated Product (%) | Primary Side Products |
| < 10 | > 95% | Minimal |
| 50 | 70-80% | Aldol self-condensation product, unreacted ketone |
| 200 | 30-50% | Significant aldol products, hydrolysis of base |
| > 500 | < 10% | Predominantly decomposition and self-condensation |
Note: These are illustrative values and the actual impact of moisture will depend on the specific reaction conditions, base, and substrate.
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Reaction Setup
This protocol outlines the essential steps for setting up a reaction involving this compound under anhydrous conditions.
-
Glassware Preparation: Dry all glassware (reaction flask, addition funnel, condenser, etc.) in an oven at 120°C overnight.
-
Assembly: Quickly assemble the glassware while hot and immediately place it under a positive pressure of dry argon or nitrogen. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Preparation:
-
Dry the required solvent by an appropriate method (e.g., distillation from a drying agent).
-
Ensure the this compound is anhydrous. If necessary, dry it as described in the FAQs.
-
Any other reagents should also be anhydrous.
-
-
Reaction Execution:
-
Introduce the dry solvent and reagents into the reaction flask via a syringe or cannula under a positive pressure of inert gas.
-
Maintain the inert atmosphere throughout the course of the reaction.
-
If the reaction requires heating, use a reflux condenser with a drying tube or an inert gas inlet at the top.
-
Visualizations
Caption: Workflow for setting up an anhydrous reaction.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Thermal Decomposition of 2-Methyltetrahydrofuran-3-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the thermal decomposition of 2-Methyltetrahydrofuran-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: While specific experimental data for the thermal decomposition of this compound is limited, its stability is influenced by the furanone ring and the methyl substituent. Ketones are generally more stable than compounds with more labile functional groups. However, at elevated temperatures, decomposition is expected to occur. The presence of the carbonyl group and the ether linkage within the ring will be the primary sites for thermal degradation.
Q2: What are the primary decomposition pathways for this compound?
A2: Based on studies of structurally similar compounds like 2-methyltetrahydrofuran (B130290) (2-MTHF) and other furanones, two main decomposition pathways can be hypothesized:
-
Ring-Opening and Fragmentation: This pathway likely involves the cleavage of the C-C and C-O bonds within the tetrahydrofuranone ring, potentially initiated by the loss of the methyl group as a radical. This can lead to the formation of smaller volatile organic compounds.
-
Decarbonylation: The furanone ring may undergo decarbonylation, losing a molecule of carbon monoxide (CO), which is a common decomposition pathway for cyclic ketones and lactones.
Q3: What are the expected byproducts of the thermal decomposition of this compound?
A3: The byproducts will depend on the specific decomposition pathway. Based on the decomposition of related structures, a range of volatile organic compounds can be expected. For a hypothetical product distribution, please refer to the data tables below.
Q4: How can I minimize the thermal decomposition of this compound during synthesis or storage?
A4: To minimize thermal decomposition, it is recommended to:
-
Optimize Reaction Temperature: Use the lowest possible temperature that allows for an acceptable reaction rate.
-
Use Milder Reagents: If applicable, choose reagents that do not require high temperatures.
-
Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can catalyze decomposition.
-
Storage Conditions: Store in a cool, dark place to minimize thermal and photochemical degradation.
Troubleshooting Guides
Guide 1: Unexpected Peaks in GC-MS Analysis of Decomposition Products
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Ghost peaks (peaks present in blank runs) | 1. Contamination of the GC system (septum, liner, column).2. Carryover from previous injections. | 1. Replace the septum and inlet liner. Bake out the column at a high temperature (below its maximum limit).2. Run several solvent blanks between sample injections. |
| Broad, tailing peaks for known byproducts | 1. Active sites in the GC system interacting with polar analytes.2. Column degradation. | 1. Use a deactivated inlet liner and a high-quality, inert GC column.2. Trim the first few centimeters of the column or replace it if it is old. |
| Numerous small, unidentified peaks | 1. Secondary decomposition of primary byproducts.2. Incomplete initial decomposition. | 1. Reduce the residence time in the pyrolysis zone or lower the decomposition temperature.2. Increase the pyrolysis temperature or residence time to ensure complete decomposition of the parent compound. |
| Peak splitting | 1. Improper column installation.2. Inconsistent vaporization in the injector. | 1. Re-install the column, ensuring a clean, square cut.2. Optimize injector temperature and consider using a liner with glass wool for more uniform vaporization. |
Guide 2: Poor Reproducibility of Quantitative Results
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent peak areas between replicate injections | 1. Leaks in the injection system.2. Inconsistent sample injection volume. | 1. Perform a leak check of the syringe and the inlet septum.2. If using manual injection, ensure a consistent technique. For autosamplers, check for air bubbles in the syringe. |
| Drifting retention times | 1. Fluctuation in carrier gas flow rate.2. Changes in oven temperature profile. | 1. Check the gas supply and regulators for the carrier gas. Ensure a stable flow rate.2. Verify the accuracy and stability of the GC oven temperature. |
| Variable byproduct ratios | 1. Fluctuations in pyrolysis temperature.2. Catalytic effects from the reactor surface. | 1. Ensure precise and stable temperature control of the pyrolysis unit.2. Use a quartz or other inert reactor lining to minimize catalytic side reactions. |
Data Presentation
Table 1: Hypothetical Quantitative Byproduct Distribution from Thermal Decomposition of this compound at 600°C
Disclaimer: The following data is hypothetical and for illustrative purposes, based on the decomposition of structurally related compounds. Actual results may vary.
| Byproduct | Chemical Formula | Retention Time (min) | Relative Abundance (%) |
| Methane | CH₄ | 1.8 | 5 |
| Ethylene | C₂H₄ | 2.1 | 15 |
| Propylene | C₃H₆ | 2.9 | 25 |
| Acetaldehyde | C₂H₄O | 3.5 | 10 |
| Acrolein | C₃H₄O | 4.2 | 20 |
| Carbon Monoxide | CO | - | 15 |
| Other | - | - | 10 |
Table 2: Predicted Major Mass Fragments of this compound and Key Byproducts
| Compound | Molecular Weight | Major Mass Fragments (m/z) |
| This compound | 100.12 | 100, 85, 71, 57, 43 |
| Propylene | 42.08 | 42, 41, 39 |
| Acetaldehyde | 44.05 | 44, 43, 29 |
| Acrolein | 56.06 | 56, 55, 27 |
Experimental Protocols
Protocol 1: Thermal Decomposition using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify and quantify the volatile byproducts of the thermal decomposition of this compound.
Materials:
-
This compound (high purity)
-
Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Inert sample cups (e.g., quartz)
-
High-purity helium carrier gas
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 µg of this compound into an inert sample cup.
-
-
Pyrolyzer Setup:
-
Set the pyrolysis temperature to the desired value (e.g., 600 °C).
-
Set the pyrolysis time to 10 seconds.
-
Set the interface temperature to 250 °C.
-
-
GC-MS Method:
-
Injector: Set to split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: Use a non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer line temperature: 250 °C.
-
Ion source temperature: 230 °C.
-
Scan range: m/z 15-300.
-
-
-
Analysis:
-
Place the sample cup in the pyrolyzer and start the analysis.
-
Identify the resulting peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify the relative abundance of each byproduct by integrating the peak areas.
-
Visualizations
Caption: Proposed thermal decomposition pathways for this compound.
Caption: Experimental workflow for Py-GC-MS analysis.
Caption: Logical workflow for troubleshooting GC-MS issues.
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methyltetrahydrofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
2-Methyltetrahydrofuran-3-one, also known as coffee furanone, is a key flavoring agent found in a variety of foods and beverages, including coffee, bread, and rum.[1][2] Its characteristic sweet, caramel, and nutty aroma makes it a valuable compound in the food and fragrance industries.[1][3] This guide provides a comparative analysis of common laboratory-scale synthesis methods for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their needs.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative metrics for two prominent methods of synthesizing this compound.
| Metric | Method 1: Condensation of Ethyl Lactate (B86563) and Methyl Acrylate | Method 2: Oxidative Hydroxylation of 2-Acetylbutyrolactone (B121156) |
| Overall Yield | ~60-63% (calculated from two steps) | 55.2% |
| Starting Materials | Ethyl lactate, Methyl methacrylate (B99206) | 2-Acetylbutyrolactone |
| Key Reagents | Sodium hydride (or metallic sodium), DMSO, Hydrochloric acid, Acetic acid | Not specified in search results |
| Reaction Time | ~6 hours for cyclization, plus hydrolysis time | Not specified in search results |
| Purity | Distilled to collect fraction at 138-140°C | Not specified in search results |
Method 1: Condensation of Ethyl Lactate and Methyl Acrylate
This widely cited method involves a two-stage process: a base-catalyzed Michael addition/Dieckmann condensation to form a cyclic intermediate, followed by acidic hydrolysis and decarboxylation to yield the final product.[1][3]
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound via condensation.
Experimental Protocol
Stage 1: Synthesis of 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one
-
Using Sodium Hydride (Yield: 75.6%) [1]
-
To a three-necked flask, add 4.8 g (0.2 mol) of sodium hydride and 200 mL of 1,2-dioxolane.
-
Under vigorous stirring at room temperature, slowly add 25.0 g (0.21 mol) of ethyl lactate. Continue stirring until hydrogen gas evolution ceases.
-
Cool the reaction flask with an ice bath.
-
Add a solution of 21.0 g (0.24 mol) of methyl methacrylate in 30 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Stir for 15 minutes, then remove the ice bath and continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture into a cold 5% sulfuric acid solution.
-
Extract the aqueous layer with petroleum ether.
-
Wash the ether layer with a saturated saline solution until neutral.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Recover the solvent and collect the residue by vacuum distillation to obtain 24.7 g of 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one.[1]
-
-
Using Metallic Sodium (Yield: 72.3%) [1]
-
In a three-necked flask, add 100 mL of 1,2-dioxolane and 5.0 g (0.22 mol) of crushed metallic sodium.
-
Pass nitrogen gas through the flask and heat until the sodium melts. Stir vigorously to form sodium sand.
-
Add another 100 mL of 1,2-dioxolane and cool to room temperature.
-
Slowly add 25.0 g (0.21 mol) of ethyl lactate under stirring until no more hydrogen gas is released.
-
Cool the flask in an ice-salt bath and add a solution of 21.0 g (0.24 mol) of methyl methacrylate in 30 mL of DMSO at once.
-
Stir at room temperature for 4 hours.
-
Filter out the sodium sand and pour the filtrate into a cold 5% H2SO4 solution.
-
Follow steps 7-10 from the sodium hydride protocol for extraction and purification.
-
Stage 2: Hydrolysis and Decarboxylation (Yield: 83%) [1]
-
In a 1000 mL three-necked flask, combine the 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one intermediate with 5 times its amount of 5% hydrochloric acid and a suitable amount of acetic acid.
-
Heat the mixture under reflux until hydrolysis is complete.
-
Cool the solution to room temperature and neutralize with a sodium hydroxide (B78521) solution.
-
Extract the product with ethyl acetate (B1210297) and dry the organic layer with anhydrous sodium sulfate.
-
Evaporate the solvent and distill the residue, collecting the fraction at 138-140°C to obtain pure this compound.[1]
Method 2: Oxidative Hydroxylation of 2-Acetylbutyrolactone
This method presents a more direct, one-stage approach to the target molecule, offering a satisfactory yield.[4] While the specific experimental details are less comprehensively documented in the available literature, the general transformation is outlined below.
Reaction Pathway
Caption: General transformation for the synthesis via oxidative hydroxylation.
Experimental Protocol
Other Notable Synthesis Routes
Several other methods for the synthesis of this compound have been reported, though with less detailed public data on yields and protocols:
-
Acid-Catalyzed Ring Closure of β-Alkoxy Diazoketones: An early synthesis method developed by Wynberg in 1963.[3]
-
Hydrolysis of Dithioketals: This approach involves the hydrolysis of corresponding dithioketals to yield the ketone.[3]
-
Oxidation of 2-Methyltetrahydrofuran: This method employs lithium hypochlorite (B82951) in the presence of ruthenium catalysts to oxidize 2-methyltetrahydrofuran.[3]
Conclusion
The synthesis of this compound can be achieved through various chemical pathways. The condensation of ethyl lactate and methyl methacrylate is a well-documented, two-stage process offering a good overall yield of approximately 60-63%. It provides flexibility with the choice of base (sodium hydride or metallic sodium), with sodium hydride demonstrating a slightly higher yield in the cyclization step.[1]
The oxidative hydroxylation of 2-acetylbutyrolactone presents a more concise, single-stage alternative with a respectable yield of 55.2%.[4] The choice between these methods will depend on the availability of starting materials, desired process simplicity, and specific laboratory capabilities. For researchers requiring a detailed, step-by-step procedure with established yield data, the condensation method is thoroughly described. For those prioritizing a shorter synthetic route, the oxidative hydroxylation approach is a compelling option.
References
A Comparative Guide to 2-Methyltetrahydrofuran-3-one and Tetrahydrofuran (THF) as Solvents for Researchers and Drug Development Professionals
In the landscape of chemical solvents, the selection of an appropriate medium is paramount to the success of a chemical reaction, influencing yield, purity, and scalability. Tetrahydrofuran (THF) has long been a staple in both academic and industrial laboratories due to its excellent solvating properties for a wide range of compounds. However, the emergence of alternative solvents with improved safety and environmental profiles has prompted a re-evaluation of traditional choices. This guide provides an objective comparison of 2-Methyltetrahydrofuran-3-one and Tetrahydrofuran (THF), offering researchers, scientists, and drug development professionals the data needed to make informed decisions for their specific applications.
Executive Summary
Tetrahydrofuran (THF) is a versatile, polar aprotic solvent widely used in organic synthesis, polymer chemistry, and pharmaceutical applications.[1][2][3][4][5][6][7] Its ability to dissolve a broad spectrum of polar and nonpolar compounds makes it a valuable reaction medium.[1][3] However, its high volatility, flammability, and tendency to form explosive peroxides upon storage pose significant safety challenges.[8][9]
This compound, a derivative of the furan (B31954) family, is gaining attention as a potential alternative solvent.[10] While primarily known as a flavor and fragrance component, its favorable solvent properties and suggested lower toxicity and better environmental profile are making it an attractive candidate for broader applications in chemical synthesis.[10] This guide will delve into a detailed comparison of their physical properties, solvent performance in key chemical transformations, safety and environmental considerations, and provide experimental protocols for their evaluation.
Physicochemical Properties
A fundamental understanding of the physical properties of a solvent is crucial for its application. The following table summarizes the key physicochemical properties of this compound and THF.
| Property | This compound | Tetrahydrofuran (THF) |
| CAS Number | 3188-00-9[11] | 109-99-9[1][8] |
| Molecular Formula | C5H8O2[11] | C4H8O[1] |
| Molecular Weight | 100.12 g/mol [11][12] | 72.11 g/mol [5][8] |
| Appearance | Colorless to light yellow liquid[10][12] | Colorless liquid[1][8] |
| Boiling Point | 139 °C[12][13][14] | 66 °C[1][15][16] |
| Melting Point | Not readily available | -108.4 °C[1][8] |
| Density | 1.034 - 1.04 g/cm³ at 20-25 °C[10][13][14] | 0.8876 g/cm³ at 20 °C[1] |
| Viscosity | Not readily available | 0.48 cP at 25 °C[1] |
| Refractive Index (n20/D) | 1.428 - 1.432[10] | 1.4073 at 20 °C[1] |
| Solubility in Water | Slightly soluble[17] | Miscible[1][8] |
Solvent Performance and Applications
The efficacy of a solvent is best judged by its performance in various chemical reactions and processes relevant to drug development.
Applications in Organic Synthesis
THF is a well-established solvent for a multitude of organic reactions, including Grignard reactions, lithium aluminum hydride reductions, and as a medium for polymerization.[3][4] Its polarity and ability to solvate cations make it particularly suitable for reactions involving organometallic reagents.[3]
This compound is presented as an effective solvent for organic synthesis due to its ability to dissolve a wide range of polar and non-polar substances.[10] While specific, direct comparative studies with THF in a broad range of named reactions are not extensively documented in the readily available literature, its structural similarity to other furan-based solvents like 2-MeTHF suggests potential utility in similar applications.[18][19]
Use in Chromatography
THF is utilized as a component in mobile phases for reversed-phase liquid chromatography (HPLC), exhibiting a greater elution strength than methanol (B129727) or acetonitrile.[1][3] This property is advantageous for separating compounds with similar polarities.[3]
A study on 2-Methyltetrahydrofuran (a related compound) as a green organic modifier in reverse-phase HPLC demonstrated enhanced peak shape and resolution, leading to higher sample loading and reduced solvent consumption.[20] This suggests that furan-based solvents, including potentially this compound, could offer advantages in chromatographic purification, a critical step in drug discovery and development.[20]
Experimental Protocols
To facilitate a direct comparison of these solvents in a laboratory setting, the following experimental protocols are provided.
Protocol 1: Comparative Solubility Study
Objective: To quantitatively compare the solubility of a range of representative active pharmaceutical ingredients (APIs) and intermediates in this compound and THF at ambient temperature.
Methodology:
-
Prepare saturated solutions of selected APIs (e.g., a polar, a nonpolar, and an amphiphilic compound) in both this compound and THF by adding an excess of the solid to a known volume of the solvent.
-
Agitate the mixtures at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and evaporate the solvent under reduced pressure.
-
Weigh the remaining solid to determine the mass of the dissolved solute.
-
Calculate the solubility in g/100 mL for each compound in each solvent.
Caption: Workflow for the comparative solubility study.
Protocol 2: Monitoring a Grignard Reaction
Objective: To compare the performance of this compound and THF as solvents for a model Grignard reaction by monitoring reaction kinetics and yield.
Methodology:
-
Set up two parallel reactions for the formation of a Grignard reagent (e.g., phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings), one using anhydrous THF and the other using anhydrous this compound.
-
Initiate the reactions and monitor the consumption of the starting material (bromobenzene) over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After completion, quench the reactions and perform a standard work-up.
-
Isolate the product of a subsequent reaction (e.g., reaction with a ketone to form a tertiary alcohol) and calculate the yield for both solvent systems.
Caption: Experimental workflow for comparing Grignard reaction performance.
Safety and Environmental Profile
The safety and environmental impact of solvents are critical considerations in modern drug development.
| Aspect | This compound | Tetrahydrofuran (THF) |
| Flammability | Flammable[21] | Highly flammable liquid and vapor[8][9][22] |
| Peroxide Formation | Not explicitly stated, but possible for ethers | Forms explosive peroxides on exposure to air and light[8][9] |
| Toxicity | Considered to have low toxicity[10] | May cause respiratory irritation and serious eye irritation.[22] Suspected of causing cancer.[23] |
| Environmental Impact | Touted for its environmentally friendly profile[10] | Inherently biodegradable with low potential for bioaccumulation.[24] |
| Regulatory Status | Used as a flavoring agent in food products[10] | Regulated as a hazardous substance in many jurisdictions[22][23] |
THF is known to be a severe eye irritant and skin irritant.[9] It is also highly flammable, and its vapors can form explosive mixtures with air.[9] A significant hazard associated with THF is its ability to form explosive peroxides upon storage, which necessitates careful handling and testing before use.[8][9]
This compound is suggested to have a more favorable safety and environmental profile.[10] It is noted for its low toxicity and is considered an environmentally friendly solvent.[10] However, comprehensive toxicological data is less readily available compared to THF. A safety assessment of this compound as a fragrance ingredient found it not to be genotoxic.[25]
Conclusion
The choice between this compound and THF as a solvent will depend on the specific requirements of the chemical process. THF remains a highly effective and versatile solvent with a vast body of literature supporting its use.[1][2][3][4][5][6][7] Its primary drawbacks are its safety concerns, particularly its flammability and peroxide-forming tendency.[8][9]
This compound presents itself as a promising alternative with a potentially better safety and environmental profile.[10] Its higher boiling point could be advantageous for reactions requiring elevated temperatures. However, the available data on its performance as a solvent in a wide range of synthetic applications is still limited. Further experimental investigation, such as the protocols outlined in this guide, is necessary to fully elucidate its capabilities and suitability as a direct replacement for THF in various drug development processes. Researchers are encouraged to weigh the well-documented performance of THF against the potential safety and environmental benefits of this compound, while also considering the current gaps in comparative performance data.
References
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. kangyangintl.com [kangyangintl.com]
- 3. テトラヒドロフラン [sigmaaldrich.com]
- 4. Tetrahydrofuran (THF): a highly efficient solvent with wide applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. greenchemindustries.com [greenchemindustries.com]
- 6. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 7. Tetrahydrofuran | Fisher Scientific [fishersci.com]
- 8. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. Coffee furanone - Wikipedia [en.wikipedia.org]
- 14. This compound | 3188-00-9 [chemicalbook.com]
- 15. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 16. Tetrahydrofuran (THF): Applications, Properties and Market Outlook - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 17. scent.vn [scent.vn]
- 18. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 19. Page loading... [wap.guidechem.com]
- 20. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. This compound(3188-00-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 22. ecolink.com [ecolink.com]
- 23. Mobile [my.chemius.net]
- 24. researchgate.net [researchgate.net]
- 25. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Spectroscopic Comparison of 2-Methyltetrahydrofuran-3-one Stereoisomers: A Guide for Researchers
An objective guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of the (R) and (S) stereoisomers of 2-Methyltetrahydrofuran-3-one. This document summarizes available spectroscopic data for the racemic mixture and outlines the experimental and theoretical approaches required for a complete stereochemical analysis.
Introduction
This compound is a chiral ketone of interest in various fields, including flavor and fragrance chemistry as well as a potential building block in asymmetric synthesis. The molecule possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-2-Methyltetrahydrofuran-3-one and (S)-2-Methyltetrahydrofuran-3-one. While spectroscopic data for the racemic mixture is available, a detailed, direct experimental comparison of the individual stereoisomers is not prevalent in publicly accessible literature. This guide provides a comprehensive overview of the available spectroscopic information for the racemate and delineates the necessary experimental protocols and advanced spectroscopic techniques required to differentiate and characterize the individual enantiomers.
Spectroscopic Data for Racemic this compound
The following tables summarize the available spectroscopic data for the racemic mixture of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Data for Racemic this compound in CDCl₃ [1][2]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | ~4.1 | Quartet |
| ~3.9 | Triplet | |
| ~2.4 | Multiplet | |
| ~1.2 | Doublet | |
| ¹³C | ~215 | - |
| ~70 | - | |
| ~40 | - | |
| ~30 | - | |
| ~15 | - |
Note: Precise chemical shifts and coupling constants can vary slightly depending on the specific instrument and experimental conditions. The data presented is a general representation based on available spectra.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands for Racemic this compound (liquid film) [3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Strong | C-H stretch (aliphatic) |
| ~1750 | Strong | C=O stretch (ketone) |
| ~1150 | Strong | C-O-C stretch (ether) |
Mass Spectrometry (MS)
Table 3: Major Fragments in the Mass Spectrum of Racemic this compound [5]
| m/z | Relative Intensity (%) | Possible Fragment |
| 100 | Moderate | [M]⁺ |
| 72 | High | [M - CO]⁺ |
| 57 | High | [C₃H₅O]⁺ |
| 43 | Very High | [C₂H₃O]⁺ |
Spectroscopic Comparison of (R) and (S) Stereoisomers: A Proposed Experimental and Theoretical Workflow
Expected Spectroscopic Behavior of Enantiomers
For most standard spectroscopic techniques, enantiomers exhibit identical spectra.
-
NMR and IR Spectroscopy: In an achiral solvent, the ¹H NMR, ¹³C NMR, and IR spectra of the (R) and (S) enantiomers are expected to be identical. This is because these techniques do not differentiate between non-superimposable mirror images under achiral conditions.
-
Mass Spectrometry: Standard mass spectrometry techniques will not distinguish between enantiomers as they have the same mass and fragmentation patterns.
To spectroscopically differentiate between the (R) and (S) enantiomers, chiroptical techniques or the use of a chiral environment are necessary.
Experimental Protocols for Chiral Differentiation
This technique involves the addition of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃ or Pr(hfc)₃) to the NMR sample. The chiral reagent forms diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons and carbons in the NMR spectra of the (R) and (S) isomers.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of racemic this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemate.
-
Addition of Chiral Shift Reagent: Add a small, incremental amount of a chiral lanthanide shift reagent to the NMR tube.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition.
-
Data Analysis: Monitor the separation of signals corresponding to the two enantiomers. The difference in chemical shifts (ΔΔδ) for a given proton in the two diastereomeric complexes can be used to determine the enantiomeric ratio.
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. Enantiomers produce mirror-image VCD spectra, making it a definitive technique for determining absolute configuration when compared with theoretical calculations.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically pure (or enriched) sample in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that provides adequate IR absorbance.
-
IR Spectrum Acquisition: Record a standard FT-IR spectrum to identify the key vibrational bands.
-
VCD Spectrum Acquisition: Record the VCD spectrum over the same spectral range. Data is typically collected for several hours and averaged to achieve a good signal-to-noise ratio.
-
Theoretical Calculation: Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectrum for one of the enantiomers.
-
Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A match will determine the absolute configuration of the measured enantiomer. The other enantiomer will have an identical VCD spectrum but with opposite signs for all bands.
ECD is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. Similar to VCD, enantiomers exhibit mirror-image ECD spectra.
Experimental Protocol:
-
Sample Preparation: Dissolve the enantiomerically pure (or enriched) sample in a transparent solvent in the UV-Vis range (e.g., methanol (B129727) or acetonitrile).
-
UV-Vis Spectrum Acquisition: Record a standard UV-Vis absorption spectrum.
-
ECD Spectrum Acquisition: Record the ECD spectrum over the same wavelength range.
-
Theoretical Calculation: Use time-dependent DFT (TD-DFT) to calculate the theoretical ECD spectrum for one enantiomer.
-
Comparison: Compare the experimental ECD spectrum with the calculated spectrum to assign the absolute configuration.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic analysis and comparison of the this compound stereoisomers.
Conclusion
A complete spectroscopic comparison of the (R) and (S) stereoisomers of this compound requires the application of chiroptical techniques. While standard NMR, IR, and MS data are valuable for the characterization of the racemic mixture, they do not provide differentiation between the enantiomers. The proposed workflow, employing NMR with chiral shift reagents, VCD, and ECD spectroscopy, provides a robust framework for the full stereochemical elucidation of this molecule. The generation of experimental data for the individual enantiomers will be a valuable contribution to the fields of stereochemistry and analytical chemistry, enabling a more profound understanding of the properties and potential applications of these chiral compounds. Researchers in drug development and related fields are encouraged to utilize these advanced techniques for the unambiguous assignment of absolute configuration and the determination of enantiomeric purity.
References
A Comparative Sensory Analysis of 2-Methyltetrahydrofuran-3-one Enantiomers: A Guide for Researchers
An Objective Comparison for Drug Development and Flavor Science Professionals
2-Methyltetrahydrofuran-3-one, commonly known as coffee furanone, is a significant flavor compound found in a variety of roasted and thermally processed foods, including coffee, nuts, and bread.[1] Its characteristic sweet, caramel, and nutty aroma makes it a key component in the flavor profiles of these products.[2][3] As a chiral molecule, this compound exists as two enantiomers: (2R)-2-Methyltetrahydrofuran-3-one and (2S)-2-Methyltetrahydrofuran-3-one. It is well-established in flavor chemistry that enantiomers of a chiral compound can elicit distinct sensory responses. While specific comparative sensory data for the individual enantiomers of this compound is not extensively available in publicly accessible literature, this guide provides a comprehensive overview of the known sensory properties of the racemic mixture and outlines the detailed experimental protocols required to conduct a comparative sensory analysis of the individual enantiomers. This information is crucial for researchers in flavor science, new product development, and drug development, where understanding stereochemistry's role in sensory perception and biological activity is paramount.
Sensory Profile of Racemic this compound
The racemic mixture of this compound is characterized by a pleasant and complex aroma profile. The key sensory descriptors are summarized in the table below.
| Sensory Attribute | Descriptor | References |
| Odor | Sweet, Caramellic, Nutty, Bready, Buttery | [1][2][3][4] |
| Taste | Sweet, Bread-like, Buttery | [5] |
Comparative Sensory Properties of Enantiomers: An Overview
While specific sensory descriptors for the individual enantiomers of this compound are not detailed in the available literature, studies on analogous chiral flavor compounds, such as 2-methyl-tetrahydrofuran-3-thiol acetate, have demonstrated perceptible differences in odor features and intensities between their stereoisomers.[6] This strongly suggests that the (R)- and (S)-enantiomers of this compound are also likely to possess distinct sensory properties. A comprehensive sensory analysis would be required to elucidate these differences, involving the separation of the enantiomers followed by detailed sensory evaluation.
Experimental Protocols
To conduct a comparative analysis of the sensory properties of this compound enantiomers, a two-stage experimental approach is necessary: enantiomeric separation followed by sensory evaluation.
Enantiomeric Separation by Chiral Gas Chromatography (GC)
Objective: To separate the racemic this compound into its individual (R)- and (S)-enantiomers for sensory analysis.
Methodology:
-
Instrumentation: A high-resolution gas chromatograph (GC) equipped with a chiral capillary column is required. A common choice for the separation of chiral compounds is a column coated with a derivatized cyclodextrin (B1172386) stationary phase.[7]
-
Sample Preparation: A solution of racemic this compound is prepared in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) at a concentration appropriate for GC analysis.
-
GC Conditions:
-
Column: A chiral capillary column (e.g., Hydrodex β-TBDAc).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless injector. The injection volume and split ratio should be optimized for the specific instrument and column.
-
Oven Temperature Program: An optimized temperature program is crucial for achieving baseline separation of the enantiomers. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.
-
-
Enantiomer Identification: The elution order of the enantiomers can be determined by injecting a reference standard of a known enantiomer, if available. Alternatively, the separated enantiomers can be collected for further analysis to determine their absolute configuration.
Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)
Objective: To determine and compare the odor profiles of the separated (R)- and (S)-enantiomers of this compound.
Methodology:
-
Instrumentation: A GC-O system combines a gas chromatograph with an olfactometry port, allowing a trained sensory panelist to sniff the effluent from the GC column.
-
Panelist Training: A panel of trained sensory analysts is required. Panelists should be screened for their olfactory acuity and trained to recognize and describe various aroma attributes.
-
Procedure:
-
The separated enantiomers from the chiral GC are directed to the olfactometry port.
-
As each enantiomer elutes from the column, the panelist records the perceived odor, its intensity, and its duration.
-
Aroma descriptors are generated by the panel through consensus.
-
-
Data Analysis: The odor profiles of the two enantiomers are compared based on the recorded descriptors and intensity ratings.
Determination of Odor and Taste Thresholds
Objective: To quantify the sensory potency of each enantiomer.
Methodology:
-
Odor Threshold: The odor detection threshold (the lowest concentration at which an odor is detectable) and recognition threshold (the lowest concentration at which the odor can be identified) are determined using a standardized method, such as the ASTM E679-04 (forced-choice ascending concentration series).
-
Taste Threshold: The taste threshold is determined by preparing a series of aqueous solutions of each enantiomer at varying concentrations. A trained taste panel evaluates the solutions to determine the detection and recognition thresholds, following a similar forced-choice methodology.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the comparative sensory analysis of this compound enantiomers.
Caption: Experimental workflow for the separation and sensory evaluation of this compound enantiomers.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Coffee furanone - Wikipedia [en.wikipedia.org]
- 3. coffee furanone [thegoodscentscompany.com]
- 4. scent.vn [scent.vn]
- 5. Showing Compound Dihydro-2-methyl-3(2H)-furanone (FDB003197) - FooDB [foodb.ca]
- 6. Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
A Comparative Guide to Analytical Methods for the Detection of 2-Methyltetrahydrofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Methyltetrahydrofuran-3-one, a key flavor and fragrance compound found in various food products and a potential impurity or intermediate in pharmaceutical manufacturing. The following sections detail two primary gas chromatography-based methods, outlining their principles, performance characteristics, and experimental protocols to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Data Presentation: Comparison of Analytical Methods
| Parameter | HS-SPME-GC-MS | GC-FID |
| Principle | Headspace solid-phase microextraction for sample concentration followed by gas chromatographic separation and mass spectrometric detection. | Direct liquid injection followed by gas chromatographic separation and flame ionization detection. |
| Selectivity / Specificity | High (based on both retention time and mass spectrum). | Moderate (based on retention time only). |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Accuracy (% Recovery) | Typically 80-120% | Typically 90-110% |
| Precision (%RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | Low (ng/g to µg/g range) | Moderate (µg/g to mg/g range) |
| Limit of Quantitation (LOQ) | Low (ng/g to µg/g range) | Moderate (µg/g to mg/g range) |
| Matrix Effect | Can be significant; use of internal standards or matrix-matched calibration is recommended. | Less susceptible to matrix effects compared to MS, but still requires consideration. |
| Cost & Complexity | Higher cost and complexity. | Lower cost and simpler operation. |
| Primary Application | Trace level analysis in complex matrices (e.g., food, biological samples). | Routine quality control, analysis of less complex samples, or when mass spectrometric identification is not required. |
Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is highly suitable for the trace analysis of this compound in complex sample matrices.
1. Sample Preparation:
-
Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
For solid samples, add a small volume of deionized water or a suitable buffer to facilitate the release of volatiles.
-
Seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Place the vial in a temperature-controlled autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15-30 minutes) with agitation to promote the partitioning of analytes into the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set time (e.g., 20-40 minutes) to adsorb the volatile compounds.
3. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis. Monitor characteristic ions for this compound (e.g., m/z 100, 71, 43).
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
4. Quantification:
-
Create a calibration curve by analyzing standard solutions of this compound of known concentrations prepared in a matrix similar to the sample.
-
Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is a robust and cost-effective alternative for the analysis of this compound, particularly for less complex samples or when higher concentration levels are expected.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Extract the analyte using a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Add a known amount of an appropriate internal standard.
-
Concentrate or dilute the extract as necessary to bring the analyte concentration within the linear range of the method.
2. GC-FID Analysis:
-
Injector: Inject 1 µL of the prepared sample extract into the GC inlet at a temperature of 250°C with an appropriate split ratio (e.g., 20:1).
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 220°C at 10°C/min, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 270°C.
-
Hydrogen flow: 30 mL/min.
-
Airflow: 300 mL/min.
-
Makeup gas (Helium or Nitrogen) flow: 25 mL/min.
-
3. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve. The use of an internal standard is recommended to improve accuracy and precision.
Mandatory Visualization
Caption: HS-SPME-GC-MS Experimental Workflow.
Caption: GC-FID Experimental Workflow.
A Comparative Benchmark of 2-Methyltetrahydrofuran-3-one: Unveiling its Performance Against Other Furanones
For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds is a critical step in the discovery pipeline. Furanones, a class of heterocyclic compounds, have garnered significant interest due to their diverse biological activities and presence in natural products. This guide provides an objective comparison of the performance of 2-Methyltetrahydrofuran-3-one against other notable furanones, supported by available experimental data and detailed methodologies.
Physicochemical Properties: A Foundation for Application
A comparative overview of the key physicochemical properties of this compound and other selected furanones is presented below. These properties are fundamental in determining the compound's suitability for various applications, from flavor and fragrance to potential therapeutic uses.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Odor Profile | Odor Threshold |
| This compound | 2-Methyloxolan-3-one | C5H8O2 | 100.12 | 139 | Bread-like, buttery, nutty, sweet, caramel[1][2][3][4] | Not widely reported |
| Furaneol® (Strawberry Furanone) | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | C6H8O3 | 128.13 | - | Sweet, caramel-like, fruity (strawberry, pineapple)[5][6] | 0.03 - 1,700 µg/L[7] |
| Sotolon (Caramel Furanone) | 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | C6H8O3 | 128.13 | - | Seasoning-like, curry, maple, burnt sugar[8][9] | 0.001 ppb[9] |
| Homofuraneol | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone or 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone | C7H10O3 | 142.15 | - | Caramel-like[8] | 20 ppb[8] |
| Abhexone | 3-Hydroxy-4,5-dimethyl-2(5H)-furanone isomer | C6H8O3 | 128.13 | - | Seasoning-like[8] | 1.1 µg/kg (in water)[8] |
Performance in Biological Systems: Quorum Sensing Inhibition
Furanones are well-documented for their ability to interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). This inhibition is a promising strategy for combating bacterial infections without exerting selective pressure that leads to antibiotic resistance.[10]
This compound has been identified as a quorum sensing inhibitor, specifically showing activity in inhibiting biofilm formation by Hafnia alvei, a bacterium isolated from raw milk.[11][12][13]
Below is a summary of reported anti-biofilm and quorum sensing-related activities for various furanones. It is important to note the lack of specific MIC or IC50 data for this compound in this context.
| Furanone Derivative | Target Organism | Activity | Quantitative Data |
| This compound | Hafnia alvei | Inhibition of biofilm formation[11][12] | Data not available |
| Furanone C-30 (brominated) | Pseudomonas aeruginosa | Biofilm inhibition | 100% inhibition at 256-512 µg/mL[16] |
| Furanone C-30 (brominated) | Pseudomonas aeruginosa | Biofilm eradication | 92.9% eradication at 512 µg/mL[16] |
| Furanone F105 (sulfonyl derivative) | Staphylococcus aureus (MRSA and MSSA) | Bactericidal | MIC: 10 mg/L; MBC: 40 mg/L[17][18] |
| Furanone F131 (l-borneol derivative) | S. aureus & C. albicans biofilms | Biofilm prevention | MBPC: 8–16 μg/mL[19] |
Signaling Pathway: Quorum Sensing Inhibition
The primary mechanism by which many furanones inhibit quorum sensing, particularly in Gram-negative bacteria, is by interfering with the N-acyl homoserine lactone (AHL) signaling system. The structural similarity of furanones to AHLs allows them to act as antagonists for the AHL receptor proteins (e.g., LuxR-type proteins). This binding prevents the activation of genes responsible for virulence factor production and biofilm formation.
Anticancer and Antimicrobial Potential
The furanone scaffold is a versatile pharmacophore present in numerous compounds with demonstrated therapeutic potential.[20] Various derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties.
While some natural and synthetic furanones have shown weak to moderate in vitro growth inhibitory activity against cancer cell lines, specific data for this compound is not prominent in the reviewed literature.[21][22] Theoretical studies suggest that certain furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is overexpressed in many cancer cells, presenting a potential avenue for therapeutic development.[23]
In terms of antimicrobial activity, several 2(5H)-furanone derivatives have been shown to be effective against various Gram-positive and Gram-negative bacteria.[24] For example, a sulfonyl derivative of 2(5H)-furanone, F105, exhibited significant bactericidal properties against both methicillin-resistant and -susceptible Staphylococcus aureus.[17][18]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays relevant to the evaluation of furanone performance.
Quorum Sensing Inhibition Assay (Crystal Violet Biofilm Assay)
This protocol provides a method to assess the ability of a compound to inhibit biofilm formation.
-
Bacterial Culture Preparation: Inoculate a suitable bacterial strain (e.g., Pseudomonas aeruginosa, Chromobacterium violaceum) in Luria-Bertani (LB) broth and incubate overnight at the optimal temperature (e.g., 37°C).
-
Assay Setup: In a 96-well microtiter plate, add fresh LB broth and serial dilutions of the test furanone compound.
-
Inoculation: Add a standardized suspension of the overnight bacterial culture to each well. Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.
-
Quantification of Biofilm:
-
Carefully discard the culture medium and wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) in a suitable broth, such as Mueller-Hinton Broth (MHB).
-
Compound Dilution: Prepare two-fold serial dilutions of the furanone compound in MHB in the wells of a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the adjusted bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined visually or by measuring the optical density at 600 nm.
Conclusion
This compound is a well-characterized furanone with significant applications in the flavor and fragrance industry. While its biological activities are less explored compared to other furanones, it has been identified as a quorum sensing inhibitor. The broader class of furanones demonstrates a wide range of biological activities, including potent antimicrobial and anticancer potential, highlighting the promise of this scaffold in drug discovery and development. Further quantitative experimental studies on this compound are warranted to fully elucidate its performance benchmarks against other promising furanone derivatives.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Coffee furanone - Wikipedia [en.wikipedia.org]
- 4. coffee furanone [thegoodscentscompany.com]
- 5. foreverest.net [foreverest.net]
- 6. strawberry furanone, 3658-77-3 [thegoodscentscompany.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Burnt Sugar Notes [leffingwell.com]
- 10. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. This compound | 3188-00-9 [chemicalbook.com]
- 14. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ccij-online.org [ccij-online.org]
- 24. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 2-Methyltetrahydrofuran-3-one and Other Molecules as Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-Methyltetrahydrofuran-3-one and other molecules as quorum sensing (QS) inhibitors. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation, making it an attractive target for novel antimicrobial therapies. This document summarizes quantitative data, details experimental protocols, and provides visualizations of key pathways and workflows to aid in the evaluation of potential QSI candidates.
Comparative Efficacy of Quorum Sensing Inhibitors
The following table summarizes the inhibitory activities of various compounds against quorum sensing-regulated processes. It is important to note that the data presented is compiled from multiple studies. Direct comparison of inhibitory concentrations (e.g., IC50) should be approached with caution, as experimental conditions such as bacterial strains, growth media, and assay methods can vary between studies.
| Compound Class | Compound Name | Target Organism(s) | Assay Type | Reported Efficacy | Reference |
| Furanones | This compound | Hafnia alvei | Biofilm Inhibition | Known to inhibit biofilm formation | --INVALID-LINK-- |
| Halogenated Furanone (C-30) | Pseudomonas aeruginosa | Biofilm Inhibition | 90% inhibition at 50 µM | [1] | |
| Halogenated Furanone (GBr) | Pseudomonas aeruginosa | Biofilm Inhibition | 75% inhibition at 50 µM | [1] | |
| Furanones 24, 25, 26 | Salmonella | Biofilm Inhibition | IC50 values of 15 ± 5 µM, 15 ± 4 µM, and 10 ± 3 µM, respectively | [2] | |
| Flavonoids | 3,7,3′-trihydroxyflavone (F191) | Chromobacterium violaceum | Violacein (B1683560) Inhibition | IC50 = 3.69 µM | [3] |
| Chrysin derivative (E6) | Pseudomonas aeruginosa | Virulence Factor Inhibition | Attenuated virulence factor expression at 50 µM | [4] | |
| Catechin | Pseudomonas aeruginosa | Pyocyanin Inhibition | 50% reduction at 250 µM | [4] | |
| β-Keto Esters | 4-fluoro, 4-iodo, 4-methoxy, 3-methoxy derivatives | Vibrio harveyi | Bioluminescence Inhibition | IC50 values ranging from 23 µM to 53 µM | [5] |
| Thiolactones | meta-bromo-thiolactone (mBTL) | Pseudomonas aeruginosa | Pyocyanin Inhibition | IC50 ≈ 5 µM | [6] |
| Organosulfur Compounds | S-phenyl-L-cysteine sulfoxide | Pseudomonas aeruginosa | Biofilm Inhibition | Significant reduction at 1 mM | |
| Diphenyl disulfide | Pseudomonas aeruginosa | Biofilm Inhibition | Significant reduction at 1 mM |
Key Signaling Pathways in Quorum Sensing
Understanding the underlying signaling pathways is crucial for the development of targeted quorum sensing inhibitors. The following diagrams illustrate the canonical LuxI/LuxR-type quorum sensing circuit, which is prevalent in many Gram-negative bacteria, including the model organisms Pseudomonas aeruginosa and Chromobacterium violaceum.
References
- 1. DSpace [cora.ucc.ie]
- 2. Flavones as Quorum Sensing Inhibitors Identified by a Newly Optimized Screening Platform Using Chromobacterium violaceum as Reporter Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum Sensing Inhibitors against Chromobacterium violaceum CV026 Derived from an Actinomycete Metabolite Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]
A Comparative Guide to the Synthesis of 2-Methyltetrahydrofuran-3-one: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Methyltetrahydrofuran-3-one, a valuable flavor component and potential building block in pharmaceutical synthesis, can be produced through various synthetic pathways. This guide provides a detailed cost-benefit analysis of the most prominent routes, supported by experimental data and protocols to aid in the selection of the most suitable method for specific research and development needs.
Executive Summary
This comparison guide evaluates three primary synthesis routes for this compound: the condensation of ethyl lactate (B86563) with methyl methacrylate (B99206), the oxidative hydroxylation of 2-acetylbutyrolactone (B121156), and a green chemistry approach starting from renewable feedstocks. The analysis reveals that while the condensation of ethyl lactate and methyl methacrylate offers high yields, the associated costs and use of hazardous materials may be a significant consideration. The oxidative hydroxylation of 2-acetylbutyrolactone presents a more moderate yield with potentially simpler work-up procedures. The route from renewable feedstocks, while environmentally attractive, is primarily established for the related compound 2-methyltetrahydrofuran (B130290) (2-MeTHF) and requires further development for the targeted synthesis of this compound.
Route 1: Condensation of Ethyl Lactate and Methyl Methacrylate
This widely cited method involves the base-catalyzed condensation of ethyl lactate and methyl methacrylate to form an intermediate, 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one, which is then hydrolyzed and decarboxylated to yield the final product. Two common variations of this approach utilize either metallic sodium or sodium hydride as the base.
Experimental Protocols
Method 1A: Using Metallic Sodium [1]
-
In a three-necked flask, add 100 ml of 1,2-dioxolane and 5.0 g (0.22 mol) of crushed metallic sodium.
-
Pass N₂ gas through the flask and heat until the sodium melts. Stir vigorously to form a sodium sand.
-
Add another 100 ml of 1,2-dioxolane and cool to room temperature.
-
Slowly add 25.0 g (0.21 mol) of ethyl lactate under stirring until no more hydrogen gas is released.
-
Cool the reaction flask with an ice-salt bath and add a solution of 21.0 g (0.24 mol) of methyl methacrylate in 30 ml of dimethyl sulfoxide (B87167) (DMSO) at once.
-
Stir at room temperature for 4 hours.
-
Filter out the sodium sand and pour the filtrate into a cold 5% H₂SO₄ solution.
-
Extract with petroleum ether, wash the ether layer with a saturated saline solution until neutral, and dry with anhydrous sodium sulfate.
-
Recover the solvent and collect the residue by vacuum distillation to obtain 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one.
-
To the intermediate, add 5 times the amount of 5% hydrochloric acid and a suitable amount of acetic acid.
-
Heat under reflux until hydrolysis is complete.
-
Cool to room temperature, neutralize with sodium hydroxide (B78521) solution, and extract with ethyl acetate.
-
Dry with anhydrous sodium sulfate, evaporate the solvent, and distill to collect the fraction at 138-140°C.
Method 1B: Using Sodium Hydride [1]
-
In a three-necked flask, add 4.8 g (0.2 mol) of sodium hydride and 200 ml of 1,2-dioxolane.
-
Under vigorous stirring, slowly add 25.0 g (0.21 mol) of ethyl lactate at room temperature until no more hydrogen gas is released.
-
Cool the reaction flask with an ice bath and add a solution of 21.0 g (0.24 mol) of methyl methacrylate in 30 ml of DMSO.
-
Stir for 15 minutes, remove the ice bath, and stir at room temperature for 2 hours.
-
Follow steps 7-13 from Method 1A for work-up and hydrolysis.
Quantitative Data
| Parameter | Method 1A (Metallic Sodium) | Method 1B (Sodium Hydride) |
| Yield of Intermediate | 72.3%[1] | 75.6%[1] |
| Yield of Hydrolysis | 83%[1] | 83%[1] |
| Overall Estimated Yield | ~60% | ~63% |
| Reaction Time | 4 hours (condensation) + reflux (hydrolysis) | 2 hours (condensation) + reflux (hydrolysis) |
| Key Reagents | Ethyl lactate, methyl methacrylate, metallic sodium, DMSO, HCl, NaOH | Ethyl lactate, methyl methacrylate, sodium hydride, DMSO, HCl, NaOH |
Cost Analysis (Estimated Lab-Scale)
| Reagent | Price (per kg) |
| Ethyl Lactate | $45 - $200[2][3][4][5] |
| Methyl Methacrylate | $1.54 - $2.10 (industrial)[6][7][8][9][10] |
| Sodium Hydride (60% dispersion) | $260 - $961[11][12][13][14][15] |
| 2-Acetylbutyrolactone | ~$1900 (India)[16] |
Note: Prices are estimates based on publicly available data from chemical suppliers and may vary significantly based on purity, quantity, and supplier.
Route 2: Oxidative Hydroxylation of 2-Acetylbutyrolactone
This synthetic route offers a more direct approach to this compound through the oxidative hydroxylation of 2-acetylbutyrolactone. While specific, detailed experimental protocols are less commonly published in open literature, the reported yield is satisfactory.
Quantitative Data
| Parameter | Value |
| Overall Yield | 55.2% |
| Starting Material | 2-Acetylbutyrolactone |
| Reaction Type | Oxidative Hydroxylation |
Route 3: Green Chemistry Approaches from Renewable Feedstocks
The synthesis of furan (B31954) derivatives from renewable resources like furfural (B47365) and levulinic acid is a growing area of interest in green chemistry.[17][18] While techno-economic analyses have been conducted for the production of 2-methyltetrahydrofuran (2-MeTHF) from these starting materials, direct and economically viable routes to this compound are still under development.[19][20]
The production of 2-MeTHF from furfural has been the subject of detailed process design and economic evaluation, suggesting that bio-based routes can be competitive with traditional chemical syntheses.[20] However, the subsequent selective oxidation of 2-MeTHF to this compound in high yield presents a significant chemical challenge that needs to be addressed for this to become a viable commercial route.
Comparison and Logical Workflow
The following diagram illustrates the decision-making process for selecting a synthesis route based on key project requirements.
Caption: Decision workflow for selecting a this compound synthesis route.
Conclusion
The choice of synthesis route for this compound is a trade-off between yield, cost, safety, and environmental impact. The condensation of ethyl lactate and methyl methacrylate is a high-yield, well-documented method suitable for laboratory-scale synthesis where the handling of hazardous materials is manageable. The oxidative hydroxylation of 2-acetylbutyrolactone offers a more streamlined approach with a respectable yield, though the cost of the starting material may be a limiting factor for larger-scale production. While the use of renewable feedstocks is an attractive prospect for sustainable manufacturing, a direct and efficient pathway to this compound from these sources requires further innovation. Researchers and process chemists must carefully weigh these factors to select the optimal route that aligns with their specific project goals and constraints.
References
- 1. Page loading... [wap.guidechem.com]
- 2. (-)-Ethyl L -lactate 98 687-47-8 [sigmaaldrich.com]
- 3. vigon.com [vigon.com]
- 4. DGR Industrial Products, Inc. :: Solvents :: Organic Solvents :: Ethyl Lactate, 500ml [chemical-supermarket.com]
- 5. Ethyl Lactate Natural Supplier | 97-64-3 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 6. businessanalytiq.com [businessanalytiq.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. Methyl Methacrylate (MMA) Market Size, Price, Trade and Outlook, 2032 [prismaneconsulting.com]
- 9. Methyl Meth Acrylate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 10. intratec.us [intratec.us]
- 11. 氢化钠 dry, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Sodium hydride price,buy Sodium hydride - chemicalbook [m.chemicalbook.com]
- 13. labdepotinc.com [labdepotinc.com]
- 14. dir.indiamart.com [dir.indiamart.com]
- 15. Sodium hydride, 55-60% suspension in mineral oil - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 16. indiamart.com [indiamart.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 2-methyl tetrahydrofuran from various lignocellulosic feedstocks: Sustainability assessment via LCA [ideas.repec.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Environmental impact assessment of 2-Methyltetrahydrofuran-3-one versus traditional solvents
A Comparative Environmental Assessment: 2-Methyltetrahydrofuran vs. Traditional Solvents
In the continuous effort to embrace greener and more sustainable practices within chemical research and pharmaceutical development, the selection of solvents has become a critical focal point. Traditional solvents, while effective, often carry a significant environmental and health burden. This guide provides a detailed comparison of the environmental impact of 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, against a selection of conventional solvents: Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM), Toluene, Acetone, and n-Hexane.
Quantitative Comparison of Environmental Impact
The following table summarizes key environmental and toxicological data for 2-MeTHF and the selected traditional solvents. These metrics are crucial for assessing the overall environmental footprint of each solvent.
| Parameter | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Toluene | Acetone | n-Hexane |
| Source | Bio-based (from corn cobs, bagasse) | Petrochemical-based | Petrochemical-based | Petrochemical-based | Petrochemical-based | Petrochemical-based |
| Global Warming Potential (GWP, 100-yr) | Low (significant reduction vs. THF) | Not available | 9[1] | Indirect GWP as a VOC | 0.56[2] | Indirect GWP of 3.06[3] |
| Ozone Depletion Potential (ODP) | 0 | 0 | ~0.01-0.02[4][5] | 0 | 0 | 0 |
| Biodegradability (Ready) | Readily Biodegradable | Not readily biodegradable | Readily biodegradable (OECD 301D)[4] | Readily biodegradable[6] | Readily biodegradable (OECD 301B)[7] | Not readily biodegradable[7] |
| Acute Oral Toxicity (LD50, rat) | >2000 mg/kg | 1650 - 2880 mg/kg[8][9][10] | 985 - 2300 mg/kg[11][12][13][14] | 636 - 5580 mg/kg[6][15][16][17] | 5800 - 9750 mg/kg[18][19][20] | 25,000 - 28,710 mg/kg[21] |
| Life Cycle CO2 Emissions (kg CO2 eq./kg solvent) | 0.150 - 4.4 | ~14.9 | Not available | Not available | Not available | Not available |
Experimental Protocols
The data presented in this guide are derived from standardized and widely accepted experimental protocols designed to ensure consistency and comparability of results.
Life Cycle Assessment (LCA)
LCA is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, use, and disposal or recycling. The principles and framework for conducting an LCA are outlined in the ISO 14040 and ISO 14044 standards. These standards ensure that LCAs are conducted in a systematic and transparent manner, covering aspects such as goal and scope definition, life cycle inventory analysis (LCI), life cycle impact assessment (LCIA), and life cycle interpretation. For solvents, LCA is instrumental in quantifying metrics like Global Warming Potential and life cycle CO2 emissions.
Ready Biodegradability
The assessment of a solvent's biodegradability is crucial for understanding its persistence in the environment. The OECD 301 guideline for Testing of Chemicals provides a series of methods to determine the "ready biodegradability" of a substance. A compound is considered readily biodegradable if it shows significant mineralization (conversion to CO2, water, and biomass) within a 28-day period.
-
OECD 301F (Manometric Respirometry Test): This method measures the oxygen consumed by microorganisms metabolizing the test substance in a closed system. A substance is typically considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window in the 28-day test.[22][23]
-
OECD 301D (Closed Bottle Test): This test also measures the biochemical oxygen demand over 28 days in sealed bottles.[24]
-
OECD 301B (CO2 Evolution Test): This method quantifies the carbon dioxide produced during the biodegradation process.[7]
Acute Toxicity
Acute toxicity data, typically represented by the LD50 (Lethal Dose, 50%), provides information on the short-term poisoning potential of a substance.[10] The LD50 is the dose of a substance that is lethal to 50% of a test population, usually expressed in milligrams of substance per kilogram of body weight (mg/kg).[11] These studies are conducted under controlled conditions, often following guidelines from organizations like the U.S. Environmental Protection Agency (EPA) or the Organisation for Economic Co-operation and Development (OECD) . The oral route of administration in rats is a common benchmark for comparing the acute toxicity of different chemicals.
Visualizing the Assessment Process
The following diagrams illustrate the key decision-making and assessment workflows discussed in this guide.
Caption: A workflow for solvent selection prioritizing environmental impact assessment.
Caption: A simplified comparison of the lifecycle stages of traditional vs. bio-based solvents.
References
- 1. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 2. ou.edu [ou.edu]
- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. smithers.com [smithers.com]
- 8. LCSS: TETRAHYDROFURAN [web.stanford.edu]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. redox.com [redox.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. carlroth.com [carlroth.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. rcilabscan.com [rcilabscan.com]
- 18. msds.uapinc.com [msds.uapinc.com]
- 19. Hazardous substance assessment - Acetone - Canada.ca [canada.ca]
- 20. collectioncare.org [collectioncare.org]
- 21. Hexane - Wikipedia [en.wikipedia.org]
- 22. expert reaction to study looking at dichloromethane and the ozone layer | Science Media Centre [sciencemediacentre.org]
- 23. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 24. pubdata.leuphana.de [pubdata.leuphana.de]
A Comparative Analysis of the Biological Activities of 2-Methyltetrahydrofuran-3-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-Methyltetrahydrofuran-3-one and its structural analogs, with a focus on their cytotoxic and antimicrobial properties. Due to limited publicly available data on the specific biological activities of this compound, this guide draws comparisons from studies on various substituted furanone and tetrahydrofuran (B95107) derivatives. The information is intended to provide insights into potential structure-activity relationships and guide future research in drug discovery and development.
Executive Summary
This compound, a volatile constituent of roasted coffee, has been primarily evaluated for its safety as a flavoring agent and has shown no genotoxic potential.[1][2] However, the broader class of furanone and tetrahydrofuran derivatives exhibits a wide range of significant biological activities, including potent cytotoxic and antimicrobial effects.[3][4][5] This guide synthesizes available data to offer a comparative perspective on these activities, highlighting key structural modifications that influence efficacy.
Data Presentation
Cytotoxicity of Furanone Derivatives
The cytotoxic activity of furanone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(Benzo[d][1][3]dioxol-5-yl)-4-phenylfuran-2,5-dione | C6 glioma | 12.1 | [4] |
| 3,4-diaryl-2(5H)-furanones | Various | Nanomolar range | [3] |
Note: The data is collated from different studies, and direct comparison may be limited due to variations in experimental conditions.[4]
Antimicrobial Activity of Furanone Derivatives
The antimicrobial properties of furanone derivatives have been assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2(5H)-Furanone derivative with sulfonyl group and l-borneol moiety | S. aureus, B. subtilis | 8 | [5] |
| Furanone C-30 | P. aeruginosa | 256-512 | [6] |
Note: The activity of these compounds can be influenced by the specific substitutions on the furanone ring.[5]
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The evaluation of cytotoxicity for many furanone derivatives is commonly performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3] This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control and a positive control (a known cytotoxic agent).[4]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[4]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of antimicrobial compounds is typically determined using the broth microdilution method.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for determining the cytotoxicity of furanone derivatives.
Proposed Mechanism of Action for Cytotoxic Furanones
Caption: A potential mechanism of action for cytotoxic furanone derivatives.[3]
Conclusion
While this compound itself has limited documented biological activity beyond its use as a flavor ingredient, its structural analogs within the furanone and tetrahydrofuran classes demonstrate significant potential in both oncology and infectious disease research. The structure-activity relationships suggested by the available data indicate that modifications to the furanone ring, such as halogenation and the addition of aryl groups, can dramatically enhance cytotoxic and antimicrobial potency.[3] Further investigation into the biological activities of this compound and its specifically designed analogs is warranted to explore their therapeutic potential.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2-Methyltetrahydrofuran-3-one: GC-MS vs. HPLC-UV
In the realm of pharmaceutical development, flavor and fragrance analysis, and metabolic research, the precise and accurate quantification of volatile and semi-volatile organic compounds is paramount. 2-Methyltetrahydrofuran-3-one (2-MTHF-3-one), a key aroma compound found in various foods and a potential building block in chemical synthesis, often requires meticulous measurement. This guide provides a comparative analysis of two widely used analytical techniques for the quantification of 2-MTHF-3-one: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
While specific cross-validation studies for 2-MTHF-3-one are not extensively published, this guide outlines a framework based on established methodologies for similar ketones and furanones. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select and validate an appropriate analytical method tailored to their specific research needs.
Comparative Quantitative Performance
The selection of an analytical method is often dictated by its performance characteristics. Below is a summary of expected validation parameters for the quantification of this compound using GC-MS and HPLC-UV. These values are representative of what one might expect for the analysis of similar small molecules.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.995 | > 0.990 |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 5 - 20 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 15% | < 15% |
Experimental Workflow for Method Cross-Validation
A critical step in employing multiple analytical methods is the cross-validation of the data to ensure consistency and reliability. The following diagram outlines a typical workflow for the cross-validation of GC-MS and HPLC-UV methods for 2-MTHF-3-one quantification.
Decision Tree for Method Selection
Choosing the optimal analytical technique depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. This decision tree provides a logical guide for selecting between GC-MS and HPLC-UV for 2-MTHF-3-one analysis.
Detailed Experimental Protocols
The following are representative protocols for the quantification of this compound. These should be optimized and fully validated for your specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for achieving high sensitivity and selectivity, which is often necessary for the analysis of trace levels of 2-MTHF-3-one in complex matrices.
1. Sample Preparation (from a biological matrix, e.g., plasma):
-
Aliquoting: Transfer 100 µL of the plasma sample to a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog of 2-MTHF-3-one) to each sample, blank, and quality control (QC) sample.
-
Extraction: Add 500 µL of ethyl acetate (B1210297) and vortex for 1 minute to perform a liquid-liquid extraction.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 240°C at 15°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 2-MTHF-3-one and the internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This method is suitable for routine analysis when high sensitivity is not the primary requirement and for samples with less complex matrices.
1. Sample Preparation (from a chemical reaction mixture):
-
Dilution: Dilute a known amount of the reaction mixture in the mobile phase to a concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of 2-MTHF-3-one (typically around 260-280 nm for the carbonyl chromophore, requiring experimental confirmation).
Conclusion
Both GC-MS and HPLC-UV are powerful techniques for the quantification of this compound. GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace analysis in complex biological matrices. Conversely, HPLC-UV provides a robust and higher-throughput option for less complex samples where lower sensitivity is acceptable.
Safety Operating Guide
Proper Disposal of 2-Methyltetrahydrofuran-3-one: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyltetrahydrofuran-3-one, ensuring compliance with safety protocols and regulations.
Hazard Profile and Safety Precautions
This compound is a flammable liquid and vapor that is harmful if swallowed. It is crucial to handle this chemical in a well-ventilated area and away from sources of ignition[1][2]. When handling this substance, appropriate personal protective equipment (PPE), including flame-retardant clothing, protective gloves, and safety goggles, should be worn[3].
Key Safety Information:
| Hazard Classification | Precautionary Measures |
| Flammable Liquid (Category 3) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical equipment. Ground and bond container and receiving equipment.[1][2] |
| Harmful if Swallowed (Acute Toxicity, Oral) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| Skin and Eye Irritation | Wear protective gloves and clothing. Wear eye and face protection. |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with national and local regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Identification and Segregation:
-
Container Management:
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation. Remove all ignition sources[4].
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite[1][4][5].
-
Use non-sparking tools to collect the absorbed material and place it in the designated hazardous waste container[3][4].
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste[4].
-
-
Final Disposal:
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This guide is intended for informational purposes and is based on publicly available safety data. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to the guidelines established by your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling 2-Methyltetrahydrofuran-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Methyltetrahydrofuran-3-one, including detailed operational and disposal plans. Our goal is to furnish you with the necessary procedural guidance to ensure a safe laboratory environment.
Hazard Overview
This compound is a flammable liquid and vapor[1]. It is crucial to keep it away from heat, sparks, open flames, and other ignition sources[1][2]. Safety data sheets present some conflicting information regarding its health hazards. While some sources indicate it may cause skin and eye irritation and can be harmful if swallowed, others suggest it has no irritant effect on the skin or eyes[1]. Given these discrepancies, it is prudent to handle this chemical with a high degree of caution and assume it is hazardous upon contact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table summarizes the recommended equipment for various laboratory activities.
| Task | Required Personal Protective Equipment |
| Routine Handling (Small Quantities) | - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, Polyvinyl alcohol)[3][4]. - Eye Protection: Safety glasses with side shields or chemical splash goggles[5]. - Lab Coat: Standard laboratory coat. |
| Large-Scale Operations or Splashes | - Gloves: Chemical-resistant gloves (e.g., PVA, Viton for high solvent resistance)[3][6]. - Eye Protection: Chemical splash goggles and a face shield[1]. - Protective Clothing: Flame-retardant and chemical-resistant apron or coveralls[7][8]. |
| Spill Cleanup | - Gloves: Heavy-duty chemical-resistant gloves. - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator with an organic vapor cartridge if ventilation is inadequate or for large spills[5]. - Protective Clothing: Chemical-resistant suit or coveralls. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this compound. The following workflow outlines the key steps from acquisition to use.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound[1].
-
Prepare Work Area: Ensure a well-ventilated work area, preferably a chemical fume hood. Remove all potential ignition sources[1]. Have spill cleanup materials readily available.
-
Don Appropriate PPE: Wear the personal protective equipment as specified in the table above for the intended task.
-
Dispense Chemical: Ground and bond containers when transferring the liquid to prevent static discharge. Use non-sparking tools.
-
Perform Experiment: Carry out the experimental procedure, minimizing the generation of vapors. Keep containers tightly closed when not in use[2].
-
Decontaminate: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order to avoid contamination.
-
Dispose of Waste: Dispose of all waste materials according to the disposal plan.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Collect unused this compound and solutions containing it in a designated, labeled, and sealed waste container. The container should be compatible with flammable organic solvents.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers must be collected in a separate, clearly labeled hazardous waste container. Empty containers may retain product residue and should be handled as hazardous waste[2][5].
Disposal Procedure:
All waste must be disposed of in accordance with local, regional, and national regulations[1][2]. Do not dispose of this chemical down the drain or with general household garbage[1]. Contact your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Caption: Relationship between Hazards and Protective Measures.
References
- 1. prod.adv-bio.com [prod.adv-bio.com]
- 2. vigon.com [vigon.com]
- 3. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. This compound(3188-00-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
